molecular formula C16H24F2N2O4 B1675703 LY-466195 CAS No. 317844-33-0

LY-466195

Katalognummer: B1675703
CAS-Nummer: 317844-33-0
Molekulargewicht: 346.37 g/mol
InChI-Schlüssel: OXQXJYQSWZFDBB-WJTVCTBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

LY-466195 is a competitive GLUK5 receptor antagonist.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

317844-33-0

Molekularformel

C16H24F2N2O4

Molekulargewicht

346.37 g/mol

IUPAC-Name

(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H24F2N2O4/c17-16(18)5-13(15(23)24)20(8-16)7-9-1-2-10-6-19-12(14(21)22)4-11(10)3-9/h9-13,19H,1-8H2,(H,21,22)(H,23,24)/t9-,10-,11+,12-,13-/m0/s1

InChI-Schlüssel

OXQXJYQSWZFDBB-WJTVCTBASA-N

Isomerische SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CN3CC(C[C@H]3C(=O)O)(F)F)C(=O)O

Kanonische SMILES

C1CC2CNC(CC2CC1CN3CC(CC3C(=O)O)(F)F)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

6-((2-carboxy-4,4-difluoro-1-pyrrolidinyl)methyl)decahydro-3-isoquinolinecarboxylic acid
LY 466195
LY-466195
LY466195

Herkunft des Produkts

United States

Foundational & Exploratory

The Competitive Antagonist LY-466195: A Technical Guide to its Mechanism of Action on Kainate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of LY-466195, a selective and competitive antagonist of kainate receptors. The document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, chemically known as [(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid)], is a potent and selective competitive antagonist of kainate receptors, with a particularly high affinity for subunits containing GluK1 (also known as GluR5) and GluK5.[1] Its antagonistic action is achieved by competing with the endogenous ligand glutamate at the receptor's binding site, thereby preventing ion channel opening and subsequent neuronal depolarization. This compound exhibits over 100-fold selectivity for GluK1-containing kainate receptors compared to other kainate and AMPA receptor subtypes.

Quantitative Pharmacological Data

The affinity and potency of this compound have been quantified across various native and recombinant kainate receptor subunit compositions. The following tables summarize the key binding affinities (Ki) and functional antagonist potencies (IC50) of this compound.

Receptor SubunitLigandKi (nM)
Human GluK1[3H]kainate52 ± 22
Human GluK2[3H]kainate>100,000
Human GluK3[3H]kainate26,000 ± 4,000
Human GluK5[3H]kainate52 ± 22
Rat AMPA[3H]AMPA>100,000
Table 1: Binding Affinity (Ki) of this compound at Human Kainate and Rat AMPA Receptors.
Cell Type/ReceptorAssay TypeAgonistIC50 (µM)
Rat Dorsal Root Ganglion NeuronsElectrophysiologyKainate (30 µM)0.045 ± 0.011
HEK293-hGluK5Calcium InfluxGlutamate (100 µM)0.08 ± 0.02
HEK293-hGluK2/hGluK5Calcium InfluxGlutamate (100 µM)0.34 ± 0.17
HEK293-hGluK5/hGluK6Calcium InfluxGlutamate (100 µM)0.07 ± 0.02
Table 2: Functional Antagonist Potency (IC50) of this compound.[1]

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through several key experimental methodologies.

Radioligand Binding Assays

Competition binding assays were performed to determine the affinity of this compound for various kainate and AMPA receptor subunits.

  • Receptor Preparation: Membranes were prepared from HEK293 cells stably expressing human GluK1, GluK2, GluK3, or GluK5 subunits, or from rat cortical neurons for AMPA receptors.

  • Radioligand: [3H]kainate was used for kainate receptors, and [3H]AMPA was used for AMPA receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes were incubated with a fixed concentration of radioligand and a range of concentrations of this compound for 60 minutes at 4°C.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Calcium Influx Assays

The functional antagonism of this compound was assessed by measuring its ability to inhibit agonist-induced calcium influx in HEK293 cells expressing specific kainate receptor subunits.

  • Cell Culture: HEK293 cells stably co-expressing kainate receptor subunits (e.g., hGluK5, hGluK2/hGluK5, hGluK5/hGluK6) were grown in 96-well plates.

  • Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Assay Buffer: Hanks' balanced salt solution with 20 mM HEPES, pH 7.4.

  • Experimental Procedure:

    • Baseline fluorescence was measured.

    • Cells were pre-incubated with varying concentrations of this compound.

    • An agonist (e.g., 100 µM glutamate) was added to stimulate the receptors.

    • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology

Whole-cell patch-clamp electrophysiology was used to measure the direct effect of this compound on kainate-induced currents in native neurons.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.

  • Recording Configuration: Whole-cell voltage-clamp recordings were performed. The membrane potential was held at -60 mV.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.

  • Drug Application: Kainate (30 µM) was applied to elicit an inward current. This compound was co-applied at various concentrations to determine its inhibitory effect.

  • Data Analysis: The reduction in the peak amplitude of the kainate-induced current by this compound was measured to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of kainate receptors and the experimental workflows used to characterize this compound.

cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Glutamate Glutamate KAR Kainate Receptor (GluK1-5) Glutamate->KAR Binds LY466195 This compound LY466195->KAR Competitively Blocks IonChannel Ion Channel Opening KAR->IonChannel Activates G_protein G-protein (Gi/o, Gq) KAR->G_protein Activates NaCaInflux Na+/Ca2+ Influx IonChannel->NaCaInflux Depolarization Membrane Depolarization NaCaInflux->Depolarization PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Downstream Downstream Signaling PKC->Downstream cluster_calcium Calcium Influx Assay Workflow start Seed HEK293 cells expressing Kainate Receptors load_dye Load cells with Fluo-4 AM dye start->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate add_agonist Add Glutamate (Agonist) pre_incubate->add_agonist measure Measure Fluorescence (Calcium Influx) add_agonist->measure analyze Calculate IC50 measure->analyze cluster_ep Whole-Cell Patch-Clamp Workflow start Prepare acute DRG neurons patch Establish whole-cell configuration start->patch hold Voltage clamp at -60mV patch->hold apply_kainate Apply Kainate to elicit current hold->apply_kainate apply_ly Co-apply this compound apply_kainate->apply_ly record Record inward current apply_ly->record analyze Measure current inhibition and calculate IC50 record->analyze

References

The Selective GLUK5 Antagonist LY-466195: A Technical Guide to Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY-466195, a selective and competitive antagonist of the GLUK5 (GRIK5) kainate receptor. The following sections detail its binding affinity at various receptor subunit combinations, outline experimental protocols for assessing these interactions, and describe the known signaling pathways associated with GLUK5 receptors.

Quantitative Binding Affinity of this compound

This compound exhibits high affinity for kainate receptors containing the GLUK5 subunit. The binding affinity has been characterized primarily through functional assays measuring the inhibition of kainate-induced currents and through competitive radioligand binding assays. The collated data are presented below.

Table 1: Inhibitory Potency (IC50) of this compound at GLUK5-Containing Receptors
Receptor CompositionCell TypeAgonistIC50 (µM)Reference
Native Kainate ReceptorsRat Dorsal Root Ganglion NeuronsKainate (30 µM)0.045 ± 0.011[1]
Recombinant Human GLUK5HEK293 CellsKainate0.08 ± 0.02[1]
Recombinant Human GLUK2/GLUK5HEK293 CellsKainate0.34 ± 0.17[1]
Recombinant Human GLUK5/GLUK6HEK293 CellsKainate0.07 ± 0.02[1]
Table 2: Binding Affinity (Ki) of this compound at Kainate and AMPA Receptors
Receptor SubtypeRadioligandKi (nM)
GLUK5 (Human)[3H]Kainate50

Binding Kinetics of this compound

As of the latest available data, specific kinetic parameters such as the association rate constant (k_on_) and dissociation rate constant (k_off_) for the binding of this compound to the GLUK5 receptor have not been publicly reported. The determination of these parameters is crucial for a complete understanding of the drug-receptor interaction, including its residence time and the dynamics of target engagement.

A detailed experimental protocol for determining these kinetic parameters via a radioligand binding assay is provided in the "Experimental Protocols" section.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound binding to GLUK5 receptors.

Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the GLUK5 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells transiently or stably expressing human GLUK5 or GLUK2/GLUK5 subunits.

  • Radioligand: [3H]Kainate.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled kainate (e.g., 100 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the desired GLUK5 receptor combination.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in binding buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Add a constant concentration of [3H]Kainate to all wells.

    • For non-specific binding wells, add a saturating concentration of unlabeled kainate.

    • Add increasing concentrations of this compound to the competition wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinetic Radioligand Binding Assay for k_on_ and k_off_ Determination

Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants for this compound at the GLUK5 receptor.

Materials: As described in the competition binding assay protocol.

Procedure for Association Rate (k_on_):

  • Prepare receptor membranes and radioligand as described above.

  • Initiate the binding reaction by adding the radioligand to the membrane preparation at time zero.

  • At various time points, rapidly filter aliquots of the reaction mixture to separate bound and free radioligand.

  • Quantify the amount of specifically bound radioligand at each time point.

  • Plot the specific binding versus time and fit the data to a one-phase association equation to determine the observed association rate (k_obs_).

  • Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [L], where [L] is the radioligand concentration.

Procedure for Dissociation Rate (k_off_):

  • Allow the binding of the radioligand to the receptor to reach equilibrium.

  • Initiate the dissociation by adding a saturating concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled kainate or this compound) at time zero.

  • At various time points, filter aliquots and quantify the remaining specifically bound radioligand.

  • Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line will be equal to -k_off_.

GLUK5 Receptor Signaling Pathways

Kainate receptors, including those containing the GLUK5 subunit, are primarily ionotropic receptors, meaning they form ion channels that are permeable to cations such as Na+ and Ca2+ upon agonist binding. This leads to membrane depolarization and excitatory neurotransmission. However, emerging evidence indicates that kainate receptors can also signal through metabotropic pathways, independent of their ion channel function, by coupling to G-proteins.

Ionotropic Signaling Pathway

The canonical signaling pathway for GLUK5-containing receptors is through direct ion channel gating.

Ionotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) GLUK5 GLUK5 Receptor Glutamate->GLUK5 Binds to Ion_Channel Ion Channel Opening GLUK5->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling Depolarization->Downstream Ca_Influx->Downstream

Caption: Canonical ionotropic signaling pathway of the GLUK5 receptor.

Metabotropic Signaling Pathway

GLUK5-containing receptors can also modulate cellular function through G-protein-coupled signaling cascades.

Metabotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) GLUK5 GLUK5 Receptor Glutamate->GLUK5 Binds to G_Protein G-Protein (e.g., Gq/11) GLUK5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Modulation of Neuronal Activity Ca_Release->Downstream PKC->Downstream

Caption: Non-canonical metabotropic signaling of the GLUK5 receptor.

Experimental Workflow for Binding Affinity Determination

The logical flow of an experiment to determine the binding affinity of a compound like this compound is outlined below.

Experimental_Workflow start Start receptor_prep Receptor Membrane Preparation start->receptor_prep assay_setup Competition Binding Assay Setup receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for determining antagonist binding affinity.

This guide provides a foundational understanding of the binding characteristics of this compound at the GLUK5 receptor. Further research into its binding kinetics will provide a more complete picture of its pharmacological profile.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of LY-466195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-466195 is a potent and selective competitive antagonist of the kainate receptor subtype GluK5. Its unique chemical architecture, featuring a decahydroisoquinoline core coupled with a difluorinated pyrrolidine moiety, underpins its high affinity and selectivity. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in medicinal chemistry and pharmacology.

Chemical Structure

This compound, with the IUPAC name (3S,4aR,6S,8aR)-6-{[(2S)-2-carboxy-4,4-difluoropyrrolidin-1-yl]methyl}decahydroisoquinoline-3-carboxylic acid, is a complex molecule with multiple stereocenters.[1] Its chemical formula is C16H24F2N2O4, and it has a molecular weight of 346.37 g/mol .[2]

The core of the molecule is a rigid decahydroisoquinoline scaffold, which serves to orient the pharmacophoric elements in a precise three-dimensional arrangement. Attached to this core at the 6-position is a methyl group substituted with a (2S)-2-carboxy-4,4-difluoropyrrolidine ring. The presence of the two fluorine atoms on the pyrrolidine ring is a key structural feature that likely contributes to the molecule's potency and metabolic stability. The carboxylic acid functionalities on both the decahydroisoquinoline and pyrrolidine rings are crucial for its interaction with the glutamate binding site of the kainate receptor.

LY_466195_Structure cluster_moiety This compound img img

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

A plausible synthetic route would likely involve a Diels-Alder reaction to construct the initial bicyclic core, followed by stereoselective reductions and functional group manipulations to install the desired stereochemistry. The synthesis of the 4,4-difluoro-L-proline derivative would be a separate synthetic challenge, likely starting from a chiral precursor. The final key step would be the coupling of the decahydroisoquinoline intermediate with the pre-formed difluoropyrrolidine side chain, likely via a reductive amination or a nucleophilic substitution reaction.

A Representative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., substituted cyclohexene and dienophile) DielsAlder Diels-Alder Reaction (Formation of bicyclic core) Start->DielsAlder StereoControl Stereoselective Reductions & Functional Group Interconversions DielsAlder->StereoControl Decahydroisoquinoline Decahydroisoquinoline Intermediate StereoControl->Decahydroisoquinoline Coupling Coupling Reaction (e.g., Reductive Amination) Decahydroisoquinoline->Coupling Pyrrolidine_Start Chiral Pyrrolidine Precursor Difluorination Difluorination Pyrrolidine_Start->Difluorination Pyrrolidine_Intermediate (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid derivative Difluorination->Pyrrolidine_Intermediate Pyrrolidine_Intermediate->Coupling Final_Product This compound Coupling->Final_Product

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a selective and competitive antagonist of kainate receptors, with a particular preference for the GluK5 subunit.[2][3] Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.

The antagonist potency of this compound has been quantified using various in vitro assays. The following table summarizes the reported IC50 values for this compound against different kainate receptor subtypes.

Receptor SubtypeCell LineAssay TypeIC50 (µM)Reference
GluK5HEK293Kainate-induced current0.08[2][3]
GluK2/GluK5HEK293Kainate-induced current0.34[2][3]
GluK5/GluK6HEK293Kainate-induced current0.07[2][3]
Native Kainate ReceptorsRat Dorsal Root Ganglion NeuronsKainate-induced current0.045[2][3]

These data clearly demonstrate the high potency of this compound, with IC50 values in the nanomolar range. Its selectivity for GluK5-containing receptors makes it a valuable tool for elucidating the specific physiological and pathological roles of these receptor subtypes.

Signaling Pathway

Kainate receptors primarily function as ligand-gated ion channels, mediating excitatory postsynaptic currents by allowing the influx of Na+ and Ca2+ ions upon glutamate binding. However, emerging evidence suggests that kainate receptors can also signal through a non-canonical, metabotropic pathway involving G-protein coupling.[4][5]

This compound, as a competitive antagonist, acts by binding to the glutamate binding site on the GluK5 subunit, thereby preventing the conformational changes required for channel opening and subsequent ion influx. This blockade of the ionotropic signaling pathway is its primary mechanism of action. By inhibiting the activation of GluK5-containing kainate receptors, this compound can modulate neuronal excitability and synaptic transmission in various brain regions.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate KainateReceptor GluK5-containing Kainate Receptor Glutamate->KainateReceptor Binds to IonChannel Ion Channel (Na+, Ca2+) KainateReceptor->IonChannel Activates G_Protein G-Protein KainateReceptor->G_Protein Activates Depolarization Neuronal Depolarization IonChannel->Depolarization Leads to Downstream Downstream Signaling (e.g., PKC, PKA) G_Protein->Downstream Metabotropic Metabotropic Effects Downstream->Metabotropic LY466195 This compound LY466195->KainateReceptor Blocks

Caption: Mechanism of action of this compound on kainate receptor signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound can be found in the primary literature. A general outline of the key experimental methodologies is provided below.

5.1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels.

  • Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired kainate receptor subunits (e.g., GluK5, GluK2) using standard methods such as calcium phosphate precipitation or lipofection.

5.2. Electrophysiology

  • Technique: Whole-cell patch-clamp electrophysiology is used to measure ion currents through the kainate receptors.

  • Procedure:

    • Transfected cells are identified, often by co-transfection with a fluorescent reporter protein.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • Kainate or glutamate is applied to the cell to activate the receptors and elicit an inward current.

    • This compound is co-applied with the agonist at varying concentrations to determine its inhibitory effect on the agonist-evoked current.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

5.3. Radioligand Binding Assays

  • Technique: Radioligand binding assays are used to determine the binding affinity of this compound to the kainate receptor.

  • Procedure:

    • Membranes are prepared from cells or tissues expressing the kainate receptor.

    • The membranes are incubated with a radiolabeled ligand (e.g., [3H]kainate) in the presence of varying concentrations of unlabeled this compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the study of GluK5-containing kainate receptors. Its high potency and selectivity allow for the precise dissection of the roles of these receptors in normal physiology and in various neurological and psychiatric disorders. The complex chemical structure of this compound presents a significant synthetic challenge, but its successful synthesis has provided researchers with a critical instrument for advancing our understanding of glutamate signaling. Further research into the synthesis of analogs of this compound may lead to the development of novel therapeutic agents targeting kainate receptors.

References

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of LY-466195

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties of LY-466195, a selective and competitive antagonist of the GLUK5 kainate receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, with the chemical name (3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid, is a potent antagonist of the GLUK5 (formerly known as GluR5) subunit of the kainate receptor.[1] Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. The GLUK5 subunit has been identified as a key target in the pathophysiology of migraine and persistent pain, making this compound a significant compound for investigation in these therapeutic areas.[1]

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the GLUK5 kainate receptor.[1][2][3][4][5] This means it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor, thereby blocking its function. This antagonism has been demonstrated to inhibit glutamate-induced and kainate-induced cellular responses.

Receptor Binding and Functional Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Functional Activity of this compound

Assay TypeCell Line/TissueReceptor Subtype(s)AgonistIC50 (µM)Reference
Functional Calcium InfluxHEK293GLUK5Glutamate (100 µM)0.08 ± 0.02[1]
Functional Calcium InfluxHEK293GLUK2/GLUK5Glutamate (100 µM)0.34 ± 0.17[1]
Functional Calcium InfluxHEK293GLUK5/GLUK6Glutamate (100 µM)0.07 ± 0.02[1]
Kainate-induced CurrentsRat Dorsal Root Ganglion NeuronsNative Kainate ReceptorsKainate (30 µM)0.045 ± 0.011[2][3][5]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesAdministration RouteEffective DoseEffectReference
Dural Plasma Protein Extravasation (PPE)RatIntravenous10 and 100 µg/kgSignificant blockade of extravasation.[1]
c-fos Migraine ModelRatIntravenous1 µg/kgSignificant reduction in Fos-positive cells.[1][1]
Dural Plasma Protein Extravasation (PPE) - ProdrugRatOral10 and 100 µg/kgSignificant inhibition of dural extravasation.
c-fos Migraine Model - ProdrugRatOral0.1, 1, and 10 mg/kgSignificant decrease in Fos-positive cells.

Pharmacokinetics

Preliminary pharmacokinetic data is available for the diethyl ester prodrug of this compound in rats.

Table 3: Pharmacokinetic Parameters of this compound Diethyl Ester Prodrug in Rats (30 mg/kg, Oral)

ParameterValueReference
Bioavailability~40%
tmax~5 min
Half-life (plasma)0.8 h

Experimental Protocols

Functional Calcium Influx Assay

This assay measures the ability of this compound to inhibit glutamate-induced calcium influx in HEK293 cells stably transfected with different kainate receptor subtypes.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and stably transfected with cDNAs encoding for GLUK5, GLUK2/GLUK5, or GLUK5/GLUK6 receptors.

  • Cell Preparation: Cells are plated onto 96-well plates. Prior to the assay, cells are pretreated with concanavalin A to prevent agonist-induced desensitization.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Varying concentrations of this compound are added to the wells.

    • Glutamate (at a concentration of 100 µM) is added to stimulate calcium influx.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Dural Plasma Protein Extravasation (PPE) Model

This in vivo model is used to assess the efficacy of compounds in a model of migraine.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Procedure:

    • Rats are anesthetized and a femoral vein is cannulated for drug and dye administration.

    • Evans blue dye, which binds to plasma albumin, is injected intravenously.

    • The trigeminal ganglion is electrically stimulated to induce dural plasma protein extravasation.

    • This compound or its prodrug is administered intravenously or orally at various doses prior to stimulation.

    • After a set time, the animals are euthanized, and the dura mater is removed.

  • Quantification: The amount of Evans blue dye in the dura is quantified spectrophotometrically to determine the extent of plasma protein extravasation.

c-fos Migraine Model

This model measures the activation of neurons in the trigeminal nucleus caudalis, a key area in migraine pain processing, by quantifying the expression of the immediate early gene c-fos.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Procedure:

    • The trigeminal ganglion is electrically stimulated to mimic trigeminal activation in migraine.

    • This compound or its prodrug is administered at various doses prior to stimulation.

    • Two hours after stimulation, the rats are euthanized, and the brainstems are collected.

  • Immunohistochemistry: Brainstem sections are processed for c-fos immunohistochemistry using a specific primary antibody against the Fos protein.

  • Analysis: The number of Fos-positive (activated) neurons in the trigeminal nucleus caudalis is counted under a microscope.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate KainateReceptor Kainate Receptor (GLUK5 subunit) Glutamate->KainateReceptor Binds & Activates LY466195 This compound LY466195->KainateReceptor Binds & Blocks IonChannel Ion Channel Opening KainateReceptor->IonChannel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx NeuronalActivation Neuronal Activation Ca_Influx->NeuronalActivation

Caption: Glutamate activates kainate receptors, leading to neuronal activation. This compound competitively blocks this.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow start Start cell_culture HEK293 Cell Culture & Transfection with Kainate Receptors start->cell_culture plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with Fura-2 AM plating->dye_loading compound_addition Add this compound dye_loading->compound_addition agonist_stimulation Stimulate with Glutamate compound_addition->agonist_stimulation measurement Measure Calcium Influx agonist_stimulation->measurement data_analysis Calculate IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro functional calcium influx assay to determine the potency of this compound.

Experimental Workflow: In Vivo Migraine Models

In_Vivo_Workflow cluster_PPE PPE Model cluster_cFos c-fos Model start Start animal_prep Anesthetize Rat start->animal_prep drug_admin Administer this compound (i.v. or oral) animal_prep->drug_admin trigeminal_stim Electrically Stimulate Trigeminal Ganglion drug_admin->trigeminal_stim evans_blue Inject Evans Blue trigeminal_stim->evans_blue perfusion Perfuse and Collect Brainstem trigeminal_stim->perfusion dura_collection Collect Dura Mater evans_blue->dura_collection quantification Quantify Dye Extravasation dura_collection->quantification end End quantification->end ihc c-fos Immunohistochemistry perfusion->ihc counting Count Fos-positive Neurons ihc->counting counting->end

Caption: Parallel workflows for the in vivo dural plasma protein extravasation and c-fos migraine models.

References

In Vitro Characterization of LY-466195: A Selective GLUK5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of LY-466195, a potent and selective competitive antagonist of the GLUK5 (GRIK1) kainate receptor. The data presented herein summarizes key findings from radioligand binding assays, functional cellular assays, and electrophysiological recordings, offering valuable insights for researchers in neuroscience and drug development.

Quantitative Pharmacological Profile

The following tables summarize the binding affinity and functional potency of this compound at various kainate receptor subtypes.

Table 1: Binding Affinity of this compound at Kainate Receptors
Receptor SubtypeRadioligandKi (nM)Cell LineReference
GLUK5[3H]kainate52 ± 22-[1]
GLUK5[3H]ATPA128 ± 15-[1]
GLUK1[3H]-L-glutamate38 ± 7Purified LBD[2]
GLUK6[3H]kainate>100-fold selectivity for GLUK5Recombinantly Expressed[1]
AMPA Receptors->100-fold selectivity for GLUK5-[1]

LBD: Ligand Binding Domain

Table 2: Functional Antagonist Activity of this compound
Assay TypeCell/Tissue TypeAgonistIC50 (µM)Reference
ElectrophysiologyRat Dorsal Root Ganglion NeuronsKainate (30 µM)0.045 ± 0.011[3][4]
Calcium InfluxHEK293 cells with GLUK5Glutamate (100 µM)0.08 ± 0.02[3][5]
Calcium InfluxHEK293 cells with GLUK2/GLUK5Glutamate (100 µM)0.34 ± 0.17[3][5]
Calcium InfluxHEK293 cells with GLUK5/GLUK6Glutamate (100 µM)0.07 ± 0.02[3][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are described below.

Radioligand Binding Assays

Radioligand binding studies were performed to determine the affinity of this compound for various kainate receptor subtypes.[1] These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand (e.g., [3H]kainate or [3H]ATPA).

The general workflow for such an assay is as follows:

G A Prepare cell membranes expressing the target receptor (e.g., GLUK5) B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]kainate) A->B C Add varying concentrations of the unlabeled competitor (this compound) B->C D Allow the binding reaction to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify the amount of bound radioligand using liquid scintillation counting E->F G Analyze data to determine the Ki value of this compound F->G

Radioligand Binding Assay Workflow.
Electrophysiological Recordings in Dorsal Root Ganglion (DRG) Neurons

To assess the functional antagonism of this compound on native receptors, electrophysiological recordings were conducted on rat dorsal root ganglion (DRG) neurons, which endogenously express GLUK5.[3][6]

The protocol involves the following key steps:

  • Cell Culture: Primary cultures of rat DRG neurons are established.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on these neurons.

  • Agonist Application: A fixed concentration of kainate (e.g., 30 µM) is applied to elicit an inward current.[3]

  • Antagonist Application: this compound is co-applied at varying concentrations with the kainate to determine its inhibitory effect on the kainate-induced current.

  • Data Analysis: The concentration-response curve for this compound is plotted to calculate the IC50 value.[3]

Calcium Influx Assays in HEK293 Cells

The functional activity of this compound was also evaluated using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium influx in HEK293 cells stably expressing recombinant human kainate receptors (homomeric GLUK5, or heteromeric GLUK2/GLUK5 and GLUK5/GLUK6).[5]

The experimental workflow is outlined below:

G A Culture HEK293 cells stably expressing the kainate receptor subtype of interest B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add a fixed concentration of glutamate (e.g., 100 µM) to stimulate calcium influx C->D E Measure the change in fluorescence intensity using a FLIPR instrument D->E F Analyze the data to determine the IC50 of this compound for inhibiting the glutamate-induced response E->F

Calcium Influx Assay Workflow.

To counteract agonist-induced desensitization, cells were pre-incubated with concanavalin A.[5]

Mechanism of Action and Selectivity

This compound acts as a competitive antagonist at the GLUK5 receptor.[4][7] This means that it binds to the same site as the endogenous agonist, glutamate, and thereby prevents receptor activation.

G cluster_receptor GLUK5 Receptor Receptor Binding Site Activation Receptor Activation Receptor->Activation Leads to NoActivation No Receptor Activation Receptor->NoActivation Glutamate Glutamate (Agonist) Glutamate->Receptor Binds LY466195 This compound (Antagonist) LY466195->Receptor Competitively Binds and Blocks

Competitive Antagonism at GLUK5.

A key feature of this compound is its high selectivity for GLUK5-containing kainate receptors over other ionotropic glutamate receptors, including other kainate receptor subtypes and AMPA receptors.[1] This selectivity is crucial for its potential as a therapeutic agent, as it minimizes off-target effects. The compound demonstrated over 100-fold selectivity for GLUK5 compared to other kainate and AMPA receptor subtypes.[1]

References

The Prodrug LY-466195: A Technical Guide to In Vivo Conversion and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development and in vivo conversion of the prodrug LY-466195. This compound is the active pharmacological agent, a selective and competitive antagonist of the GluK5 (formerly known as GluR5) kainate receptor. To enhance its pharmacokinetic profile, a diethyl ester prodrug of this compound was developed. This document details the available data on the in vivo conversion of this prodrug, its pharmacokinetic properties, and the underlying pharmacology of the active compound.

Introduction to this compound and its Prodrug

This compound is a potent and selective antagonist of the GluK5 ionotropic glutamate receptor.[1] These receptors are implicated in various neurological conditions, including pain and migraine. The development of a diethyl ester prodrug was undertaken to improve the oral bioavailability of this compound. Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug.[2] In the case of the this compound diethyl ester, it is anticipated that endogenous esterases hydrolyze the ester groups to yield the active this compound molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its diethyl ester prodrug.

Table 1: Pharmacokinetic Parameters of this compound Diethyl Ester Prodrug in Rats (Oral Administration) [1]

ParameterValueConditions
Dose30 mg/kgOral (p.o.)
Bioavailability~40%-
Maximum Plasma Concentration (Cmax)11 µg/mL-
Time to Maximum Plasma Concentration (tmax)~5 minutes-
Plasma Half-life (t1/2)0.8 hours (48 minutes)-

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

Receptor/AssayParameterValue
GluK5Ki52 ± 22 nM
GluK5IC500.08 ± 0.02 µM (glutamate-evoked calcium influx)
GluK2/GluK5IC500.34 ± 0.17 µM (glutamate-evoked calcium influx)
GluK5/GluK6IC500.07 ± 0.02 µM (glutamate-evoked calcium influx)

Table 3: In Vivo Efficacy of this compound and its Diethyl Ester Prodrug in a Rat Model of Dural Plasma Protein Extravasation [1]

CompoundAdministration RouteEffective DosesIneffective Dose
This compoundIntravenous (i.v.)10 and 100 µg/kg1 µg/kg
This compound Diethyl Ester ProdrugOral (p.o.)10 and 100 µg/kg1 µg/kg

Experimental Protocols

While specific, detailed protocols for the in vivo conversion of the this compound prodrug are not publicly available, a general methodology can be inferred from standard pharmacokinetic studies in rats.

General In Vivo Pharmacokinetic Study Protocol in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Drug Administration:

    • Oral (p.o.): The this compound diethyl ester prodrug is formulated in a suitable vehicle and administered by oral gavage.

    • Intravenous (i.v.): For comparison of bioavailability, the parent drug, this compound, would be dissolved in a suitable vehicle and administered as a bolus injection or infusion into a tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of both the prodrug and the active parent drug (this compound) are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4] This method allows for the sensitive and selective quantification of both analytes in a complex biological matrix.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (area under the curve), and t1/2 using non-compartmental analysis.

Visualizations

In Vivo Conversion of this compound Prodrug

The following diagram illustrates the logical workflow of the in vivo conversion of the this compound diethyl ester prodrug to its active form.

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Tissue Prodrug (Diethyl Ester) Prodrug (Diethyl Ester) Absorption Absorption Prodrug (Diethyl Ester)->Absorption Prodrug in Plasma Prodrug in Plasma Absorption->Prodrug in Plasma Metabolism Metabolism Prodrug in Plasma->Metabolism This compound in Plasma This compound in Plasma GluK5 Receptor GluK5 Receptor This compound in Plasma->GluK5 Receptor Metabolism->this compound in Plasma Esterase Hydrolysis Pharmacological Effect Pharmacological Effect GluK5 Receptor->Pharmacological Effect

Caption: In vivo conversion of the this compound diethyl ester prodrug.

GLUK5 Receptor Signaling Pathway

This compound acts as an antagonist at the GluK5 kainate receptor. These receptors are ligand-gated ion channels that, upon activation by glutamate, typically lead to cation influx and neuronal excitation. Antagonism by this compound blocks this process.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluK5 GluK5 Kainate Receptor Glutamate->GluK5 Binds This compound This compound This compound->GluK5 Antagonizes Blocked Blocked IonChannel Ion Channel GluK5->IonChannel Opens CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization NeuronalExcitation Neuronal Excitation Depolarization->NeuronalExcitation Blocked->IonChannel

Caption: Antagonistic action of this compound on the GluK5 receptor signaling pathway.

References

The Role of GLUK5 Receptors in Migraine Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated sensory disturbances. While the precise pathophysiology is still under investigation, the glutamatergic system, particularly ionotropic glutamate receptors, has emerged as a key area of interest. Among these, kainate receptors, and specifically the GLUK5 subunit (also known as KA2), are increasingly implicated in the modulation of nociceptive pathways relevant to migraine. This technical guide provides an in-depth exploration of the role of GLUK5-containing kainate receptors in migraine pathophysiology, summarizing key experimental findings, detailing relevant methodologies, and visualizing the underlying molecular mechanisms.

Kainate receptors are tetrameric ligand-gated ion channels that mediate a component of excitatory neurotransmission. They are assembled from a combination of five subunits: GluK1-3, which can form functional homomeric or heteromeric receptors, and GluK4-5, which are obligate heteromeric subunits, requiring co-assembly with GluK1-3 to form functional channels[1][2]. GLUK5, as a high-affinity subunit, plays a crucial role in shaping the pharmacological and biophysical properties of the heteromeric receptor complex, influencing agonist affinity, channel kinetics, and downstream signaling[2]. Evidence suggests the co-expression of GLUK5 with other kainate receptor subunits in the trigeminal ganglion, a key structure in migraine pathogenesis, pointing to a direct role for these receptors in modulating trigeminal nociception.

GLUK5-Containing Receptors as a Therapeutic Target

The investigation of GLUK5-containing kainate receptors as a therapeutic target for migraine has been spurred by the development of selective antagonists and their evaluation in preclinical models of migraine.

Preclinical Evidence with GLUK5 Antagonists

The competitive GLUK5 receptor antagonist, LY-466195, has been a key pharmacological tool in elucidating the role of this subunit in migraine-related processes. Preclinical studies have demonstrated its efficacy in animal models relevant to migraine pathophysiology.

Table 1: In Vitro Pharmacology of this compound

Receptor CompositionAntagonist Activity (IC50)Reference
Homomeric GLUK50.08 µMMedChemExpress
Heteromeric GLUK2/GLUK50.34 µMMedChemExpress
Heteromeric GLUK5/GLUK60.07 µMMedChemExpress
Kainate-induced currents in rat dorsal root ganglion neurons0.045 µMMedChemExpress

Table 2: Preclinical Efficacy of this compound in Migraine Models

Animal ModelEffect of this compoundQuantitative DataReference
Dural Plasma Protein Extravasation (Rat)Significant reduction in dural extravasationID50 of ~100 µg/kg (i.v.)ResearchGate
c-Fos Expression in Trigeminal Nucleus Caudalis (Rat)Significant reduction after trigeminal stimulationEfficacy at doses of 1 to 100 µg/kg (i.v.)ResearchGate

These findings suggest that antagonism of GLUK5-containing receptors can modulate key events in the trigeminovascular system believed to underlie migraine pain.

Signaling Pathways of GLUK5-Containing Receptors

GLUK5-containing heteromeric kainate receptors are not merely ion channels but also engage in complex signaling cascades that can modulate neuronal function. The activation of these receptors can lead to both ionotropic and metabotropic-like signaling.

Ionotropic Signaling

The primary function of kainate receptors is to mediate ion flux upon glutamate binding, leading to neuronal depolarization. The subunit composition, particularly the presence of GLUK5, influences the channel's gating properties, such as activation and desensitization kinetics.

Metabotropic-like Signaling

Emerging evidence suggests that kainate receptors, including those containing GLUK5, can also signal through G-protein-coupled pathways, independent of their ion channel function. This can lead to the activation of intracellular second messenger systems, such as phospholipase C (PLC) and protein kinase C (PKC), which can in turn modulate other cellular processes, including the activity of other receptors and ion channels.

GLUK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluK1_GluK5_Receptor Heteromeric GluK1/GluK5 Receptor Glutamate->GluK1_GluK5_Receptor Binds GluK2_GluK5_Receptor Heteromeric GluK2/GluK5 Receptor Glutamate->GluK2_GluK5_Receptor Binds G_Protein Gq Protein GluK1_GluK5_Receptor->G_Protein Activates GluK2_GluK5_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Neuronal_Excitability Increased Neuronal Excitability PKC->Neuronal_Excitability Phosphorylates targets leading to NT_Release Modulation of Neurotransmitter Release PKC->NT_Release Phosphorylates targets leading to Ca_Release->Neuronal_Excitability Contributes to Dural_Extravasation_Workflow Anesthetize_Rat Anesthetize Rat Cannulate_Vein Cannulate Femoral Vein Anesthetize_Rat->Cannulate_Vein Expose_Dura Surgically Expose Dura Mater Cannulate_Vein->Expose_Dura Administer_Drug Administer Test Compound (i.v.) Expose_Dura->Administer_Drug Administer_Dye Administer Evans Blue Dye (i.v.) Administer_Drug->Administer_Dye Stimulate_Trigeminal Electrically Stimulate Trigeminal Ganglion Administer_Dye->Stimulate_Trigeminal Euthanize_Collect Euthanize & Collect Dura Mater Stimulate_Trigeminal->Euthanize_Collect Extract_Quantify Extract & Quantify Evans Blue Euthanize_Collect->Extract_Quantify

References

Investigating Kainate Receptors in Alcohol Dependence: A Technical Guide to Utilizing LY-466195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role of GluK1-containing kainate receptors (GluK1*KARs) in alcohol use disorder (AUD) and details the use of LY-466195, a selective antagonist, as a tool for investigation. It consolidates key findings from preclinical studies, presents detailed experimental protocols, and summarizes quantitative data to facilitate further research in this promising therapeutic area.

Introduction: The Glutamatergic System and Alcohol Dependence

Alcohol use disorder is a complex neuropsychiatric condition characterized by a loss of control over alcohol intake and a negative emotional state upon cessation of drinking.[1][2][3] The glutamatergic system, the primary excitatory neurotransmitter system in the brain, plays a critical role in the neuroadaptations that underlie alcohol dependence.[4] Chronic ethanol exposure leads to a hyperglutamatergic state, particularly during withdrawal, contributing to symptoms like anxiety and increased relapse susceptibility.[5][6]

Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, have emerged as a key target for therapeutic intervention.[7][8] Genetic studies have linked variations in the GRIK1 gene, which encodes the GluK1 subunit, to alcohol dependence.[5][9][10] The antiepileptic drug topiramate, which is known to reduce heavy drinking, acts in part by non-selectively inhibiting GluK1KARs.[1][2][5][11] However, topiramate's utility is limited by a broad mechanism of action and associated side effects.[1][5] This has driven the investigation of selective antagonists like this compound to specifically probe the role of GluK1KARs in AUD.

This compound: A Selective GluK1*KAR Antagonist

This compound is a competitive antagonist with high selectivity for GluK1-containing kainate receptors (also referred to as GluK5).[2][12] It demonstrates over 100-fold selectivity for GluK1KARs compared to other kainate and AMPA receptor subtypes.[2] In functional assays, this compound effectively inhibits kainate-induced currents in rat dorsal root ganglion neurons with an IC50 value of 0.045 μM.[12][13] This selectivity makes it an invaluable pharmacological tool for isolating the specific contributions of GluK1KARs to the pathophysiology of alcohol dependence.

Mechanism of Action in Alcohol Dependence

Chronic alcohol exposure alters KAR function. While acute ethanol inhibits GluK1KAR-mediated neurotransmission, chronic exposure promotes a hyperglutamatergic state and heightens GluK1KAR activation.[5][6] This neuroadaptation is particularly relevant in brain regions integral to addiction, such as the basolateral amygdala (BLA) and nucleus accumbens (NAc).[5]

By selectively blocking GluK1*KARs, this compound is hypothesized to counteract this ethanol-induced hyperactivity. Preclinical studies show that this compound normalizes dopamine level changes in the NAc of ethanol-dependent mice without affecting dopamine in ethanol-naïve mice, indicating an ethanol state-dependent effect.[1][2][11] This suggests that this compound may work by reducing both the positive reinforcing properties of alcohol and the negative reinforcement associated with withdrawal.

Signaling Pathway Overview

The diagram below illustrates the proposed mechanism through which this compound modulates neuronal activity in the context of chronic alcohol exposure.

Proposed Signaling Pathway of this compound in Alcohol Dependence cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., in Nucleus Accumbens) Glutamate Glutamate KAR GluK1* Kainate Receptor Glutamate->KAR activates Ca_Influx Ca++ Influx & Depolarization KAR->Ca_Influx mediates DA_Release Dopamine Release (Reinforcement) Ca_Influx->DA_Release promotes Chronic_EtOH Chronic Ethanol Exposure Upregulation Upregulation of GluK1*KARs & Hyperglutamatergic State Chronic_EtOH->Upregulation leads to Upregulation->KAR enhances LY466195 This compound LY466195->KAR antagonizes

Caption: Proposed mechanism of this compound in alcohol dependence.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in various rodent models of alcohol dependence. The data consistently show a reduction in alcohol consumption and withdrawal symptoms.

Table 1: Effect of this compound on Ethanol Consumption and Preference
Animal ModelParadigmDose (mg/kg, i.p.)Effect on Ethanol IntakeEffect on Ethanol PreferenceReference
C57Bl/6J MiceIntermittent 2-Bottle Choice20Significant reduction (2-h intake)Significantly decreased[2]
Long Evans RatsIntermittent 2-Bottle Choice10No significant changeSignificant reduction[14][15]
Sprague Dawley RatsIntermittent 2-Bottle Choice4, 10No significant effectNon-significant trend towards decrease[14][15]
Table 2: Effect of this compound on Ethanol Withdrawal and Reward
Animal ModelParadigmDose (mg/kg, i.p.)Key FindingReference
C57Bl/6J MiceHandling-Induced Convulsions20Attenuated physical signs of withdrawal[1][2]
C57Bl/6J MiceConditioned Place Preference20Influenced rewarding properties of ethanol[1][2]
C57Bl/6J MiceIn Vivo Microdialysis (NAc)20Normalized dopamine response in dependent mice[1][11]

Experimental Protocols

Reproducible methodologies are crucial for advancing research. The following sections detail common protocols used to evaluate this compound in the context of alcohol dependence.

Intermittent Access Two-Bottle Choice (I2BC) Drinking Paradigm

This model is used to induce high levels of voluntary ethanol consumption in rodents, mimicking patterns of binge drinking.[1][14][15][16]

  • Animals: Male C57Bl/6J mice or male Long Evans/Sprague Dawley rats are commonly used.[2][14] Animals are single-housed with ad libitum access to food and water.

  • Habituation: For one week, animals are habituated to drinking from two sipper tubes, one containing water and the other an empty tube.

  • Induction: On "drinking days" (e.g., Monday, Wednesday, Friday), animals are given 24-hour concurrent access to one bottle of 20% (v/v) ethanol and one bottle of water. On the intervening days, they have access to two bottles of water. This cycle continues for several weeks (typically 6-7).

  • Treatment: Following the induction phase, animals are pre-treated with this compound (e.g., 0, 4, 10, or 20 mg/kg, intraperitoneal injection) or vehicle prior to a drinking session.[2][14]

  • Measurement: Ethanol and water consumption are measured at specific time points (e.g., 2 hours and 24 hours) by weighing the bottles.[2] Ethanol preference is calculated as (volume of ethanol consumed) / (total volume of fluid consumed).

Assessment of Ethanol Withdrawal

This protocol measures the physical signs of withdrawal, which reflect the development of physical dependence.[17]

  • Induction of Dependence: Mice are exposed to an intermittent ethanol vapor inhalation model or a chronic intermittent ethanol drinking paradigm to induce dependence.[1][18]

  • Withdrawal Induction: Ethanol is withdrawn from the animals.

  • Treatment: At the onset of withdrawal, animals are treated with this compound (e.g., 20 mg/kg, i.p.) or vehicle.[2]

  • Scoring: At regular intervals (e.g., every hour for 8-10 hours post-withdrawal), animals are assessed for physical signs of withdrawal. A common method is scoring handling-induced convulsions (HICs) on a scale (e.g., 0-4) based on seizure severity upon gentle rotation.[1][2]

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of a drug.

  • Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral center chamber.

  • Pre-Conditioning (Baseline): Animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to establish any baseline preference.

  • Conditioning: Over several days, animals receive alternating injections of ethanol and saline. Immediately following an ethanol injection, they are confined to one chamber; following a saline injection, they are confined to the other. To test the effect of this compound, it can be co-administered with ethanol during the conditioning phase.

  • Post-Conditioning (Test): Animals are again allowed to freely explore all three chambers in a drug-free state. The time spent in the ethanol-paired chamber is compared to the baseline to determine if a preference (reward) or aversion has developed.

Experimental Workflow Visualization

The following diagram outlines a comprehensive experimental workflow for investigating this compound, from inducing dependence to terminal molecular analysis.

Comprehensive Experimental Workflow for this compound Evaluation cluster_0 Phase 1: Induction of Dependence cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Neurochemical & Molecular Analysis I2BC Intermittent 2-Bottle Choice (6-8 Weeks) Treatment Administer this compound (Dose-Response) I2BC->Treatment Animals become dependent Consumption Measure Ethanol Intake & Preference Treatment->Consumption Withdrawal Assess Withdrawal Signs (e.g., HICs) Treatment->Withdrawal CPP Conditioned Place Preference Test Treatment->CPP Microdialysis In Vivo Microdialysis (NAc Dopamine) Treatment->Microdialysis Parallel Cohort Tissue Brain Tissue Collection Consumption->Tissue Withdrawal->Tissue CPP->Tissue Microdialysis->Tissue Analysis Receptor Expression Analysis (e.g., Western Blot, qPCR) Tissue->Analysis

Caption: A multi-phase workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The selective GluK1KAR antagonist this compound is a critical tool for elucidating the role of kainate receptors in alcohol dependence.[1] Preclinical evidence strongly suggests that antagonism of these receptors reduces alcohol consumption, preference, and the severity of withdrawal.[1][2] The data point to GluK1KARs as a viable and specific pharmacological target for the development of novel AUD therapeutics with potentially fewer side effects than broader-acting agents like topiramate.[5]

Future research should focus on:

  • Investigating the effects of chronic this compound administration on relapse behavior.

  • Exploring the role of GluK1*KARs in specific neural circuits using region-specific infusions of this compound.

  • Examining the interplay between the GRIK1 genotype and the efficacy of this compound to move towards personalized medicine approaches for AUD.

References

Preclinical Profile of LY-466195: A Selective GLUK5 Antagonist in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of LY-466195 in rodent models of pain. This compound is a selective and competitive antagonist of the GLUK5 (GRIK1) kainate receptor, a target of significant interest for the treatment of pain, including migraine. This document summarizes the available quantitative data, details the experimental protocols for key in vivo studies, and presents signaling pathways and experimental workflows using Graphviz diagrams.

Core Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound [1][2][3]

Assay SystemTargetParameterValue (µM)
Rat Dorsal Root Ganglion NeuronsKainate-induced currentsIC500.045
HEK293 cellsHuman GLUK5IC500.08
HEK293 cellsHuman GLUK2/GLUK5IC500.34
HEK293 cellsHuman GLUK5/GLUK6IC500.07

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Migraine [1]

ModelSpeciesEndpointRoute of AdministrationEffective Dose
Dural Plasma Protein ExtravasationRatInhibition of extravasationIntravenousID100: 100 µg/kg
Trigeminal Ganglion Stimulation-induced c-fos ExpressionRatReduction of Fos-positive cells in the nucleus caudalisIntravenous1 µg/kg

Mechanism of Action: GLUK5 Antagonism in Pain Pathways

This compound exerts its effects by selectively blocking the GLUK5 kainate receptor. These receptors are strategically located in key areas of the pain processing pathway, including dorsal root ganglia, the dorsal horn of the spinal cord, and trigeminal ganglia.[1] Glutamate, the primary excitatory neurotransmitter, activates these receptors, contributing to neuronal sensitization and pain transmission. By antagonizing GLUK5, this compound is hypothesized to dampen this glutamatergic signaling, thereby reducing the perception of pain.

LY-466195_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GLUK5_Receptor GLUK5 Receptor Glutamate->GLUK5_Receptor Activates Pain_Signal Pain Signal Propagation GLUK5_Receptor->Pain_Signal Initiates LY466195 This compound LY466195->GLUK5_Receptor Blocks

Figure 1: Proposed mechanism of action of this compound in blocking pain signaling.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Dural Plasma Protein Extravasation (PPE) Model in Rats

This model is a well-established method for assessing the efficacy of anti-migraine agents by measuring their ability to inhibit neurogenic inflammation in the dura mater.[1]

Experimental Workflow:

PPE_Workflow Anesthesia Anesthetize Rat Trigeminal_Stim Electrical Stimulation of Trigeminal Ganglion Anesthesia->Trigeminal_Stim LY466195_Admin Administer this compound (i.v.) Trigeminal_Stim->LY466195_Admin Evans_Blue Inject Evans Blue Dye LY466195_Admin->Evans_Blue Dura_Mater_Removal Remove Dura Mater Evans_Blue->Dura_Mater_Removal Dye_Extraction Extract Evans Blue Dye Dura_Mater_Removal->Dye_Extraction Quantification Quantify Dye Extravasation Dye_Extraction->Quantification

Figure 2: Experimental workflow for the dural plasma protein extravasation model.

Detailed Protocol:

  • Animal Preparation: Male rats are anesthetized.

  • Surgical Procedure: The trigeminal ganglion is exposed.

  • Drug Administration: this compound is administered intravenously.

  • Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

  • Tracer Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.

  • Tissue Collection: After a set period, the animal is euthanized, and the dura mater is removed.

  • Quantification: The amount of Evans blue dye that has extravasated into the dural tissue is extracted and quantified spectrophotometrically to determine the extent of plasma protein leakage.

Trigeminal Nucleus Caudalis (TNC) c-fos Expression Model in Rats

This model assesses the central activity of potential analgesics by measuring the expression of the immediate-early gene c-fos, a marker of neuronal activation, in the TNC, a key relay station for craniofacial pain.[1]

Experimental Workflow:

c-fos_Workflow Anesthesia Anesthetize Rat Trigeminal_Stim Electrical Stimulation of Trigeminal Ganglion Anesthesia->Trigeminal_Stim LY466195_Admin Administer this compound (i.v.) Trigeminal_Stim->LY466195_Admin Perfusion Perfuse and Fix Brain Tissue LY466195_Admin->Perfusion Wait for 2 hours Sectioning Section Brainstem (Trigeminal Nucleus Caudalis) Perfusion->Sectioning Immunohistochemistry Immunohistochemistry for c-fos Sectioning->Immunohistochemistry Cell_Counting Count Fos-positive Cells Immunohistochemistry->Cell_Counting

Figure 3: Experimental workflow for the c-fos expression model in the trigeminal nucleus caudalis.

Detailed Protocol:

  • Animal Preparation: Male rats are anesthetized.

  • Surgical Procedure: The trigeminal ganglion is exposed for stimulation.

  • Drug Administration: this compound is administered intravenously prior to stimulation.

  • Stimulation: The trigeminal ganglion is electrically stimulated.

  • Tissue Processing: Two hours after stimulation, the animals are deeply anesthetized and perfused with fixative. The brainstems are removed and sectioned.

  • Immunohistochemistry: The brainstem sections are processed for c-fos immunohistochemistry to visualize neurons that were activated by the stimulation.

  • Analysis: The number of Fos-positive cells in the TNC is counted and compared between treatment groups.

Studies in Other Rodent Pain Models

Despite a thorough review of the available scientific literature, no specific preclinical data for this compound in other commonly used rodent models of inflammatory pain (e.g., formalin test, carrageenan-induced hyperalgesia, Complete Freund's Adjuvant-induced arthritis) or neuropathic pain (e.g., chronic constriction injury, spinal nerve ligation) have been identified in publicly accessible databases. The presented data focuses on models relevant to trigeminal pain and migraine. Further research would be necessary to fully characterize the potential of this compound in a broader range of pain indications.

References

The Selective Profile of LY-466195: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of LY-466195, a notable antagonist of ionotropic glutamate receptors. The document is structured to offer detailed insights into its interaction with various glutamate receptor subtypes, presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction to this compound and Glutamate Receptor Selectivity

This compound is a competitive antagonist that has demonstrated significant selectivity for the kainate subtype of ionotropic glutamate receptors, particularly those containing the GluK5 subunit. Understanding the precise selectivity profile of a compound like this compound is paramount in drug development, as it dictates the compound's therapeutic potential and its possible off-target effects. This guide delves into the specifics of this compound's interaction with kainate, AMPA, NMDA, and metabotropic glutamate receptors.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been characterized through various in vitro assays, with the resulting data highlighting its potent and selective antagonism at GluK5-containing kainate receptors. The following table summarizes the key quantitative data from functional and binding assays.

Receptor SubtypeAssay TypeAgonist/RadioligandIC50 / Ki (µM)Reference
Kainate Receptors
GluK5 (homomeric)Calcium InfluxGlutamate (100 µM)0.08 ± 0.02[1]
GluK2/GluK5Calcium InfluxGlutamate (100 µM)0.34 ± 0.17[1]
GluK5/GluK6Calcium InfluxGlutamate (100 µM)0.07 ± 0.02[1]
Native Kainate Receptors (rat DRG neurons)ElectrophysiologyKainate (30 µM)0.045 ± 0.011[1]
GluK6 (homomeric)Calcium InfluxGlutamateNo effect up to 100 µM[1]
GluK1Radioligand Binding->100 (inactive)[2]
GluK2Radioligand Binding->100 (inactive)[2]
GluK3Radioligand Binding->100 (inactive)[2]
AMPA Receptors
GluA2Radioligand Binding->100 (inactive)[2]
NMDA Receptors
-Functional Assays-Inactive[3][4]
Metabotropic Glutamate Receptors
Various subtypesFunctional Assays-No agonist or antagonist activity[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments used to determine the selectivity profile of this compound.

Intracellular Calcium Influx Assay

This assay is employed to determine the functional antagonism of this compound at kainate receptors expressed in a heterologous system.

Objective: To measure the concentration-dependent inhibition of agonist-induced calcium influx by this compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired kainate receptor subunits (e.g., homomeric GluK5, heteromeric GluK2/GluK5).

Materials:

  • HEK293 cells expressing target receptors

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Glutamate (agonist)

  • This compound (test compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS with 20 mM HEPES.

  • Compound and Agonist Preparation:

    • Prepare stock solutions of this compound and glutamate in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence microplate reader.

    • Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.

    • Record baseline fluorescence.

    • Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Following the incubation, add a fixed concentration of glutamate (e.g., 100 µM) to induce calcium influx.

    • Record the fluorescence intensity for at least 60 seconds after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Express the inhibitory effect of this compound as a percentage of the control response (glutamate alone).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on ion channel currents mediated by native glutamate receptors in neurons.

Objective: To characterize the antagonistic effect of this compound on kainate-induced currents in primary neurons.

Preparation: Acutely dissociated or cultured neurons (e.g., rat dorsal root ganglion neurons).

Materials:

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

  • Kainate (agonist)

  • This compound (antagonist)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Cell Preparation: Prepare isolated neurons and place them in a recording chamber on the stage of an inverted microscope.

  • Recording Pipette: Fill a borosilicate glass pipette with the internal solution and mount it on the micromanipulator.

  • Giga-seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Perfuse the external solution over the cell.

    • Apply a fixed concentration of kainate (e.g., 30 µM) to elicit an inward current.

    • After a stable baseline response to kainate is established, co-apply kainate with increasing concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the peak amplitude of the kainate-induced currents in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a logistic equation.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the signaling pathway of kainate receptors and the workflows of the key experimental protocols.

cluster_0 Kainate Receptor Signaling Pathway Glutamate Glutamate KainateReceptor Kainate Receptor (e.g., GluK5) Glutamate->KainateReceptor Binds LY466195 This compound LY466195->KainateReceptor Blocks IonChannel Ion Channel Opening KainateReceptor->IonChannel Activates CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization

Caption: Kainate receptor signaling pathway.

cluster_1 Calcium Influx Assay Workflow A Seed HEK293 cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Add varying concentrations of this compound B->C D Add fixed concentration of Glutamate C->D E Measure fluorescence change D->E F Calculate IC50 E->F

Caption: Calcium influx assay workflow.

cluster_2 Whole-Cell Patch-Clamp Workflow G Prepare isolated neurons H Establish whole-cell configuration G->H I Apply Kainate to elicit baseline current H->I J Co-apply Kainate and this compound I->J K Record peak current inhibition J->K L Determine IC50 K->L

Caption: Whole-cell patch-clamp workflow.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and selective antagonist of kainate receptors, with a pronounced preference for the GluK5 subunit. Its lack of significant activity at AMPA, NMDA, and metabotropic glutamate receptors underscores its value as a specific pharmacological tool for elucidating the physiological and pathological roles of GluK5-containing kainate receptors. The detailed experimental protocols and visual workflows provided herein are intended to facilitate further research and drug development efforts in this area.

References

Methodological & Application

Application Notes and Protocols for LY-466195 Electrophysiology in Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a critical role in the transmission of sensory information, including pain, from the periphery to the central nervous system. Ionotropic glutamate receptors, particularly the kainate receptor subtype, are expressed in DRG neurons and are implicated in nociceptive signaling. LY-466195 is a potent and selective competitive antagonist of the GLUK5 (formerly known as GluR5) kainate receptor subunit. Understanding the electrophysiological effects of this compound on DRG neurons is crucial for elucidating the role of GLUK5-containing kainate receptors in sensory transmission and for the development of novel analgesic therapeutics.

These application notes provide detailed protocols for the isolation and culture of rat DRG neurons and for performing whole-cell patch-clamp electrophysiology to characterize the effects of this compound.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of this compound and the expected electrophysiological parameters of DRG neurons.

Compound Mechanism of Action Target IC50 (Kainate-induced currents in rat DRG neurons)
This compoundCompetitive AntagonistGLUK5-containing kainate receptors0.045 µM[1]
DRG Neuron Electrophysiological Parameters (Typical Values) Parameter Value Range Notes
Passive Properties Resting Membrane Potential-50 to -65 mV
Input Resistance200 MΩ to >1 GΩ
Membrane Capacitance20 to 100 pFDependent on neuron size
Action Potential Properties Threshold-30 to -45 mV
Amplitude70 to 110 mV
Duration1 to 5 msMeasured at half-amplitude
Kainate-Induced Currents Agonist Concentration10 to 100 µM KainateTo elicit measurable inward currents
Holding Potential-60 to -70 mVFor voltage-clamp recordings

Experimental Protocols

I. Isolation and Culture of Rat Dorsal Root Ganglion Neurons

This protocol is adapted from established methods for isolating and culturing primary DRG neurons.

Materials:

  • Sprague-Dawley rats (postnatal day 10-14)

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IA

  • Trypsin-EDTA (0.25%)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 35 mm culture dishes

  • 15 mL conical tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation:

    • Coat culture dishes with 100 µg/mL Poly-D-lysine overnight at room temperature.

    • Wash dishes three times with sterile water and allow to dry.

    • Coat dishes with 5 µg/mL laminin for at least 2 hours at 37°C before use.

    • Prepare enzyme solution: 1.5 mg/mL Collagenase Type IA in DMEM/F12.

    • Prepare culture medium: Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.

  • Dissection:

    • Euthanize the rat according to approved institutional protocols.

    • Sterilize the dorsal thorax with 70% ethanol.

    • Make a midline incision and expose the spinal column.

    • Excise the spinal column and place it in ice-cold HBSS.

    • Under a dissecting microscope, carefully remove the DRGs from the intervertebral foramina and place them in a fresh dish of ice-cold HBSS.

  • Digestion and Dissociation:

    • Transfer the DRGs to the collagenase solution and incubate for 30-45 minutes at 37°C.

    • Gently wash the DRGs with DMEM/F12.

    • Incubate the ganglia in 0.25% Trypsin-EDTA for 5-7 minutes at 37°C.

    • Neutralize the trypsin by adding an equal volume of DMEM/F12 containing 10% FBS.

    • Gently triturate the ganglia with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating and Culture:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in the prepared culture medium.

    • Plate the dissociated neurons onto the laminin-coated dishes.

    • Incubate the cultured neurons at 37°C in a 5% CO2 incubator.

    • Neurons are typically ready for electrophysiological recordings 1-3 days after plating.

II. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes both voltage-clamp and current-clamp recordings to assess the effect of this compound on kainate-induced responses in cultured DRG neurons.

Materials and Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

  • Kainate Stock Solution: 10 mM in sterile water.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

A. Voltage-Clamp Recordings:

  • Preparation:

    • Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establishing Whole-Cell Configuration:

    • Approach a neuron with the patch pipette and apply positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Recording Kainate-Induced Currents:

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply a concentration of kainate (e.g., 30 µM) to the bath to evoke an inward current.

    • Once a stable baseline current is achieved in the presence of kainate, co-apply this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the concentration-dependent inhibition of the kainate-induced current.

    • A voltage ramp from -100 mV to +40 mV can be applied before and after drug application to construct an I-V relationship.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in response to kainate alone and in the presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot a concentration-response curve and fit the data with a logistic function to determine the IC50 value.

B. Current-Clamp Recordings:

  • Preparation and Whole-Cell Configuration:

    • Follow steps 1 and 2 from the Voltage-Clamp Recordings protocol.

  • Assessing Neuronal Excitability:

    • In current-clamp mode, measure the resting membrane potential.

    • Inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA in 20 pA increments, 500 ms duration) to determine the rheobase (minimum current to elicit an action potential) and the action potential firing frequency.

  • Effect of Kainate and this compound:

    • Apply a sub-threshold concentration of kainate (e.g., 1-10 µM) to the bath and observe any changes in the resting membrane potential and firing properties in response to the same current injection steps.

    • In the continued presence of kainate, apply this compound (e.g., 100 nM) and repeat the current injection protocol.

  • Data Analysis:

    • Measure the resting membrane potential, rheobase, number of action potentials fired at each current step, and action potential amplitude and duration under control conditions, in the presence of kainate, and with the co-application of kainate and this compound.

    • Compare these parameters to determine the effect of this compound on kainate-induced changes in neuronal excitability.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Electrophysiology Electrophysiology DRG_Isolation Isolate DRG from Rat Enzymatic_Digestion Enzymatic Digestion (Collagenase & Trypsin) DRG_Isolation->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Plating Plate Neurons on Laminin-coated Coverslips Mechanical_Dissociation->Plating Culture Culture for 1-3 Days Plating->Culture Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Culture->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol (Hold at -70 mV) Whole_Cell->Voltage_Clamp Current_Clamp Current-Clamp Protocol (Inject Current Steps) Whole_Cell->Current_Clamp Kainate_Application Apply Kainate Voltage_Clamp->Kainate_Application Current_Clamp->Kainate_Application LY466195_Application Apply this compound Kainate_Application->LY466195_Application Kainate_Application->LY466195_Application Data_Acquisition Data Acquisition LY466195_Application->Data_Acquisition LY466195_Application->Data_Acquisition

Caption: Experimental workflow for investigating this compound effects on DRG neurons.

Signaling_Pathway Kainate Kainate GluK5 GLUK5 Receptor Kainate->GluK5 Activates LY466195 This compound LY466195->GluK5 Blocks Ion_Channel Ion Channel Opening GluK5->Ion_Channel Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Increased Neuronal Excitability (Action Potential Firing) Depolarization->Neuronal_Excitation

References

Application Notes and Protocols for LY-466195 in Patch-Clamp Studies of Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing LY-466195 in patch-clamp electrophysiology studies to investigate its effects on synaptic transmission. This compound is a potent and selective competitive antagonist of kainate receptors containing the GLUK5 (formerly known as KA2) subunit.[1][2][3] It is a valuable pharmacological tool for dissecting the role of GLUK5-containing kainate receptors in both physiological and pathological synaptic processes.

Important Clarification: Contrary to potential misconceptions, this compound is not an AMPA receptor potentiator. It is a selective antagonist of a specific subtype of kainate receptors. These protocols are therefore designed to study the inhibitory effects of this compound on synaptic currents mediated by GLUK5-containing kainate receptors.

Kainate receptors are ionotropic glutamate receptors that are expressed throughout the central nervous system and are involved in both presynaptic and postsynaptic modulation of synaptic transmission.[4][5] Postsynaptic kainate receptors, often containing the GLUK5 subunit, contribute to the excitatory postsynaptic current (EPSC), particularly influencing its decay kinetics.[4][6] By selectively blocking these receptors, this compound allows for the precise investigation of their contribution to synaptic integration and plasticity.

Data Presentation

The following tables summarize the in vitro pharmacology of this compound, providing key quantitative data for experimental design.

Table 1: In Vitro Antagonist Activity of this compound

Receptor/AssayIC50 (µM)Cell TypeReference
Kainate-induced currents0.045Rat Dorsal Root Ganglion Neurons[1][2][3]
GLUK5 (homomeric)0.08HEK293[1][3]
GLUK2/GLUK5 (heteromeric)0.34HEK293[1][3]
GLUK5/GLUK6 (heteromeric)0.07HEK293[1][3]

Table 2: Expected Effects of this compound on Excitatory Postsynaptic Currents (EPSCs)

This table provides a qualitative summary of the expected effects of this compound on EPSCs based on the known function of GLUK5-containing kainate receptors. Quantitative data should be determined empirically using the protocols provided below.

ParameterExpected Effect of this compoundRationale
EPSC Amplitude Potential reductionBlockade of postsynaptic kainate receptors contributing to the EPSC.
EPSC Decay Kinetics Faster decayGLUK5 subunits are known to slow the decay of kainate receptor-mediated currents. Their blockade would lead to a faster decay of the kainate component of the EPSC.[4][6]
Paired-Pulse Ratio (PPR) No significant change expectedThe primary action of this compound is on postsynaptic receptors. Presynaptic effects are less likely but should be verified experimentally.
Frequency of spontaneous EPSCs (sEPSCs) No significant change expectedA postsynaptic mechanism of action should not affect the frequency of neurotransmitter release.

Experimental Protocols

This section provides a detailed protocol for whole-cell voltage-clamp recordings from neurons in brain slices to investigate the effects of this compound on synaptic transmission. This protocol is a representative methodology and may require optimization for specific neuronal populations and experimental questions.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Evoked EPSCs in Brain Slices

Objective: To measure the effect of this compound on the amplitude and kinetics of evoked excitatory postsynaptic currents (EPSCs).

Materials:

  • Animals: Adolescent rats or mice (e.g., P14-P21)

  • Reagents:

    • This compound

    • Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing

    • Recording aCSF

    • Intracellular solution

    • Pharmacological agents to isolate specific currents (e.g., picrotoxin to block GABA-A receptors, D-AP5 to block NMDA receptors)

  • Equipment:

    • Vibrating microtome (vibratome)

    • Upright microscope with DIC optics and infrared illumination

    • Patch-clamp amplifier and digitizer

    • Micromanipulators

    • Bipolar stimulating electrode

    • Perfusion system

    • Data acquisition and analysis software

Solutions:

  • Slicing aCSF (ice-cold, oxygenated with 95% O2 / 5% CO2):

    • 210 mM Sucrose

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 0.5 mM CaCl2

    • 7 mM MgCl2

    • 7 mM D-glucose

  • Recording aCSF (oxygenated with 95% O2 / 5% CO2):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM D-glucose

  • K-Gluconate based Intracellular Solution:

    • 135 mM K-Gluconate

    • 10 mM HEPES

    • 10 mM NaCl

    • 2 mM Mg-ATP

    • 0.3 mM Na-GTP

    • 0.2 mM EGTA

    • Adjust pH to 7.3 with KOH

    • Adjust osmolarity to ~290 mOsm

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.

    • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold slicing aCSF.

    • Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

    • Identify neurons of interest using DIC-IR microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a giga-ohm seal (>1 GΩ) on the membrane of the target neuron and then rupture the membrane to obtain the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Recording Evoked EPSCs:

    • Place a bipolar stimulating electrode in a region that provides synaptic input to the recorded neuron.

    • In voltage-clamp mode, hold the neuron at -70 mV to record inward glutamatergic EPSCs. Include picrotoxin (e.g., 100 µM) in the recording aCSF to block inhibitory currents. To isolate the kainate receptor component, it may be necessary to also block NMDA receptors with D-AP5 (e.g., 50 µM) and potentially AMPA receptors with a low concentration of an antagonist like NBQX, although this can be challenging. A more common approach is to record the total non-NMDA EPSC and observe the change upon this compound application.

    • Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to evoke synaptic responses. Adjust the stimulation intensity to elicit a stable EPSC of approximately 50-200 pA.

    • Record a stable baseline of evoked EPSCs for at least 10 minutes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the recording aCSF immediately before use. A concentration range of 0.1 - 10 µM can be explored, starting from a concentration around its IC50 values.

    • Bath-apply this compound by switching the perfusion to the aCSF containing the compound.

    • Record the evoked EPSCs in the presence of this compound for 10-15 minutes, or until a new stable baseline is reached.

    • If possible, perform a washout by perfusing with the control recording aCSF to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the evoked EPSCs.

    • Analyze the decay kinetics of the EPSCs by fitting the decay phase with a single or double exponential function to obtain the decay time constant(s).

    • Compare the amplitude and decay kinetics of the EPSCs before, during, and after the application of this compound.

    • Perform statistical analysis to determine the significance of any observed changes.

Visualizations

The following diagrams illustrate the signaling pathway of postsynaptic kainate receptors and a typical experimental workflow for using this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate KAR GLUK5-containing Kainate Receptor Glutamate->KAR binds Na_Ca_Influx Na+/Ca2+ Influx KAR->Na_Ca_Influx activates EPSC EPSC Generation (Slower decay component) Na_Ca_Influx->EPSC leads to LY466195 This compound LY466195->KAR antagonizes

Caption: Postsynaptic action of this compound.

G Start Start: Prepare Brain Slice Patch Establish Whole-Cell Patch-Clamp Recording Start->Patch Baseline Record Baseline Evoked EPSCs (10 min) Patch->Baseline Application Bath Apply This compound Baseline->Application Recording Record EPSCs in This compound (10-15 min) Application->Recording Washout Washout with Control aCSF Recording->Washout Analysis Data Analysis: Amplitude & Kinetics Washout->Analysis

Caption: Experimental workflow for this compound application.

References

Application Notes and Protocols: Calcium Imaging Assays with LY-466195 in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-466195 is a potent and selective competitive antagonist of the GluK5 (formerly known as iGluR5) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors.[1][2] These receptors are ligand-gated ion channels that mediate a component of excitatory neurotransmission in the central nervous system.[3] Kainate receptors, including those containing the GluK5 subunit, are implicated in various physiological and pathophysiological processes, such as synaptic plasticity, pain transmission, and migraine.[2][3][4]

Calcium imaging is a widely used technique in neuroscience to monitor the intracellular calcium dynamics that are fundamental to neuronal signaling and activity.[5][6] By employing fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations in response to neuronal activation or pharmacological modulation.[5] This document provides detailed protocols for conducting calcium imaging assays in cultured neurons to characterize the inhibitory effects of this compound on kainate-induced calcium influx.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the GluK5 kainate receptor. In the presence of a kainate receptor agonist, such as kainate or glutamate, the receptor channel opens, leading to an influx of cations, including Ca2+, into the neuron. This influx results in an increase in intracellular calcium concentration, which can be detected by calcium-sensitive fluorescent dyes. This compound competes with the agonist for binding to the GluK5 receptor, thereby preventing channel opening and subsequent calcium influx. The inhibitory effect of this compound is concentration-dependent.

cluster_membrane Neuronal Membrane GluK5 GluK5 Kainate Receptor Ca_influx Ca²+ Influx GluK5->Ca_influx Allows Glutamate Glutamate/ Kainate Glutamate->GluK5 Activates LY466195 This compound LY466195->GluK5 Inhibits Response Cellular Response Ca_influx->Response

Figure 1. Signaling pathway of this compound action.

Data Presentation

The inhibitory potency of this compound has been quantified in various cell systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell TypeReceptor Subtype(s)AgonistIC50 (µM)Reference
Rat Dorsal Root Ganglion NeuronsNative Kainate ReceptorsKainate0.045[1][2]
HEK293 CellsRecombinant Human GluK5Glutamate0.08[1]
HEK293 CellsRecombinant Human GluK2/GluK5Glutamate0.34[1]
HEK293 CellsRecombinant Human GluK5/GluK6Glutamate0.07[1]

Experimental Protocols

This section outlines a detailed protocol for a calcium imaging assay to assess the effect of this compound on cultured neurons. The protocol is based on established methods for calcium imaging using Fluo-4 AM.[7][8]

Materials
  • Primary cultured neurons (e.g., rat dorsal root ganglion, cortical, or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated glass coverslips

  • Fluo-4 AM (Acetoxymethyl) ester

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

  • Kainate or Glutamate stock solution

  • This compound stock solution

  • Fluorescence microscope with a calcium imaging system

Protocol

1. Cell Culture

  • Culture primary neurons on poly-D-lysine or poly-L-ornithine coated glass coverslips in a suitable maintenance medium (e.g., Neurobasal medium with B27 and GlutaMAX).

  • Allow neurons to mature for at least 7-10 days in vitro before conducting experiments.

2. Preparation of Reagents

  • Fluo-4 AM Loading Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. For the loading solution, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in a physiological buffer (e.g., HBSS). To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.[5]

  • Agonist Solution: Prepare a stock solution of kainate (e.g., 10 mM) in water. Dilute to the desired final concentration (e.g., 10-100 µM) in the physiological buffer immediately before use.

  • This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in the physiological buffer to achieve the desired final concentrations for the dose-response curve.

3. Calcium Indicator Loading

  • Aspirate the culture medium from the coverslips.

  • Wash the neurons gently twice with the physiological buffer.

  • Add the Fluo-4 AM loading solution to the coverslips and incubate for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the neurons three times with the physiological buffer to remove excess dye.

  • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM.

4. Calcium Imaging

  • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

  • Continuously perfuse the neurons with the physiological buffer.

  • Acquire baseline fluorescence images (excitation ~488 nm, emission ~520 nm) at a defined frequency (e.g., 1 frame per second).

  • To assess the inhibitory effect of this compound, pre-incubate the neurons with different concentrations of this compound for a defined period (e.g., 5-10 minutes) before agonist application.

  • Apply the kainate solution to elicit a calcium response and continue to record the fluorescence intensity.

  • After the response has peaked and returned to baseline, wash the cells with the physiological buffer.

5. Data Analysis

  • Define regions of interest (ROIs) around individual neuronal cell bodies.

  • Measure the mean fluorescence intensity within each ROI for each frame.

  • Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F0), where F is the fluorescence at a given time point and F0 is the average baseline fluorescence.

  • Determine the peak amplitude of the calcium response for each condition (control and different concentrations of this compound).

  • Plot the peak calcium response as a function of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Culture Culture Neurons on Coverslips Prepare Prepare Reagents (Fluo-4, Agonist, this compound) Culture->Prepare Load Load Neurons with Fluo-4 AM Prepare->Load Wash Wash to Remove Excess Dye Load->Wash Deesterify De-esterification Wash->Deesterify Mount Mount Coverslip on Microscope Deesterify->Mount Baseline Acquire Baseline Fluorescence Mount->Baseline Preincubate Pre-incubate with This compound Baseline->Preincubate Stimulate Stimulate with Kainate Preincubate->Stimulate Record Record Fluorescence Changes Stimulate->Record ROI Define Regions of Interest (ROIs) Record->ROI Calculate Calculate ΔF/F0 ROI->Calculate DoseResponse Generate Dose-Response Curve & Calculate IC50 Calculate->DoseResponse

Figure 2. Experimental workflow for calcium imaging.

References

Application Notes and Protocols: Intravenous LY-466195 in Rat Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-466195, a potent and selective antagonist of the GluK1 kainate receptor (formerly known as iGluR5), has been investigated as a potential therapeutic agent for the acute treatment of migraine.[1][2][3] Preclinical studies in established rat models of migraine have demonstrated the efficacy of intravenously administered this compound in mitigating key pathological events associated with this debilitating neurological disorder. These models are crucial for understanding the role of glutamate receptors in migraine pathophysiology and for the initial screening of novel anti-migraine compounds.

This document provides detailed application notes and protocols for the intravenous administration of this compound in two standard rat migraine models: the dural plasma protein extravasation (PPE) model and the trigeminal nucleus caudalis (TNC) c-Fos expression model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the intravenous administration of this compound in rat migraine models.

Table 1: Effect of Intravenous this compound on Dural Plasma Protein Extravasation in Rats

Dose (mcg/kg, i.v.)Outcome
10Significant reduction in dural extravasation
100Significant reduction in dural extravasation
ID50~100 µg/kg

Data sourced from a study by Weiss et al. (2006) as reported in BioWorld and another review.[2][3]

Table 2: Effect of Intravenous this compound on c-Fos Expression in the Rat Trigeminal Nucleus Caudalis (TNC)

Dose (mcg/kg, i.v.)Outcome
1Significant reduction in c-Fos expression
1 - 100Demonstrated efficacy in reducing c-Fos expression

Data sourced from a study by Weiss et al. (2006) as reported in BioWorld and another review.[2][3]

Experimental Protocols

Dural Plasma Protein Extravasation (PPE) Model

This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathology.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Evans Blue dye

  • Stimulating electrode

  • Surgical instruments

  • Spectrophotometer

Protocol:

  • Animal Preparation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of this compound, vehicle, and Evans Blue dye.

  • Drug Administration: Administer this compound or vehicle intravenously 10 minutes prior to trigeminal ganglion stimulation.

  • Tracer Injection: Inject Evans Blue dye intravenously. This dye binds to albumin and is used to quantify plasma extravasation.

  • Trigeminal Stimulation: Place a stimulating electrode on the trigeminal ganglion to induce neurogenic inflammation.

  • Tissue Collection: After a set period of stimulation, perfuse the animal with saline to remove intravascular Evans Blue.

  • Quantification: Dissect the dura mater, extract the Evans Blue dye, and measure its concentration using a spectrophotometer.

  • Data Analysis: Compare the amount of extravasated dye in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Trigeminal Nucleus Caudalis (TNC) c-Fos Expression Model

This model measures the activation of nociceptive neurons in the TNC, a brainstem region that processes pain signals from the head and face. The expression of the immediate early gene c-Fos is used as a marker of neuronal activation.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., sodium pentobarbital)

  • Trigeminal stimulant (e.g., capsaicin, electrical stimulation of the trigeminal ganglion)

  • Paraformaldehyde

  • Immunohistochemistry reagents (primary anti-c-Fos antibody, secondary antibody, detection system)

  • Microscope

Protocol:

  • Animal Preparation: Anesthetize the rat and cannulate the femoral vein for intravenous drug administration.

  • Drug Administration: Administer this compound or vehicle intravenously prior to the administration of the trigeminal stimulant.

  • Trigeminal Stimulation: Induce activation of the trigeminal system either chemically (e.g., systemic capsaicin) or electrically.

  • Perfusion and Fixation: After a 2-hour post-stimulation period, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.

  • Tissue Processing: Dissect the brainstem, post-fix the tissue, and cut into thin sections containing the TNC.

  • Immunohistochemistry: Perform immunohistochemical staining for c-Fos protein in the TNC sections.

  • Quantification: Count the number of c-Fos-positive neurons in the superficial laminae of the TNC using a microscope.

  • Data Analysis: Compare the number of c-Fos-positive cells in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of neuronal activation.

Visualizations

signaling_pathway cluster_trigeminal_neuron Trigeminal Ganglion Neuron cluster_postsynaptic_neuron Postsynaptic TNC Neuron Trigeminal\nStimulation Trigeminal Stimulation Glutamate\nRelease Glutamate Release Trigeminal\nStimulation->Glutamate\nRelease Kainate\nReceptor (GluK1) Kainate Receptor (GluK1) Glutamate\nRelease->Kainate\nReceptor (GluK1) Binds to Neuronal\nActivation Neuronal Activation Kainate\nReceptor (GluK1)->Neuronal\nActivation c-Fos\nExpression c-Fos Expression Neuronal\nActivation->c-Fos\nExpression Pain\nTransmission Pain Transmission Neuronal\nActivation->Pain\nTransmission This compound This compound This compound->Kainate\nReceptor (GluK1) Blocks

Caption: Signaling pathway of this compound in the trigeminal nucleus caudalis.

experimental_workflow cluster_ppe Dural Plasma Protein Extravasation Model cluster_cfos TNC c-Fos Expression Model A1 Anesthetize Rat & Cannulate Vein A2 Administer this compound (i.v.) A1->A2 A3 Inject Evans Blue Dye A2->A3 A4 Stimulate Trigeminal Ganglion A3->A4 A5 Collect & Quantify Extravasation A4->A5 B1 Anesthetize Rat & Cannulate Vein B2 Administer this compound (i.v.) B1->B2 B3 Induce Trigeminal Stimulation B2->B3 B4 Perfuse & Fix Brain Tissue B3->B4 B5 Immunohistochemistry for c-Fos B4->B5 B6 Quantify c-Fos Positive Neurons B5->B6

Caption: Experimental workflows for rat migraine models.

References

Application Notes and Protocols for Oral Administration of LY-466195 Prodrug in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of the diethyl ester prodrug of LY-466195 in preclinical behavioral studies. This compound is a potent and selective competitive antagonist of the GLUK5 (GRIK1) kainate receptor. The diethyl ester prodrug enhances oral bioavailability, making it a suitable candidate for systemic administration in behavioral paradigms.

Introduction to this compound and its Prodrug

This compound is a decahydroisoquinoline derivative that acts as a selective antagonist for the GLUK5 kainate receptor.[1] Kainate receptors are ionotropic glutamate receptors involved in excitatory neurotransmission. The GLUK5 subunit is of particular interest as it is implicated in conditions such as migraine and persistent pain. Due to poor oral bioavailability of the parent compound, a diethyl ester prodrug was developed. This prodrug is metabolized in the body to release the active this compound. Preliminary pharmacokinetic studies in rats have shown that the prodrug has approximately 40% oral bioavailability, with a maximum plasma concentration (tmax) reached in about 5 minutes and a plasma half-life of 0.8 hours.[2]

Data Presentation

The following tables summarize the quantitative data available for the oral administration of the this compound diethyl ester prodrug in various behavioral and pharmacokinetic studies in rats.

Table 1: Pharmacokinetic Parameters of this compound Diethyl Ester Prodrug in Rats (Oral Administration)

ParameterValueSpecies/StrainDose (mg/kg)Reference
Bioavailability~40%Rat30[2]
Tmax~5 minutesRat30[2]
Half-life (plasma)0.8 hoursRat30[2]

Table 2: Efficacy of Orally Administered this compound Diethyl Ester Prodrug in Behavioral Models in Rats

Behavioral AssayEffective Dose RangeEffectSpecies/StrainReference
Dural Plasma Protein Extravasation10 - 100 µg/kgSignificant inhibitionSprague-Dawley Rat[2]
c-fos Expression in Nucleus Caudalis0.1 - 10 mg/kgSignificant decrease in Fos-positive cellsRat[2]
Motor Activity30, 50, 100 mg/kgNo significant changesRat[2]
Ethanol Preference (Two-Bottle Choice)10 mg/kg (i.p. of this compound)Significant reduction in alcohol preferenceLong Evans Rat

Experimental Protocols

Detailed methodologies for key experiments involving the oral administration of the this compound prodrug are provided below.

Preparation and Oral Administration of this compound Prodrug

Objective: To prepare the this compound diethyl ester prodrug for oral administration to rats via gavage.

Materials:

  • This compound diethyl ester prodrug

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 5% ethanol, 5% Tween 80, and 90% saline)

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Oral gavage needles (18-20 gauge for adult rats)

  • Syringes

Protocol:

  • Preparation of Dosing Solution/Suspension:

    • Calculate the required amount of the prodrug based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.

    • Weigh the prodrug accurately.

    • In a sterile container, add the vehicle to the prodrug.

    • Vortex vigorously to create a uniform suspension or solution. If necessary, use a sonicator to aid in dispersion.

    • Prepare fresh on the day of the experiment.

  • Oral Gavage Procedure:

    • Weigh the rat to determine the precise volume of the formulation to be administered. The gavage volume should not exceed 10 mL/kg.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle from the corner of the animal's mouth to the last rib to ensure delivery to the stomach.

    • Introduce the gavage needle into the mouth and gently guide it along the roof of the mouth and down the esophagus.

    • Administer the compound slowly.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress after the procedure.

Dural Plasma Protein Extravasation Assay

Objective: To assess the effect of the this compound prodrug on neurogenic inflammation in a rat model of migraine.

Protocol:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (250-350 g).

    • Cannulate the femoral vein for intravenous injections.

  • Drug Administration:

    • Administer the this compound diethyl ester prodrug orally at doses of 1, 10, and 100 µg/kg. The timing of oral administration prior to stimulation should be optimized based on the prodrug's Tmax (approximately 5 minutes).

  • Induction and Measurement of Extravasation:

    • Inject Evans Blue dye intravenously.

    • Five minutes after the dye injection, electrically stimulate the trigeminal ganglion.

    • After a set circulation time, perfuse the animal with saline to remove intravascular dye.

    • Dissect the dura mater and extract the Evans Blue dye.

    • Quantify the amount of extracted dye spectrophotometrically.

c-fos Expression in the Trigeminal Nucleus Caudalis

Objective: To evaluate the effect of the this compound prodrug on neuronal activation in the trigeminal nucleus caudalis (TNC) following trigeminal stimulation.

Protocol:

  • Animal and Drug Administration:

    • Use adult male rats.

    • Administer the this compound diethyl ester prodrug orally at doses of 0.01, 0.1, 1, and 10 mg/kg prior to trigeminal stimulation.

  • Trigeminal Stimulation:

    • Induce stimulation of the trigeminal nerve.

  • Tissue Processing and Immunohistochemistry:

    • Two hours after stimulation, perfuse the animals and collect the brainstems.

    • Process the tissue for c-fos immunohistochemistry.

    • Count the number of Fos-positive cells in the TNC.

Motor Activity Assessment

Objective: To determine if the this compound prodrug has any effects on spontaneous motor activity.

Protocol:

  • Animal and Drug Administration:

    • Use adult male rats.

    • Administer the this compound diethyl ester prodrug orally at doses of 30, 50, and 100 mg/kg. A saline control group should be included.

  • Behavioral Testing:

    • Place the rats in an automated activity monitoring system.

    • Record motor activities such as total ambulations, fine movements, and rest time for a period of up to 4 hours.

Two-Bottle Choice Ethanol Drinking Paradigm

Objective: To assess the effect of this compound on ethanol preference and consumption.

Protocol:

  • Habituation:

    • House Long Evans rats individually with two drinking bottles, one containing water and the other an ethanol solution (e.g., 10% v/v).

    • Monitor daily fluid intake for several weeks to establish a stable baseline of ethanol consumption.

  • Drug Administration and Testing:

    • Administer this compound (in the cited study, the parent compound was used intraperitoneally at 10 mg/kg). For the prodrug, an equivalent oral dose would need to be determined based on its bioavailability.

    • Immediately after administration, return the rats to their home cages with the two drinking bottles.

    • Measure ethanol and water consumption over a specified period (e.g., 24 hours).

    • Calculate ethanol preference as the ratio of ethanol consumed to total fluid intake.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assay Behavioral Assays cluster_analysis Analysis Prodrug_Prep Prodrug Formulation Oral_Admin Oral Gavage Prodrug_Prep->Oral_Admin Animal_Prep Animal Preparation Animal_Prep->Oral_Admin Dural_Extravasation Dural Extravasation Oral_Admin->Dural_Extravasation cFos_Expression c-fos Expression Oral_Admin->cFos_Expression Motor_Activity Motor Activity Oral_Admin->Motor_Activity Two_Bottle_Choice Two-Bottle Choice Oral_Admin->Two_Bottle_Choice Data_Analysis Data Analysis & Interpretation Dural_Extravasation->Data_Analysis cFos_Expression->Data_Analysis Motor_Activity->Data_Analysis Two_Bottle_Choice->Data_Analysis

Caption: Experimental workflow for behavioral studies using oral administration of this compound prodrug.

GLUK5 Receptor Signaling Pathway and Antagonism by this compound

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GLUK5 GLUK5 Kainate Receptor Glutamate->GLUK5 Binds to G_Protein G-Protein Coupling (Metabotropic-like) GLUK5->G_Protein Activates (Metabotropic-like) Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) GLUK5->Ion_Channel Activates (Ionotropic) PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Modulates CaMKII CaMKII CaMKII->Neuronal_Excitation Modulates Ion_Channel->CaMKII Ca2+ activates Ion_Channel->Neuronal_Excitation Leads to LY466195 This compound LY466195->GLUK5 Blocks

Caption: Antagonism of GLUK5 receptor signaling by this compound.

References

Application Notes and Protocols for LY-466195 in Alcohol Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of LY-466195, a selective GLUK5 kainate receptor antagonist, in modulating alcohol preference and consumption. Evidence suggests that the glutamatergic system, particularly kainate receptors, plays a role in the neurobiology of alcohol use disorder.[1][2] this compound offers a targeted pharmacological tool to investigate the specific contribution of GLUK5-containing kainate receptors in alcohol-related behaviors.

The following protocols detail two standard and robust behavioral paradigms for assessing alcohol preference in rodents: the intermittent access two-bottle choice test and the operant self-administration paradigm. These methods, coupled with the provided dosage and administration guidelines, will enable researchers to effectively evaluate the potential of this compound as a therapeutic agent for alcohol use disorder.

Mechanism of Action: GLUK5 Kainate Receptor Antagonism

This compound is a potent and selective antagonist of the GLUK5 (GRIK5) subunit of the kainate receptor.[2] Kainate receptors are ionotropic glutamate receptors that, upon activation, primarily permit the influx of Na+ and Ca2+ ions, leading to neuronal depolarization. However, they can also engage in metabotropic signaling through G-protein coupling, influencing intracellular signaling cascades.[1][3] By blocking GLUK5-containing kainate receptors, this compound can modulate glutamatergic neurotransmission in brain circuits implicated in reward, motivation, and the reinforcing effects of alcohol.

GLUK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GLUK5_Receptor GLUK5 Kainate Receptor Glutamate->GLUK5_Receptor Binds Ion_Channel Ion Channel (Na+, Ca2+) GLUK5_Receptor->Ion_Channel Opens (Ionotropic) G_Protein G-Protein GLUK5_Receptor->G_Protein Activates (Metabotropic) Neuronal_Activity Modulation of Neuronal Activity Ion_Channel->Neuronal_Activity Depolarization Second_Messengers Second Messengers (e.g., PKC, PKA) G_Protein->Second_Messengers Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Second_Messengers->Neuronal_Activity LY466195 LY466195 LY466195->GLUK5_Receptor Antagonizes

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Example Data Table for Two-Bottle Choice Experiment

Animal IDTreatment GroupBaseline EtOH Intake (g/kg)Post-Treatment EtOH Intake (g/kg)Baseline EtOH Preference (%)Post-Treatment EtOH Preference (%)Water Intake (ml)Body Weight (g)
1Vehicle
2This compound (4 mg/kg)
3This compound (10 mg/kg)
......

Table 2: Example Data Table for Operant Self-Administration Experiment

Animal IDTreatment GroupActive Lever PressesInactive Lever PressesEtOH Reinforcers EarnedEtOH Intake (g/kg)
1Vehicle
2This compound (4 mg/kg)
3This compound (10 mg/kg)
......

Experimental Protocols

Protocol 1: Intermittent Access Two-Bottle Choice Test in Rats

This protocol is designed to assess the effect of this compound on voluntary alcohol consumption and preference. The intermittent access schedule has been shown to induce high levels of alcohol intake.[4][5]

Materials:

  • Male Long-Evans or Sprague-Dawley rats (200-250 g at the start of the experiment)

  • Standard rat housing cages

  • Two drinking bottles with sipper tubes per cage

  • 20% (v/v) ethanol solution in tap water

  • Tap water

  • This compound

  • Vehicle (e.g., saline or other appropriate vehicle)

  • Animal scale

Experimental Workflow:

Two_Bottle_Choice_Workflow Habituation Habituation (1 week) Single housing, handling Baseline Baseline Drinking (6 weeks) Intermittent access to 20% EtOH and water Habituation->Baseline Treatment Treatment Phase Acute i.p. injection of this compound or vehicle Baseline->Treatment Testing Two-Bottle Choice Test Session Measure EtOH and water consumption Treatment->Testing Data_Analysis Data Analysis Calculate EtOH intake (g/kg) and preference (%) Testing->Data_Analysis

Procedure:

  • Habituation (1 week):

    • Individually house rats and allow them to acclimate to the new environment.

    • Handle rats daily to reduce stress.

    • Provide ad libitum access to food and two bottles of tap water.

  • Baseline Drinking (6 weeks):

    • On Mondays, Wednesdays, and Fridays, provide rats with one bottle of 20% ethanol and one bottle of tap water for 24 hours.[1][4]

    • On all other days, provide two bottles of tap water.[4]

    • Record the weight of each bottle at the beginning and end of each 24-hour access period to determine fluid consumption.

    • Weigh the rats daily.

    • Alternate the position of the ethanol and water bottles to control for side preference.

  • Treatment Phase:

    • After a stable baseline of alcohol consumption is established (typically after 6 weeks), assign rats to treatment groups (vehicle, 4.0 mg/kg this compound, 10.0 mg/kg this compound) in a counterbalanced manner.

    • Administer a single intraperitoneal (i.p.) injection of this compound or vehicle. The timing of the injection relative to the test session should be consistent. Based on general pharmacokinetic principles for small molecules administered i.p., administration 30-60 minutes prior to the test is a reasonable starting point.

  • Two-Bottle Choice Test Session:

    • Immediately after drug administration, present the rats with one bottle of 20% ethanol and one bottle of water.

    • Measure fluid consumption over a defined period (e.g., 24 hours).

  • Data Analysis:

    • Calculate ethanol intake in g/kg of body weight.

    • Calculate ethanol preference as the ratio of ethanol solution consumed to the total volume of fluid consumed.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.

Protocol 2: Operant Alcohol Self-Administration in Rats

This protocol assesses the motivation to work for alcohol reinforcement and is a valuable tool for studying the reinforcing properties of alcohol.

Materials:

  • Male Long-Evans or Wistar rats (250-300 g at the start of the experiment)

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights

  • 20% (v/v) ethanol solution

  • Water

  • This compound

  • Vehicle

  • Animal scale

Experimental Workflow:

Operant_Self_Administration_Workflow Acquisition Acquisition Training Train rats to lever press for 20% EtOH Stabilization Stabilization of Responding Consistent responding on a fixed-ratio schedule Acquisition->Stabilization Treatment Treatment Phase Acute i.p. injection of this compound or vehicle Stabilization->Treatment Test_Session Operant Test Session Record lever presses and EtOH intake Treatment->Test_Session Data_Analysis Data Analysis Analyze active vs. inactive lever presses and EtOH consumption Test_Session->Data_Analysis

Procedure:

  • Acquisition Training:

    • Train rats to self-administer 20% ethanol in daily 30-minute sessions.[6][7]

    • Rats are placed in the operant chamber with access to two levers. A press on the "active" lever results in the delivery of a small volume (e.g., 0.1 ml) of 20% ethanol, often paired with a cue light. A press on the "inactive" lever has no consequence.

    • Initially, a simple fixed-ratio 1 (FR1) schedule is used, where every active lever press is reinforced.

    • Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in responding over three consecutive days).

  • Stabilization of Responding:

    • Once responding is stable on the FR1 schedule, the schedule can be increased to a higher fixed ratio (e.g., FR3 or FR5) to increase the work requirement for reinforcement.

  • Treatment Phase:

    • Once a stable baseline is established on the desired schedule of reinforcement, assign rats to treatment groups (vehicle, 4.0 mg/kg this compound, 10.0 mg/kg this compound) in a counterbalanced, within-subjects design.

    • Administer a single i.p. injection of this compound or vehicle 30-60 minutes prior to the operant session.

  • Operant Test Session:

    • Place the rats in the operant chambers and allow them to self-administer ethanol for the standard session duration (e.g., 30 minutes).

    • Record the number of presses on both the active and inactive levers.

  • Data Analysis:

    • The primary dependent variables are the number of active lever presses, inactive lever presses, and the total amount of ethanol consumed (calculated from the number of reinforcers earned).

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the different treatment conditions.

Concluding Remarks

The provided protocols offer a standardized framework for investigating the effects of the GLUK5 antagonist this compound on alcohol preference and consumption in rats. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the role of kainate receptors in alcohol use disorder and the potential of this compound as a novel therapeutic intervention. Researchers should consider the specific strain of rat and other experimental variables that may influence outcomes and adjust the protocols accordingly.

References

Application Notes and Protocols for In Vivo Administration of LY-466195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-466195 is a potent and selective antagonist of the kainate receptor subtype GluK5 (formerly known as GluR5). Its specificity makes it a valuable tool for investigating the physiological and pathological roles of GluK5-containing kainate receptors in the central and peripheral nervous systems. Preclinical studies have explored its potential in models of pain and migraine.[1] Proper dissolution and preparation of this compound are critical for ensuring accurate and reproducible results in in vivo experiments. These application notes provide detailed protocols for the preparation of this compound for in vivo administration.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSpecies/SystemReference
IC50 (Kainate-induced currents) 0.045 µMRat dorsal root ganglion neurons--INVALID-LINK--
IC50 (GLUK5) 0.08 µMHEK293 cells--INVALID-LINK--
IC50 (GLUK2/GLUK5) 0.34 µMHEK293 cells--INVALID-LINK--
IC50 (GLUK5/GLUK6) 0.07 µMHEK293 cells--INVALID-LINK--
In Vivo Efficacious Dose (Migraine Model) 10 and 100 µg/kg (intravenous)Rat--INVALID-LINK--
In Vivo Efficacious Dose (Pain Model) 1 µg/kg (intravenous)Rat--INVALID-LINK--

Experimental Protocols

Two primary methods for the preparation of this compound for in vivo experiments are described below: a saline-based solution for intraperitoneal injection and a solvent-based formulation for routes requiring enhanced solubility.

Protocol 1: Saline-Based Solution for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies investigating the effects of this compound on alcohol-drinking behaviors in rats.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add saline: Add a small volume of sterile 0.9% saline to the vial.

  • Dissolve the compound: Vortex the vial vigorously to dissolve the this compound. If the compound does not readily dissolve, brief sonication in a water bath can be applied.

  • Adjust to the final volume: Once the this compound is completely dissolved, add sterile 0.9% saline to reach the final desired concentration.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial for removing any potential microbial contamination.

  • Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. Stability under these conditions should be validated.

Protocol 2: Solvent-Based Formulation for Injection (e.g., i.p., i.v., s.c.)

For compounds with limited aqueous solubility, a vehicle containing a solubilizing agent like DMSO and a surfactant such as Tween 80 can be used.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare the vehicle: A common vehicle formulation consists of 10% DMSO, 5% Tween 80, and 85% saline. To prepare 10 ml of this vehicle:

    • Add 1 ml of DMSO to a sterile vial.

    • Add 0.5 ml of Tween 80 to the same vial and mix thoroughly with the DMSO.

    • Add 8.5 ml of sterile 0.9% saline and vortex until a clear, homogeneous solution is formed.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it first in the DMSO portion of the vehicle. Ensure it is completely dissolved before proceeding. For example, if preparing a 1 mg/ml solution in the final vehicle, dissolve 10 mg of this compound in 1 ml of DMSO.

  • Add Tween 80: Add the corresponding amount of Tween 80 (0.5 ml for a final 10 ml volume) and mix well.

  • Add saline: Gradually add the saline portion (8.5 ml for a final 10 ml volume) while continuously vortexing to prevent precipitation of the compound.

  • Final checks: Ensure the final solution is clear and free of any particulates.

  • Storage: This formulation should also be prepared fresh before each experiment. If temporary storage is needed, keep it at 4°C and protect it from light.

Visualizations

Signaling Pathway of Glutamate Receptors

The following diagram illustrates the general signaling mechanism of ionotropic glutamate receptors, including the kainate receptor subtype GluK5, which is the target of this compound.

glutamate_signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate KainateR Kainate Receptor (GluK5 subunit) Glutamate_vesicle->KainateR Glutamate Release Ion_channel Ion Channel KainateR->Ion_channel Activation LY466195 This compound LY466195->KainateR Antagonism Depolarization Postsynaptic Depolarization Ion_channel->Depolarization Na+/Ca2+ Influx Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Glutamate receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for an in vivo experiment using this compound.

in_vivo_workflow start Start prep Prepare this compound Solution (Protocol 1 or 2) start->prep administer Administer this compound or Vehicle Control prep->administer animal_prep Animal Acclimation and Grouping animal_prep->administer behavioral Behavioral Testing (e.g., pain model) administer->behavioral data_collection Data Collection and Endpoint Measurement behavioral->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: LY-466195 in c-fos Expression Studies for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immediate early gene c-fos is a widely utilized marker for neuronal activity in response to noxious stimuli. Its protein product, Fos, can be detected through immunohistochemistry, providing a powerful tool to map neuronal populations activated during pain states. LY-466195, a selective and competitive antagonist of the kainate receptor subunit GluK5 (formerly known as GluR5), has emerged as a promising compound in pain research. The GluK5 receptor is implicated in the transmission of nociceptive signals, particularly in trigeminal pain pathways relevant to conditions like migraine. By modulating the activity of these receptors, this compound can attenuate neuronal activation, a process that can be quantified by measuring changes in c-fos expression in key pain-processing regions of the central nervous system, such as the trigeminal nucleus caudalis.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in c-fos expression studies to investigate its analgesic potential in preclinical pain models.

Data Presentation: Efficacy of this compound on c-fos Expression

The following table summarizes the quantitative data on the effect of this compound on c-fos expression in a preclinical model of trigeminal pain.

CompoundDose (Intravenous)Animal ModelBrain Region AssessedEffect on c-fos ExpressionReference
This compound1 mcg/kgRat (Trigeminal Stimulation)Nucleus CaudalisStatistically significant reduction in c-fos expression.Weiss, B. et al., J Pharmacol Exp Ther 2006[1]

Signaling Pathway and Experimental Overview

The following diagrams illustrate the proposed signaling pathway of this compound in modulating pain-induced c-fos expression and a typical experimental workflow for such a study.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GluK5 GluK5 Kainate Receptor Glutamate->GluK5 Binds Ca_Influx Ca2+ Influx GluK5->Ca_Influx Signaling_Cascade Intracellular Signaling Cascade Ca_Influx->Signaling_Cascade CREB CREB Signaling_Cascade->CREB Activates cFos_Gene c-fos Gene CREB->cFos_Gene Induces Transcription cFos_Protein Fos Protein cFos_Gene->cFos_Protein Translation Pain_Perception Pain Perception cFos_Protein->Pain_Perception Contributes to Noxious_Stimulus Noxious Stimulus (e.g., Trigeminal Stimulation) Noxious_Stimulus->Glutamate Release LY466195 This compound LY466195->GluK5 Antagonizes

Caption: Proposed mechanism of this compound in reducing pain-induced c-fos expression.

G cluster_0 Phase 1: Animal Preparation and Dosing cluster_1 Phase 2: Pain Induction and Perfusion cluster_2 Phase 3: Immunohistochemistry cluster_3 Phase 4: Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Assignment to Groups (Vehicle, this compound) Animal_Acclimation->Group_Assignment Drug_Admin Intravenous Administration of This compound or Vehicle Group_Assignment->Drug_Admin Pain_Stimulus Induction of Pain (e.g., Trigeminal Stimulation) Drug_Admin->Pain_Stimulus Post_Stim_Period Post-Stimulation Period (e.g., 2 hours) Pain_Stimulus->Post_Stim_Period Perfusion Transcardial Perfusion with Saline and 4% PFA Post_Stim_Period->Perfusion Brain_Extraction Brainstem Extraction and Post-fixation Perfusion->Brain_Extraction Sectioning Cryosectioning of Trigeminal Nucleus Caudalis Brain_Extraction->Sectioning IHC_Staining Immunohistochemistry for Fos Protein Sectioning->IHC_Staining Imaging Microscopy and Image Capture IHC_Staining->Imaging Quantification Quantification of Fos-positive Nuclei Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for a c-fos study with this compound.

Experimental Protocols

This section provides a detailed protocol for a representative study investigating the effect of this compound on c-fos expression in a rat model of trigeminal pain.

Animal Model and Drug Administration
  • Animals: Adult male Sprague-Dawley rats (250-300 g) are used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.

  • Groups:

    • Vehicle control + Sham stimulation

    • Vehicle control + Trigeminal stimulation

    • This compound (1 mcg/kg) + Trigeminal stimulation

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or a specific buffer as recommended by the supplier). The solution should be prepared fresh on the day of the experiment.

  • Administration: this compound or vehicle is administered intravenously (i.v.) via the tail vein at a volume of 1 ml/kg. The administration should occur at a defined time point before the induction of the pain stimulus (e.g., 15 minutes prior).

Trigeminal Nociceptive Stimulation
  • Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Stimulation: Electrical stimulation of the trigeminal ganglion is a common method. A bipolar stimulating electrode is stereotaxically implanted into the trigeminal ganglion.

  • Stimulation Parameters: A train of electrical pulses (e.g., 5 Hz, 1.0 mA, 5 ms pulse width for 10 minutes) is delivered to activate nociceptive C-fibers.

  • Post-Stimulation: Following stimulation, animals are allowed to recover for a period sufficient for maximal c-fos expression, typically 2 hours.

Tissue Preparation
  • Perfusion: Two hours post-stimulation, animals are deeply anesthetized and transcardially perfused with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).

  • Tissue Extraction and Post-fixation: The brainstem is carefully dissected, and the region containing the trigeminal nucleus caudalis is identified. The tissue is post-fixed in 4% PFA overnight at 4°C.

  • Cryoprotection: The tissue is then transferred to a 30% sucrose solution in PBS at 4°C until it sinks.

  • Sectioning: The brainstem is frozen and sectioned on a cryostat at a thickness of 30-40 µm. Sections are collected in a cryoprotectant solution and stored at -20°C until use.

c-fos Immunohistochemistry
  • Washing: Free-floating sections are washed three times in PBS for 10 minutes each to remove the cryoprotectant.

  • Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The incubation is typically carried out for 24-48 hours at 4°C with gentle agitation.

  • Washing: Sections are washed three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.

  • Washing: Sections are washed three times in PBS for 10 minutes each.

  • Signal Amplification: Sections are incubated with an avidin-biotin complex (ABC) reagent for 1 hour at room temperature.

  • Washing: Sections are washed three times in PBS for 10 minutes each.

  • Visualization: The signal is visualized by incubating the sections in a solution containing 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. The reaction is monitored under a microscope and stopped by washing with PBS.

  • Mounting and Coverslipping: Sections are mounted onto gelatin-coated slides, air-dried, dehydrated through a series of alcohol grades, cleared with xylene, and coverslipped with a mounting medium.

Data Analysis
  • Microscopy: Sections are examined under a light microscope. The trigeminal nucleus caudalis is identified based on anatomical landmarks.

  • Quantification: The number of Fos-positive nuclei (dark brown stained nuclei) in specific laminae of the trigeminal nucleus caudalis is counted. This can be done manually or using image analysis software.

  • Statistical Analysis: The data are expressed as the mean number of Fos-positive cells per section ± SEM. Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.

G cluster_0 Inputs cluster_1 Biological Process cluster_2 Outcome LY466195 This compound Administration GluK5_Blockade GluK5 Receptor Blockade LY466195->GluK5_Blockade Pain_Model Trigeminal Pain Model Neuronal_Activity Reduced Neuronal Activity in Trigeminal Nucleus Caudalis Pain_Model->Neuronal_Activity Induces GluK5_Blockade->Neuronal_Activity cFos_Expression Decreased c-fos Expression Neuronal_Activity->cFos_Expression Analgesia Analgesic Effect cFos_Expression->Analgesia Correlates with

Caption: Logical relationship between this compound, c-fos, and analgesia.

References

Application Notes and Protocols for Studying GLUK5 Function in Neuronal Circuits with LY-466195

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability. The GLUK5 (GRIK5) subunit is a key component of KARs, contributing to their functional diversity. Dysregulation of GLUK5-containing KARs has been implicated in various neurological disorders, including migraine and chronic pain.[1][2] LY-466195 is a potent, selective, and competitive antagonist of GLUK5-containing KARs, making it an invaluable pharmacological tool for elucidating the physiological and pathological roles of these receptors in neuronal circuits.[2][3][4][5]

These application notes provide detailed protocols for utilizing this compound to investigate GLUK5 function in both in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, providing a quick reference for its potency and efficacy.

Table 1: In Vitro Antagonist Activity of this compound [2][3][4][5]

Receptor/Cell TypeAgonistIC50 (µM)
Rat Dorsal Root Ganglion NeuronsKainate0.045
HEK293 cells expressing GLUK5Glutamate0.08
HEK293 cells expressing GLUK2/GLUK5Glutamate0.34
HEK293 cells expressing GLUK5/GLUK6Glutamate0.07

Table 2: In Vivo Efficacy of this compound in Migraine Models [1][2]

ModelAdministration RouteEffective Dose
Dural Plasma Protein Extravasation (Rat)Intravenous (i.v.)10 and 100 µg/kg
c-fos expression in Trigeminal Nucleus Caudalis (Rat)Intravenous (i.v.)1 µg/kg

Signaling Pathways of GLUK5

GLUK5-containing KARs exhibit complex signaling mechanisms, functioning not only as ion channels (ionotropic signaling) but also through G-protein-coupled (metabotropic) pathways. This dual signaling capacity allows them to modulate neuronal function in diverse ways. This compound, as a competitive antagonist, blocks the initial ligand binding step, thereby inhibiting both ionotropic and metabotropic downstream signaling.

Ionotropic Signaling

The canonical function of GLUK5-containing KARs is as a ligand-gated ion channel. Upon binding of glutamate, the channel opens, leading to an influx of Na+ and Ca2+ ions. This results in depolarization of the neuronal membrane, contributing to excitatory postsynaptic potentials (EPSPs) and increasing neuronal excitability.

GLUK5_Ionotropic_Signaling cluster_membrane Cell Membrane GLUK5 GLUK5-containing Kainate Receptor Ion_Channel_Opening Ion Channel Opening GLUK5->Ion_Channel_Opening Activates Glutamate Glutamate Glutamate->GLUK5 Binds LY466195 This compound LY466195->GLUK5 Blocks Ion_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Excitation Increased Neuronal Excitability Depolarization->Neuronal_Excitation

Caption: Ionotropic signaling pathway of GLUK5-containing KARs.

Metabotropic Signaling

Recent evidence indicates that GLUK5-containing KARs can also signal through G-protein dependent pathways, independent of their ion channel function. This non-canonical signaling can modulate various intracellular cascades. Studies have implicated the involvement of Gq and Go proteins, leading to the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII). These pathways can influence synaptic plasticity and neuronal function over longer timescales.

GLUK5_Metabotropic_Signaling cluster_membrane Cell Membrane GLUK5 GLUK5-containing Kainate Receptor G_Protein Gq / Go Protein GLUK5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC CaMKII CaMKII G_Protein->CaMKII Glutamate Glutamate Glutamate->GLUK5 Binds LY466195 This compound LY466195->GLUK5 Blocks PKC Protein Kinase C (PKC) PLC->PKC Downstream Modulation of Synaptic Plasticity & Neuronal Function PKC->Downstream CaMKII->Downstream

Caption: Metabotropic signaling pathway of GLUK5-containing KARs.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study GLUK5 function using this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure kainate-induced currents in cultured neurons and assess the antagonistic effect of this compound.

Experimental Workflow:

Electrophysiology_Workflow Start Start: Cultured Neurons Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline Membrane Current Patch->Baseline Kainate Apply Kainate to Elicit Inward Current Baseline->Kainate Washout Washout Kainate Kainate->Washout Incubate Incubate with This compound Washout->Incubate Kainate_LY Re-apply Kainate in the presence of this compound Incubate->Kainate_LY Analyze Analyze Reduction in Kainate-induced Current Kainate_LY->Analyze End End Analyze->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons, hippocampal neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • Kainate stock solution (10 mM in water)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Record a stable baseline current for 2-3 minutes.

  • Apply a concentration of kainate (e.g., 10-30 µM) to the neuron and record the inward current.

  • Wash out the kainate with external solution until the current returns to baseline.

  • Perfuse the chamber with the desired concentration of this compound (e.g., 0.01-1 µM) for 5-10 minutes.

  • Co-apply the same concentration of kainate in the continued presence of this compound and record the current.

  • Analyze the reduction in the peak amplitude of the kainate-induced current in the presence of this compound.

  • To determine the IC50, repeat steps 9-11 with a range of this compound concentrations.

In Vivo Model of Migraine: Dural Plasma Protein Extravasation (PPE)

This protocol assesses the ability of this compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

Experimental Workflow:

PPE_Workflow Start Start: Anesthetized Rat Surgery Surgical Preparation: - Cannulate Femoral Vein - Expose Dura Mater Start->Surgery Drug_Admin Administer this compound (i.v.) or Vehicle Surgery->Drug_Admin Evans_Blue Inject Evans Blue Dye (i.v.) Drug_Admin->Evans_Blue Stimulation Electrically Stimulate Trigeminal Ganglion Evans_Blue->Stimulation Perfusion Perfuse with Saline to Remove Intravascular Dye Stimulation->Perfusion Dissection Dissect Dura Mater Perfusion->Dissection Extraction Extract Evans Blue from Dura Dissection->Extraction Quantification Quantify Evans Blue Spectrophotometrically Extraction->Quantification End End Quantification->End

Caption: Workflow for the Dural Plasma Protein Extravasation model.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Evans Blue dye solution (50 mg/mL in saline)

  • This compound for intravenous administration

  • Stereotaxic frame

  • Stimulating electrode

  • Spectrophotometer

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Cannulate the femoral vein for drug and dye administration.

  • Perform a craniotomy to expose the dura mater.

  • Administer this compound or vehicle intravenously.

  • After a predetermined time (e.g., 5 minutes), inject Evans Blue dye (20 mg/kg, i.v.).

  • Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).

  • After stimulation, wait for a circulation period (e.g., 10 minutes).

  • Perfuse the animal transcardially with saline to remove intravascular Evans Blue.

  • Carefully dissect the dura mater.

  • Extract the Evans Blue from the dural tissue using formamide.

  • Quantify the amount of extracted Evans Blue by measuring the absorbance at 620 nm using a spectrophotometer.

  • Compare the amount of extravasated dye in this compound-treated animals to vehicle-treated controls.

In Vivo Neuronal Activity Marker: c-fos Immunohistochemistry

This protocol measures the expression of the immediate early gene c-fos in the trigeminal nucleus caudalis (TNC) as a marker of neuronal activation in response to trigeminal stimulation, and its modulation by this compound.

Experimental Workflow:

cFos_Workflow Start Start: Anesthetized Rat Surgery Surgical Preparation: - Expose Trigeminal Ganglion Start->Surgery Drug_Admin Administer this compound (i.v.) or Vehicle Surgery->Drug_Admin Stimulation Electrically Stimulate Trigeminal Ganglion Drug_Admin->Stimulation Post_Stim Allow for c-fos expression (e.g., 2 hours) Stimulation->Post_Stim Perfusion_Fixation Perfuse with Saline followed by 4% PFA Post_Stim->Perfusion_Fixation Brain_Extraction Extract and Post-fix Brainstem Perfusion_Fixation->Brain_Extraction Sectioning Section the Trigeminal Nucleus Caudalis Brain_Extraction->Sectioning IHC Perform c-fos Immunohistochemistry Sectioning->IHC Imaging_Analysis Image and Quantify c-fos positive cells IHC->Imaging_Analysis End End Imaging_Analysis->End

Caption: Workflow for c-fos immunohistochemistry in the TNC.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic

  • This compound for intravenous administration

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Primary antibody against c-fos

  • Biotinylated secondary antibody

  • Avidin-biotin complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope with imaging system

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Expose the trigeminal ganglion for stimulation.

  • Administer this compound or vehicle intravenously.

  • Electrically stimulate the trigeminal ganglion.

  • Allow the animal to survive for 2 hours post-stimulation to permit c-fos expression.

  • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

  • Dissect the brainstem and post-fix in 4% PFA overnight.

  • Cryoprotect the tissue in 30% sucrose in PBS.

  • Cut coronal sections (e.g., 40 µm) of the TNC using a cryostat or vibratome.

  • Perform immunohistochemistry for c-fos using a standard ABC-DAB protocol.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Image the sections and quantify the number of c-fos-positive nuclei in the TNC.

  • Compare the number of c-fos-positive cells in this compound-treated animals to vehicle-treated controls.

Conclusion

This compound is a powerful tool for dissecting the roles of GLUK5-containing kainate receptors in neuronal circuits. The protocols outlined in these application notes provide a framework for investigating the ionotropic and metabotropic signaling of GLUK5 and for assessing the therapeutic potential of targeting this receptor in neurological disorders such as migraine. The provided quantitative data and signaling pathway diagrams offer a comprehensive resource for researchers in this field.

References

Application Notes and Protocols: Assessing LY-466195 Efficacy in a Dural Plasma Protein Extravasation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. A key pathophysiological mechanism implicated in migraine is neurogenic inflammation, which involves the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve fibers innervating the dural vasculature. This release leads to vasodilation and increased vascular permeability, resulting in the extravasation of plasma proteins into the dural tissue, a process that contributes to the pain and other symptoms of migraine.

LY-466195 is a potent and selective antagonist of the GluK1 kainate receptor (formerly known as GluR5), an ionotropic glutamate receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, is involved in the activation of the trigeminovascular system, which plays a crucial role in migraine pathogenesis. By blocking GluK1 receptors, this compound is hypothesized to inhibit the transmission of nociceptive signals within the trigeminal pathway, thereby reducing neurogenic inflammation and its consequences.

The dural plasma protein extravasation (PPE) model in rodents is a well-established preclinical assay for evaluating the potential efficacy of anti-migraine therapies. This model mimics the neurogenic inflammation component of migraine by inducing the release of vasoactive neuropeptides through electrical or chemical stimulation of the trigeminal ganglion. The subsequent leakage of plasma proteins into the dura mater is quantified to assess the inhibitory effects of test compounds.

These application notes provide a detailed protocol for assessing the efficacy of this compound in the rat dural plasma protein extravasation model.

Data Presentation

The efficacy of this compound in inhibiting dural plasma protein extravasation can be quantified and compared with other compounds. The following tables summarize the expected efficacy of this compound and provide a template for presenting experimental data.

Table 1: Efficacy of this compound in the Dural Plasma Protein Extravasation Model

CompoundAdministration RouteEstimated ID₅₀Reference
This compoundIntravenous (i.v.)100 µg/kg[1]

ID₅₀ represents the dose required to inhibit 50% of the maximal response.

Table 2: Example Data Table for Experimental Results

Treatment GroupDose (µg/kg, i.v.)NPlasma Extravasation (ng Evans Blue / mg dura) (Mean ± SEM)% Inhibition
Vehicle Control-8100 ± 100%
This compound10865 ± 835%
This compound30840 ± 660%
This compound100820 ± 580%
Positive Control (e.g., Sumatriptan)30825 ± 475%

Experimental Protocols

This section details the methodology for the dural plasma protein extravasation assay to evaluate the efficacy of this compound.

Materials and Reagents
  • This compound

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Evans Blue dye (Sigma-Aldrich)

  • Saline (0.9% NaCl)

  • Formaldehyde solution (10%)

  • Formamide (Sigma-Aldrich)

  • Stereotaxic frame

  • Micromotor drill

  • Bipolar stimulating electrode

  • Constant current stimulator

  • Spectrophotometer or plate reader

Procedure
  • Animal Preparation:

    • Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).

    • Cannulate the femoral vein for intravenous administration of this compound and Evans Blue dye.

    • Mount the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the left trigeminal ganglion.

    • Carefully lower a bipolar stimulating electrode into the trigeminal ganglion.

  • Drug Administration:

    • Administer this compound or vehicle intravenously through the cannulated femoral vein. A recommended dose range for initial studies is 10-100 µg/kg.[1]

    • Allow a 15-minute pre-treatment period for the compound to circulate.

  • Induction and Quantification of Plasma Protein Extravasation:

    • Five minutes before stimulation, intravenously inject Evans Blue dye (30 mg/kg).

    • Electrically stimulate the trigeminal ganglion (e.g., 1.0 mA, 5 Hz, 5 ms pulse duration for 5 minutes).

    • Twenty minutes after the start of stimulation, perfuse the animal transcardially with saline to remove intravascular Evans Blue.

    • Carefully dissect the dura mater and weigh it.

    • Extract the Evans Blue from the dura by incubating it in formamide at 60°C for 24 hours.

    • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

    • Calculate the amount of Evans Blue in the dura using a standard curve and express the results as ng of Evans Blue per mg of dural tissue.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for each treatment group.

    • Determine the percentage inhibition of plasma protein extravasation for each dose of this compound compared to the vehicle control group.

    • Calculate the ID₅₀ value using a dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Trigeminal Nerve Terminal cluster_1 Dural Blood Vessel Stimulation Trigeminal Stimulation (Electrical or Chemical) Glutamate_Release Glutamate Release Stimulation->Glutamate_Release GluK1 GluK1 Receptor Glutamate_Release->GluK1 Activates Neuropeptide_Release CGRP/Substance P Release GluK1->Neuropeptide_Release Leads to LY466195 This compound LY466195->GluK1 Blocks Vasodilation Vasodilation Neuropeptide_Release->Vasodilation PPE Plasma Protein Extravasation Neuropeptide_Release->PPE G A 1. Anesthetize Rat & Cannulate Femoral Vein B 2. Stereotaxic Mounting & Electrode Implantation A->B C 3. Administer this compound or Vehicle (i.v.) B->C D 4. Inject Evans Blue Dye (i.v.) C->D E 5. Electrical Stimulation of Trigeminal Ganglion D->E F 6. Perfuse with Saline E->F G 7. Dissect Dura Mater F->G H 8. Extract Evans Blue with Formamide G->H I 9. Quantify at 620 nm H->I J 10. Data Analysis I->J

References

Troubleshooting & Optimization

Troubleshooting LY-466195 Solubility for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with LY-466195 in in vitro settings. The following information, presented in a question-and-answer format, addresses common issues and offers detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro experiments?

A1: For in vitro applications, this compound can be dissolved in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice. Other potential solvents include ethanol, and N,N-dimethylformamide (DMF).[1] For certain applications, it may also be soluble in water.[1] The choice of solvent will depend on the specific requirements of your assay, including cell type and experimental design.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This "salting out" effect can be mitigated by:

  • Lowering the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.

  • Using a lower percentage of DMSO in the final solution: Aim to keep the final concentration of DMSO in your assay medium below 0.5% to minimize solvent effects on cells.

  • Using a co-solvent: In some cases, the use of a co-solvent like Pluronic F-127 or Tween 80 can help to maintain the solubility of the compound in aqueous solutions.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a bath sonicator can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintaining the stability and activity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Data sourced from InvivoChem.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the chosen solvent. The concentration is too high for the selected solvent.Try preparing a less concentrated stock solution. If solubility is still an issue, consider switching to a stronger organic solvent like DMSO or DMF.[1]
Precipitation is observed in the stock solution during storage. The compound has come out of solution due to temperature fluctuations or solvent evaporation.Before use, bring the stock solution to room temperature and vortex thoroughly. If precipitation persists, gentle warming (to 37°C) and sonication may be necessary.
Inconsistent results are observed between experiments. This may be due to incomplete solubilization of the compound or degradation of the stock solution.Always ensure the compound is fully dissolved before making dilutions. Prepare fresh stock solutions regularly and store them under the recommended conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 346.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.46 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If necessary, gently warm the solution to 37°C or use a bath sonicator for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.[1]

Protocol 2: General Workflow for Solubility Testing

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • A selection of solvents (e.g., DMSO, ethanol, DMF, water)[1]

  • Vortex mixer

  • Thermostatic shaker

  • Microcentrifuge

Procedure:

  • Add a small, known amount of this compound powder to a series of vials.

  • To each vial, add an increasing volume of the test solvent.

  • Vortex each vial for 1-2 minutes.

  • Place the vials in a thermostatic shaker at room temperature for 1-2 hours to allow them to reach equilibrium.

  • After shaking, visually inspect each vial for any undissolved material.

  • If undissolved solid is present, centrifuge the vial at high speed for 10 minutes to pellet the solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue (e.g., precipitation) check_stock Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution (See Protocol 1) check_stock->prepare_fresh_stock No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes prepare_fresh_stock->check_dilution lower_concentration Lower the final concentration of this compound check_dilution->lower_concentration Yes success Issue Resolved check_dilution->success No lower_dmso Decrease final DMSO concentration (<0.5%) lower_concentration->lower_dmso If issue persists lower_concentration->success use_cosolvent Consider using a co-solvent (e.g., Pluronic F-127, Tween 80) lower_dmso->use_cosolvent If issue persists warm_sonicate Gentle warming (37°C) and sonication use_cosolvent->warm_sonicate If issue persists fail Issue Persists: Contact Technical Support warm_sonicate->fail If issue persists Signaling_Pathway Simplified Signaling Pathway of this compound Action Glutamate Glutamate (Agonist) GLUK5 GLUK5 Kainate Receptor (Ion Channel) Glutamate->GLUK5 Binds to LY466195 This compound (Competitive Antagonist) LY466195->GLUK5 Competitively Binds to Blockade Channel Remains Closed No Ion Flux LY466195->Blockade Activation Channel Opening Cation Influx (Na+, Ca2+) GLUK5->Activation Leads to GLUK5->Blockade Downstream Downstream Cellular Effects Activation->Downstream

References

Technical Support Center: Optimizing LY-466195 Concentration for Selective GLUK5 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LY-466195 as a selective GLUK5 antagonist in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective competitive antagonist of kainate receptors, with a particularly high affinity for the GLUK5 (formerly GluR5) subunit. It is used in research to investigate the physiological and pathological roles of GLUK5-containing kainate receptors.

Q2: What is the reported potency of this compound at GLUK5-containing receptors?

A2: The half-maximal inhibitory concentration (IC50) of this compound at homomeric GLUK5 receptors is in the low nanomolar range. For instance, in HEK293 cells expressing recombinant human GLUK5, the IC50 has been reported to be approximately 80 nM. Its potency can vary depending on the specific heteromeric composition of the kainate receptor.

Q3: How selective is this compound for GLUK5 over other glutamate receptors?

A3: this compound exhibits significant selectivity for GLUK5-containing kainate receptors over other kainate receptor subunits and AMPA receptors. The table below summarizes the binding affinities (Ki) and IC50 values for this compound at various glutamate receptor subunits.

Q4: What are the potential downstream signaling pathways of GLUK5 activation that this compound would inhibit?

A4: GLUK5-containing kainate receptors can function as ion channels, mediating cation influx. Additionally, there is evidence that GLUK5 can engage in metabotropic signaling through coupling with G-proteins, specifically Gαq. Activation of this pathway can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC).

Data Presentation

Table 1: Selectivity Profile of this compound at Various Glutamate Receptor Subunits

Receptor Subunit/CombinationLigandKᵢ (nM)IC₅₀ (nM)Test System
Kainate Receptors
human GLUK5 (homomeric)This compound-80HEK293 cells
rat GLUK1 (homomeric)This compound9-Radioligand binding
rat GLUK2 (homomeric)This compound>10,000-Radioligand binding
rat GLUK3 (homomeric)This compound>10,000-Radioligand binding
rat GLUK4 (homomeric)This compound>10,000-Radioligand binding
rat GLUK2/GLUK5 (heteromeric)This compound-340HEK293 cells
AMPA Receptors
rat GluA1 (homomeric)This compound>10,000-Radioligand binding
rat GluA2 (homomeric)This compound>10,000-Radioligand binding
rat GluA3 (homomeric)This compound>10,000-Radioligand binding
rat GluA4 (homomeric)This compound>10,000-Radioligand binding

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound concentration.

Issue 1: High Variability in IC50 Values Between Experiments

  • Possible Cause 1: Inconsistent Agonist Concentration. The calculated IC50 of a competitive antagonist is dependent on the concentration of the agonist used.

    • Solution: Ensure the agonist concentration is kept constant across all experiments. It is recommended to use an agonist concentration that elicits a response that is 80-90% of the maximal response (EC80-EC90) to ensure a robust and reproducible signal window for inhibition.

  • Possible Cause 2: Cell Health and Passage Number. Variations in cell health, density, and passage number can affect receptor expression levels and signaling efficiency.

    • Solution: Use cells from a consistent passage number range for all experiments. Monitor cell viability and morphology regularly. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of the experiment.

  • Possible Cause 3: Instability of this compound Solution. The compound may degrade if not stored or handled properly.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the final working concentrations in the assay buffer.

Issue 2: No or Weak Antagonistic Effect Observed

  • Possible Cause 1: Incorrect Concentration Range. The concentrations of this compound being tested may be too low to elicit an inhibitory effect.

    • Solution: Based on the reported IC50 values (see Table 1), start with a wide concentration range of this compound, for example, from 1 nM to 10 µM, to ensure the full dose-response curve is captured.

  • Possible Cause 2: Low Expression of GLUK5. The cell line or primary culture being used may not express sufficient levels of GLUK5-containing receptors.

    • Solution: Verify the expression of GLUK5 in your experimental system using techniques such as qPCR, Western blotting, or immunocytochemistry. Consider using a cell line stably overexpressing GLUK5 for initial characterization.

  • Possible Cause 3: Agonist-Induced Desensitization. Rapid desensitization of kainate receptors upon agonist application can lead to a diminished signal window, making it difficult to observe antagonism.

    • Solution: For electrophysiological recordings, use a rapid perfusion system to apply the agonist for a short duration. In calcium flux assays, the use of a positive allosteric modulator like concanavalin A can sometimes reduce desensitization, but its effects on the pharmacology of the receptor should be carefully validated.

Issue 3: Off-Target Effects or Cellular Toxicity at High Concentrations

  • Possible Cause 1: Non-Specific Binding. At very high concentrations, this compound may exhibit non-specific binding to other proteins or receptors.

    • Solution: Determine the lowest effective concentration of this compound that provides maximal inhibition of the GLUK5-mediated response. Avoid using concentrations significantly higher than the determined IC90.

  • Possible Cause 2: Cytotoxicity. High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells.

    • Solution: Perform a cell viability assay, such as the MTT assay (see detailed protocol below), to determine the concentration range at which this compound does not affect cell viability. Ensure the final concentration of the solvent in the assay medium is low (typically ≤ 0.1%) and consistent across all conditions, including controls.

Experimental Protocols

Dose-Response Curve Generation for IC50 Determination (Calcium Flux Assay)

This protocol describes how to determine the IC50 value of this compound using a fluorescent calcium indicator in cells expressing GLUK5.

Materials:

  • HEK293 cells stably expressing human GLUK5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • This compound

  • Kainate (agonist)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: Seed the GLUK5-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare a series of dilutions of this compound in HBSS at 2x the final desired concentrations. Also, prepare a 2x stock of the kainate agonist at its EC80 concentration in HBSS.

  • Antagonist Incubation: Add 100 µL of the this compound dilutions to the respective wells. For control wells (agonist only), add 100 µL of HBSS. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Agonist Addition and Data Acquisition: Program the instrument to add 20 µL of the 2x kainate solution to each well and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Assay for Cell Viability

This protocol is used to assess the potential cytotoxicity of this compound.

Materials:

  • Cells used in the primary assay

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only). Incubate for the same duration as your primary assay (e.g., 24 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Express the viability of the treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability (%) against the concentration of this compound to identify any cytotoxic effects.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation prep_cells Prepare GLUK5-expressing cells load_dye Load cells with calcium indicator prep_cells->load_dye mtt_assay Perform MTT cell viability assay prep_cells->mtt_assay prep_ly Prepare this compound serial dilutions incubate_ly Pre-incubate with this compound prep_ly->incubate_ly prep_ly->mtt_assay prep_agonist Prepare agonist solution (EC80) add_agonist Add agonist and measure fluorescence prep_agonist->add_agonist load_dye->incubate_ly incubate_ly->add_agonist calc_inhibition Calculate % inhibition add_agonist->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 check_toxicity Assess cytotoxicity mtt_assay->check_toxicity

Caption: Workflow for optimizing this compound concentration.

GLUK5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling cluster_downstream Downstream Effects Glutamate Glutamate GLUK5 GLUK5 Receptor Glutamate->GLUK5 Activates LY466195 This compound LY466195->GLUK5 Inhibits IonChannel Ion Channel Opening GLUK5->IonChannel Canonical Pathway Gq Gαq Protein GLUK5->Gq Non-canonical Pathway CationInflux Na+/Ca2+ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CellularResponse Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Depolarization->CellularResponse PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC CaRelease->CellularResponse PKC->CellularResponse

Caption: GLUK5 receptor signaling pathways.

Technical Support Center: Investigating Potential Off-Target Effects of LY-466195 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY-466195. The focus is to address potential off-target effects that may be observed at high concentrations during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays after treatment with high concentrations of this compound. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes at high concentrations of a compound are often indicative of off-target activities. While this compound is a potent and selective antagonist of the GLUK5 kainate receptor, at concentrations significantly exceeding its IC50 for GLUK5, it may interact with other proteins.[1] It is crucial to perform a comprehensive off-target liability assessment to understand the compound's full pharmacological profile.

Q2: What are the known or potential off-target classes for this compound?

A2: Based on available data and the chemical scaffold of this compound (a decahydroisoquinoline derivative), potential off-target classes to consider include:

  • NMDA Receptors: In vitro pharmacological studies have demonstrated antagonist activity of this compound at NMDA receptors.[1]

  • Other Ion Channels: While specific screening data is limited, promiscuous activity against other ligand-gated or voltage-gated ion channels should be considered at high concentrations.

  • G-Protein Coupled Receptors (GPCRs): The decahydroisoquinoline scaffold has been associated with activity at GPCRs, such as somatostatin receptors.[2]

  • Kinases: Some isoquinoline-based compounds have been shown to inhibit a range of protein kinases.[3]

Q3: How can we experimentally determine if the observed effects are off-target?

A3: To determine if an observed effect is off-target, a combination of the following approaches is recommended:

  • Concentration-Response Analysis: Establish if the unexpected phenotype is observed only at concentrations significantly higher than the IC50 for GLUK5.

  • Use of a Structurally Unrelated GLUK5 Antagonist: If a different, structurally distinct GLUK5 antagonist does not reproduce the phenotype, it is more likely to be an off-target effect of this compound.

  • Rescue Experiments: If the off-target is hypothesized, attempt to rescue the phenotype by activating the putative off-target pathway.

  • Direct Target Engagement and Selectivity Profiling: Conduct broad off-target screening panels (e.g., kinase panels, GPCR panels) to identify potential binding partners.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in downstream signaling assays.

Possible Cause: Off-target inhibition or activation of a signaling pathway. For instance, isoquinoline-based compounds have been known to affect various protein kinases.[3]

Troubleshooting Steps:

  • Literature Review: Investigate the known signaling pathways related to your assay for potential intersections with kainate receptor signaling or known off-target classes.

  • Targeted Kinase Screening: Perform a targeted kinase screen against common signaling kinases (e.g., kinases from the MAPK, PI3K/AKT, or PKA pathways).[4]

  • Use of a More Selective Tool Compound: If available, use a more selective GLUK5 antagonist as a negative control.

  • Pathway Activation Analysis: Investigate if a compensatory signaling pathway is being activated in response to high concentrations of this compound.

Issue 2: Observed neuronal activity changes inconsistent with GLUK5 antagonism.

Possible Cause: Antagonism of NMDA receptors.[1]

Troubleshooting Steps:

  • NMDA Receptor Activity Assay: Directly measure the effect of high concentrations of this compound on NMDA receptor-mediated currents or calcium influx.

  • Comparative Pharmacology: Compare the in vivo behavioral phenotype with that of known NMDA receptor antagonists.

  • Dose-Response in Motor Activity: In vivo studies with this compound's prodrug at high doses showed no significant changes in motor activity, which is in contrast to the effects of some NMDA receptor antagonists like PCP.[1] However, more subtle NMDA receptor-mediated effects could still be present.

Data Presentation: On-Target and Potential Off-Target Activities of this compound

TargetAssay TypeSpeciesIC50 / ActivityReference
On-Target
GLUK5 (homomeric)Calcium InfluxHuman0.08 ± 0.02 µM[1]
GLUK2/GLUK5Calcium InfluxHuman0.34 ± 0.17 µM[1]
GLUK5/GLUK6Calcium InfluxHuman0.07 ± 0.02 µM[1]
Kainate-induced currentsElectrophysiologyRat0.045 µM
Potential Off-Target
NMDA ReceptorsIn vitro pharmacology-Antagonist activity demonstrated (quantitative data not specified)[1]
Vasoconstrictor ReceptorsRabbit Saphenous VeinRabbitNo contractile activity up to 100 µM[1]

Experimental Protocols

Protocol 1: Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound at a high concentration.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A typical high concentration for screening is 10 µM.

  • Kinase Panel: Select a broad kinase panel, such as those offered by commercial vendors, covering a significant portion of the human kinome.[5][6]

  • Assay Format: A common format is a radiometric assay (e.g., HotSpot™) or a luminescence-based assay (e.g., ADP-Glo™).[5][7]

  • Procedure:

    • The kinase, a specific substrate, and ATP are incubated with this compound or a vehicle control.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase activity in the presence of this compound is calculated relative to the vehicle control. A significant inhibition (typically >50%) flags a potential off-target interaction.

Protocol 2: GPCR Binding Assay Panel

Objective: To assess the binding affinity of this compound to a panel of GPCRs at a high concentration.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound.

  • GPCR Panel: Utilize a commercially available GPCR binding assay panel, which typically includes membrane preparations from cells expressing the target GPCRs.

  • Assay Format: Radioligand binding assays are the gold standard.[8] A known radiolabeled ligand for each GPCR is used in a competitive binding format.

  • Procedure:

    • Membrane preparations are incubated with the radioligand and either this compound or a vehicle control.

    • The reaction is allowed to reach equilibrium.

    • Unbound radioligand is separated from the membrane-bound radioligand via filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by this compound is calculated. Significant inhibition suggests a potential off-target interaction.

Mandatory Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion phenotype Unexpected Phenotype at High [this compound] off_target Hypothesize Off-Target Effect phenotype->off_target Is effect dose-dependent and above on-target IC50? screening Broad Off-Target Screening (Kinase, GPCR Panels) off_target->screening Identify potential off-targets functional_assay Direct Functional Assay on Putative Off-Target off_target->functional_assay Test specific hypothesis sar Test Structurally Unrelated GLUK5 Antagonist off_target->sar Control for on-target effect confirm Confirm or Refute Off-Target Effect screening->confirm functional_assay->confirm sar->confirm

Caption: Workflow for investigating potential off-target effects.

Hypothetical_Off_Target_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling LY466195 This compound (High Conc.) GLUK5 GLUK5 Receptor LY466195->GLUK5 Antagonizes OffTarget Putative Off-Target (e.g., Kinase) LY466195->OffTarget Inhibits Pathway_A Canonical GLUK5 Signaling Pathway GLUK5->Pathway_A Blocked Pathway_B Off-Target Mediated Signaling Pathway OffTarget->Pathway_B Inhibited Response_A Expected Cellular Response Pathway_A->Response_A Response_B Unexpected Cellular Response Pathway_B->Response_B

Caption: Hypothetical signaling of on-target vs. off-target effects.

References

Stability of LY-466195 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of LY-466195 in solution for long-term experiments. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years.[1] When in solvent, it is recommended to store at -80°C for up to six months or at -20°C for one month.[1]

Q2: How can I assess the stability of my this compound solution during a long-term experiment?

A: To ensure the stability of your this compound solution, it is crucial to perform stability studies.[2][3] These studies evaluate how the quality of the compound changes over time under various environmental factors such as temperature, humidity, and light.[2][3] A common method for assessing stability is using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the active compound and any potential degradation products.[2]

Q3: What types of stability studies are relevant for my research?

A: There are three main types of stability testing: forced degradation, accelerated stability, and real-time stability.[4]

  • Forced degradation studies expose the compound to harsh conditions like high temperature, humidity, light, and oxidative stress to understand its degradation pathways.[4]

  • Accelerated stability studies are conducted at elevated temperatures (e.g., 40°C) to predict the long-term stability of the compound in a shorter timeframe.[5]

  • Real-time stability studies are performed under the intended storage conditions over the full duration of the proposed shelf life to establish the compound's stability profile.[4][6]

Q4: What should I do if I observe physical changes in my this compound solution?

A: Physical changes such as color change, precipitation, or cloudiness in your solution can be indicative of degradation or solubility issues.[2] It is important to document these changes and perform analytical tests, such as HPLC, to check for chemical degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in the experiment Degradation of this compound in the experimental solution.Perform a stability check of a stock solution sample using HPLC to quantify the amount of intact this compound. Prepare fresh solutions for subsequent experiments.
Inconsistent results between experimental batches Variability in the stability of this compound solutions prepared at different times.Standardize the solution preparation and storage protocol. Aliquot stock solutions and store them under recommended conditions to minimize freeze-thaw cycles.
Precipitation observed in the solution upon storage Poor solubility or compound degradation leading to insoluble products.Check the solubility of this compound in your chosen solvent. Consider using a different solvent or adjusting the pH. Analyze the precipitate to identify its composition.
Unexpected peaks in analytical assays (e.g., HPLC, LC-MS) Presence of degradation products.Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[4]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and storage condition.

1. Solution Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, saline) at a known concentration.
  • Divide the stock solution into multiple aliquots in appropriate storage vials to avoid repeated freeze-thaw cycles.

2. Storage Conditions:

  • Store the aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
  • Protect the solutions from light by using amber vials or wrapping the vials in aluminum foil.

3. Time Points for Analysis:

  • For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][7]
  • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[3][7]

4. Analytical Method:

  • Use a validated stability-indicating HPLC method to analyze the samples at each time point.
  • The method should be able to separate this compound from its potential degradation products.

5. Data Analysis:

  • Quantify the concentration of this compound at each time point.
  • Calculate the percentage of degradation over time.
  • A significant change is generally defined as a failure to meet the initial specification.

Data Presentation

Table 1: Hypothetical Stability of this compound in 10% DMSO/Saline Solution at Different Temperatures

Storage TemperatureInitial Concentration (mg/mL)Concentration after 1 Month (mg/mL)Concentration after 3 Months (mg/mL)Concentration after 6 Months (mg/mL)
-80°C 10.09.99.99.8
-20°C 10.09.89.79.5
4°C 10.09.59.08.2
Room Temperature (25°C) 10.08.16.54.3

Table 2: Hypothetical Photostability of this compound in Aqueous Solution

ConditionInitial Concentration (mg/mL)Concentration after 24h (mg/mL)
Exposed to Light 5.03.8
Protected from Light 5.04.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot Solution prep->aliquot storage_conditions Store at Defined Conditions (Temperature, Light) aliquot->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular kainate_receptor Kainate Receptor (GluK5) ion_channel_opening Ion Channel Opening kainate_receptor->ion_channel_opening glutamate Glutamate glutamate->kainate_receptor Binds & Activates ly466195 This compound ly466195->kainate_receptor Blocks ca_influx Ca²⁺ Influx ion_channel_opening->ca_influx downstream_signaling Downstream Signaling ca_influx->downstream_signaling neuronal_excitation Neuronal Excitation downstream_signaling->neuronal_excitation

References

Interpreting unexpected results in LY-466195 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers utilizing LY-466195 in behavioral studies.

This guide is designed for researchers, scientists, and drug development professionals using this compound. It provides answers to frequently asked questions and troubleshooting advice for interpreting unexpected results in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive antagonist of the kainate receptor subunit GluK1 (also known as GluR5).[1][2][3] Kainate receptors are a type of ionotropic glutamate receptor that, when activated, allow the influx of ions like Na+ and Ca2+ into the neuron, leading to excitatory neurotransmission.[4] By blocking the GluK1 subunit, this compound inhibits this glutamate-induced excitation.[1][2]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_action Pharmacological Action cluster_effect Cellular Effect Glutamate Glutamate KAR Kainate Receptor GluK1/GluK5 Other Subunits Glutamate->KAR Binds Excitation Neuronal Excitation KAR:g1->Excitation Activates NoExcitation Inhibition of Excitation KAR:g1->NoExcitation Blocked LY466195 This compound LY466195->Block Antagonizes Block->KAR:g1

Caption: Mechanism of action for this compound at the Kainate Receptor.

Q2: What are the specific receptor subtypes targeted by this compound?

A2: this compound shows high selectivity for kainate receptors containing the GluK1 (GluK5) subunit.[1] It demonstrates more than 100-fold selectivity for GluK1 over other kainate and AMPA receptor subtypes.[1] Its inhibitory concentration (IC50) varies depending on the specific receptor composition.

Table 1: In Vitro Activity of this compound
Receptor SubtypeIC50 Value (µM)Description
Homomeric GluK1 (GluK5)0.08 ± 0.02Inhibition of glutamate-evoked calcium influx in HEK293 cells.[1][2]
Heteromeric GluK2/GluK50.34 ± 0.17Inhibition of glutamate-evoked calcium influx in HEK293 cells.[1][2]
Heteromeric GluK5/GluK60.07 ± 0.02Inhibition of glutamate-evoked calcium influx in HEK293 cells.[1][2]
Kainate-induced currents0.045 ± 0.011Antagonism of kainate-induced currents in rat dorsal root ganglion neurons.[2][3]

Q3: What behavioral models has this compound been investigated in?

A3: this compound has been evaluated in several preclinical behavioral and disease models, primarily focusing on:

  • Migraine and Pain: It has shown efficacy in preclinical migraine models, such as the dural plasma protein extravasation (PPE) model and the c-fos model of neuronal activation.[2][5]

  • Alcohol Use Disorder (AUD): Studies have examined its effect on voluntary ethanol consumption and preference in rodents.[1][6][7]

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific issues researchers may encounter during behavioral experiments with this compound.

Q4: We observed a significant difference in response to this compound between two different rat strains in our alcohol consumption study. Why is this occurring?

A4: This is a documented phenomenon. A study using the intermittent two-bottle choice paradigm found that this compound produced different effects in Long Evans and Sprague Dawley rats.[6][7]

  • Observed Effect: In Long Evans rats, 10.0 mg/kg of this compound significantly reduced alcohol preference, an effect associated with an increase in water intake but no change in the total amount of ethanol consumed.[7] In contrast, the drug did not significantly affect the ethanol-drinking behavior of Sprague Dawley rats.[7]

  • Potential Interpretation: These strain-dependent results suggest that the genetic background of the animals can significantly influence the behavioral outcome.[8] The underlying neurobiology of drinking behavior or the metabolism and distribution of this compound may differ between these strains. This highlights the critical importance of strain selection in experimental design.[8]

Q5: Our results show high variability between individual subjects, even within the same experimental group and strain. What are potential confounding factors?

A5: High variability is a common challenge in behavioral research.[9] It can stem from numerous subtle environmental and procedural factors that influence animal behavior.[10][11]

cluster_factors Potential Confounding Factors Result High Variability in Behavioral Results Animal Animal Factors - Strain/Sex - Housing (Group vs. Isolate) - Estrous Cycle (females) - Dominance Hierarchies Result->Animal Environment Environmental Factors - Light/Dark Cycle - Noise (e.g., HVAC) - Olfactory Cues (e.g., perfumes) - Cage Location Result->Environment Experimenter Experimenter Factors - Handling Technique - Time of Day for Testing - Order of Testing - Habituation Protocol Result->Experimenter

Caption: Key factors contributing to variability in rodent behavioral studies.

  • Troubleshooting Checklist:

    • Environment: Are lighting, temperature, humidity, and background noise consistent across all test sessions?[11] Mice are nocturnal and sensitive to bright lights and loud noises.[9][12]

    • Handling: Is the same experimenter handling the animals consistently for each session? Animals should be habituated to the handler to reduce stress.[11] Differences in handling can significantly impact data.[9]

    • Olfactory Cues: Have strong scents (perfumes, cleaning agents) been eliminated from the testing area? Rodents have a keen sense of smell that can influence behavior.[9][12]

    • Housing Conditions: Are animals group-housed or singly housed? Isolation can alter anxiety levels, activity, and performance in memory tasks.[8]

    • Test Order: If using a battery of behavioral tests, is the order consistent? The stress from one test can carry over and affect performance on subsequent tests.[13]

Q6: In our two-bottle choice experiment, this compound did not decrease ethanol consumption but instead increased water intake, leading to a calculated drop in "preference." How should we interpret this?

A6: This specific outcome was observed in Long Evans rats and suggests that the drug's effect may not be on the reinforcing properties of ethanol itself, but rather on overall drinking behavior or satiety.[7]

  • Possible Interpretation: The reduction in ethanol preference could be a secondary effect of increased water consumption (polydipsia). Instead of a specific effect on alcohol reward, this compound might be influencing general fluid intake or producing a side effect like dry mouth.

  • Recommended Action: To dissect this, consider adding control groups that measure the effect of this compound on water intake alone or on the consumption of other palatable solutions (e.g., sucrose) to determine if the effect is specific to ethanol preference or a more generalized effect on drinking.

Key Experimental Protocols

Protocol 1: Intermittent Two-Bottle Choice Paradigm

This protocol is used to measure voluntary ethanol consumption in rodents.

Start Start: Habituate animals to housing and handling Access Provide intermittent access (e.g., 3x per week) to two bottles: 1. 20% Ethanol 2. Water Start->Access Measure1 Measure fluid intake over 24h for several weeks to establish baseline. Access->Measure1 Inject Habituate to saline injections prior to test day. Measure1->Inject Test Administer this compound or Vehicle (e.g., 0, 4, 10 mg/kg, i.p.) 10 min before bottle access Inject->Test Measure2 Measure 24h intake of ethanol and water. Test->Measure2 Analyze Analyze Data: - Ethanol Intake (g/kg) - Water Intake (ml) - Preference Ratio Measure2->Analyze End End Analyze->End

Caption: Workflow for the intermittent two-bottle choice drinking paradigm.

  • Procedure: Male Sprague Dawley or Long Evans rats are given access to 20% ethanol using the intermittent two-bottle choice paradigm for several weeks to establish a baseline.[7] For test sessions, rats are pretreated with an acute dose of this compound (e.g., 0, 4.0, and 10.0 mg/kg, i.p.) prior to the two-bottle choice test.[6][7] Fluid consumption is measured over 24 hours.

Protocol 2: Dural Plasma Protein Extravasation (PPE) Model

This is a preclinical model for assessing the efficacy of anti-migraine drugs.

  • Procedure: In anesthetized rats, the trigeminal ganglion is electrically stimulated, which causes the release of neuropeptides like CGRP and subsequent leakage of plasma proteins from dural blood vessels.[2][14] A dye (e.g., Evans blue) is injected intravenously to quantify this extravasation. Effective anti-migraine compounds inhibit this process. This compound has been shown to be efficacious in this model.[2]

Table 2: In Vivo Efficacy of this compound in Migraine Models
ModelAdministrationEffective DoseEffect
Dural Plasma Protein Extravasation (PPE)Intravenous (i.v.)10 and 100 µg/kgSignificantly blocked dural extravasation.[2][14]
c-fos ModelIntravenous (i.v.)1 µg/kgSignificantly reduced the number of Fos-positive cells in the nucleus caudalis.[2][5]

References

How to minimize variability in LY-466195 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo experiments involving the selective GLUK5 receptor antagonist, LY-466195.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in the behavioral responses of our animals after administering this compound. What are the potential causes and how can we mitigate this?

A1: High variability in behavioral outcomes is a common challenge in in vivo studies. Several factors related to the compound, the animal model, and the experimental procedure can contribute to this.

Troubleshooting Steps:

  • Formulation and Administration:

    • Inconsistent Formulation: Ensure that this compound is completely solubilized and stable in your vehicle. Precipitation can lead to inaccurate dosing. It is crucial to prepare the formulation fresh for each experiment and ensure its homogeneity before each injection.

    • Inaccurate Dosing: Calibrate all equipment for dose preparation and administration. Dose calculations should be precise and based on the most recent body weight of each animal.

    • Route of Administration: The route of administration can significantly impact bioavailability and, consequently, the behavioral response. Intraperitoneal (i.p.) and intravenous (i.v.) routes generally provide more consistent exposure compared to oral administration for many compounds. Ensure the chosen route is appropriate for your experimental goals and is performed consistently across all animals.

  • Animal-Related Factors:

    • Genetic Background: Different strains of rodents can exhibit varied responses to pharmacological agents. For instance, in studies on alcohol preference, Long Evans rats showed a significant reduction in alcohol preference with this compound treatment, while Sprague Dawley rats did not show a significant effect. It is critical to use a consistent and well-characterized animal strain throughout your studies.

    • Sex Differences: Male and female animals can respond differently to compounds due to hormonal and physiological variations. It is advisable to either use a single sex or include both sexes and analyze the data separately.

    • Baseline Individual Variability: Animals, even within the same strain, can have inherent differences in their baseline behavior. Incorporating a baseline behavioral assessment before drug administration can help to normalize the data and account for individual differences.

  • Environmental and Procedural Factors:

    • Acclimatization: Ensure all animals are properly acclimated to the housing and experimental conditions to reduce stress-induced variability.

    • Handling Stress: Consistent and gentle handling of the animals is crucial, as stress can significantly impact behavioral readouts.

    • Time of Day: The time of day for dosing and behavioral testing should be kept consistent, as circadian rhythms can influence drug metabolism and behavior.

Q2: Our in vivo efficacy results with this compound are not consistent with our in vitro data. What could be the reason for this discrepancy?

A2: Discrepancies between in vitro and in vivo results are a frequent hurdle in drug development. This often stems from the complex physiological environment in a living organism that is not replicated in an in vitro setting.

Troubleshooting Steps:

  • Pharmacokinetics (PK):

    • Bioavailability: this compound may have poor oral bioavailability. Consider using a prodrug, such as its diethyl ester, which has shown efficacy after oral administration in some models.

    • Metabolism and Clearance: The compound may be rapidly metabolized and cleared in vivo, resulting in a shorter duration of action than anticipated from in vitro studies. Refer to pharmacokinetic data to optimize the dosing regimen.

    • Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations to elicit the desired effect.

  • Pharmacodynamics (PD):

    • Receptor Occupancy: The administered dose may not be sufficient to achieve the required level of GLUK5 receptor occupancy in the target brain region.

    • Off-Target Effects: While this compound is a selective GLUK5 antagonist, at higher concentrations, it may have off-target effects that could confound the expected results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Receptor/AssayIC₅₀ (µM)
Kainate-induced currents (rat dorsal root ganglion neurons)0.045
GLUK5 (HEK293 cells)0.08
GLUK2/GLUK5 (HEK293 cells)0.34
GLUK5/GLUK6 (HEK293 cells)0.07

Table 2: In Vivo Efficacy of this compound in a Migraine Model (Dural Plasma Protein Extravasation in Rats)

Dose (µg/kg, i.v.)Inhibition of Extravasation
1Not significant
10Significant
100ID₁₀₀ (100% inhibition)

Table 3: Pharmacokinetic Parameters of this compound Prodrug in Rats (30 mg/kg, oral)

ParameterValue
Bioavailability~40%
Tₘₐₓ~5 minutes
Plasma Half-life0.8 hours

Experimental Protocols

1. Dural Plasma Protein Extravasation Model in Rats

This protocol is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

  • Animals: Male Sprague-Dawley rats (250-350 g).

  • Anesthesia: Anesthetize rats with an appropriate agent (e.g., sodium pentobarbital, 65 mg/kg, i.p.).

  • Surgical Preparation:

    • Cannulate the femoral vein for intravenous administration of this compound and Evans blue dye.

    • Secure the animal in a stereotaxic frame.

    • Make a midline scalp incision and expose the skull.

    • Drill a burr hole over the superior sagittal sinus.

  • Drug Administration: Administer this compound or vehicle intravenously.

  • Induction of Extravasation:

    • After a predetermined pretreatment time, administer Evans blue dye (50 mg/kg, i.v.).

    • Electrically stimulate the trigeminal ganglion (e.g., 1.0 mA, 5 Hz, 5-ms pulse duration for 5 minutes).

  • Quantification:

    • After stimulation, perfuse the animal with saline to remove intravascular dye.

    • Dissect the dura mater and extract the Evans blue dye using formamide.

    • Quantify the amount of extravasated dye spectrophotometrically at 620 nm.

2. Intermittent Two-Bottle Choice Alcohol Consumption Paradigm in Rats

This model is used to evaluate the effect of a compound on voluntary alcohol consumption and preference.

  • Animals: Male Long Evans or Sprague Dawley rats.

  • Housing: Individually house rats with ad libitum access to food and water.

  • Procedure:

    • Acclimation: Allow rats to acclimate to the housing conditions for at least one week.

    • Induction of Drinking: Provide rats with 24-hour concurrent access to two bottles, one containing 20% (v/v) ethanol and the other containing water.

    • Intermittent Access: After an initial period of continuous access, switch to an intermittent access schedule (e.g., 24-hour access to ethanol on Mondays, Wednesdays, and Fridays, with water only on other days) to escalate and stabilize drinking behavior.

    • Drug Administration: Once a stable baseline of ethanol consumption is established, administer this compound (e.g., 0, 4.0, and 10.0 mg/kg, i.p.) prior to the two-bottle choice test session.

  • Data Collection:

    • Measure the weight of the ethanol and water bottles daily to determine the amount consumed.

    • Weigh the rats daily.

    • Calculate ethanol intake (g/kg body weight) and ethanol preference (volume of ethanol solution consumed / total volume of fluid consumed).

Visualizations

G cluster_0 Variability Troubleshooting cluster_1 Solutions Variability High In Vivo Variability Formulation Formulation Issues Variability->Formulation Animal Animal Factors Variability->Animal Procedure Procedural Factors Variability->Procedure Sol_Form Fresh & Homogenous Formulation Formulation->Sol_Form Sol_Animal Consistent Strain & Sex Animal->Sol_Animal Sol_Proc Standardized Procedures Procedure->Sol_Proc

Caption: Troubleshooting workflow for high in vivo variability.

G Glutamate Glutamate GLUK5 GLUK5 Receptor (Kainate Receptor) Glutamate->GLUK5 Binds to LY466195 This compound LY466195->GLUK5 Block Blockade IonChannel Ion Channel Opening GLUK5->IonChannel Activates NeuronalExcitation Neuronal Excitation IonChannel->NeuronalExcitation

Caption: Mechanism of action of this compound.

G Start Start Experiment Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Measurement Acclimation->Baseline Grouping Randomization & Grouping Baseline->Grouping Dosing This compound Administration Grouping->Dosing Behavioral Behavioral Testing Dosing->Behavioral Data Data Collection & Analysis Behavioral->Data End End Experiment Data->End

Caption: General experimental workflow for in vivo studies.

Technical Support Center: LY-466195 Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY-466195 electrophysiological recordings. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any effect of this compound on kainate-induced currents. What are the possible reasons?

A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Compound Viability and Concentration:

    • Solution Freshness: Ensure that your this compound stock solution is fresh and has been stored correctly.

    • Concentration Verification: Double-check the final concentration of this compound in your recording chamber. It is a potent antagonist, with IC50 values in the nanomolar range.[1][2]

    • Solubility: Confirm that the compound is fully dissolved in your external solution to achieve the desired concentration.

  • Experimental Conditions:

    • Kainate Receptor Subunit Expression: this compound is a selective antagonist for the GLUK5 kainate receptor subunit.[1][3] Verify that your chosen cell line or neuronal population expresses GLUK5-containing kainate receptors.

    • Agonist Concentration: Ensure you are using an appropriate concentration of kainate to elicit a robust and reproducible current. The potency of this compound can be influenced by the concentration of the agonist used.

  • Recording Quality:

    • Seal and Access Resistance: A stable, high-resistance seal and low access resistance are crucial for recording reliable currents. An unstable recording can mask the effect of the antagonist.

    • Rundown: Kainate receptors can exhibit "rundown," where the current amplitude decreases over time with repeated applications of the agonist. Establish a stable baseline before applying this compound to distinguish rundown from a true pharmacological effect.

Q2: The inhibitory effect of this compound seems variable between my experiments. How can I improve consistency?

A2: Variability in electrophysiological recordings is a known challenge.[4][5][6][7] To improve the consistency of your this compound experiments, consider the following:

  • Standardized Protocols: Adhere to a strict, standardized experimental protocol. This includes consistent timing for solution changes, agonist application, and data acquisition.

  • Internal Solution Quality: Use fresh, filtered internal solution for your patch pipettes. Inconsistent internal solution can lead to variability in cell health and recording stability.

  • Temperature Control: Maintain a constant temperature in your recording chamber, as temperature fluctuations can affect ion channel kinetics and drug potency.

  • Perfusion System: Ensure your perfusion system allows for complete and rapid exchange of solutions. A slow or incomplete washout of the agonist or antagonist can lead to inconsistent results.

Q3: How can I be certain that the observed effect is specific to GLUK5 antagonism?

A3: Demonstrating the specificity of this compound's action is key. Here are some strategies:

  • Control Experiments:

    • Vehicle Control: Always include a vehicle control to ensure that the solvent for this compound does not have an effect on the kainate-induced currents.

    • Positive Control: Use a known, non-selective kainate receptor antagonist to confirm that the recorded currents are indeed mediated by kainate receptors.

  • Use of Different Cell Lines: If possible, perform experiments on a cell line that does not express GLUK5 but does express other kainate receptor subunits. This compound should have a significantly lower potency or no effect in these cells.

  • Competitive Antagonism: As a competitive antagonist, the inhibitory effect of this compound can be overcome by increasing the concentration of kainate.[1][3] Performing a Schild analysis can help confirm competitive antagonism.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound, providing a quick reference for expected potency in different experimental systems.

PreparationAgonistIC50 Value (µM)Reference
Rat Dorsal Root Ganglion NeuronsKainate0.045[1][2]
HEK293 cells with GLUK5Glutamate0.08[3]
HEK293 cells with GLUK2/GLUK5Glutamate0.34[3]
HEK293 cells with GLUK5/GLUK6Glutamate0.07[3]

Experimental Protocols

Below is a generalized methodology for examining the effect of this compound on kainate-induced currents using whole-cell patch-clamp electrophysiology.

Cell Preparation and Recording

  • Cell Culture: Culture HEK293 cells stably expressing the desired kainate receptor subunits (e.g., homomeric GLUK5 or heteromeric GLUK2/GLUK5) under standard conditions. For primary neurons, prepare acute slices or dissociated cultures from the desired brain region of rats.

  • Electrophysiology Setup: Use a standard patch-clamp rig equipped with a perfusion system for rapid solution exchange.

  • Pipettes and Solutions:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Internal Solution (example): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.3 with KOH).

    • External Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply kainate at a concentration that elicits a submaximal current to establish a stable baseline.

    • Perfuse the cell with the external solution containing this compound for a predetermined incubation period.

    • Co-apply kainate and this compound and record the resulting current.

    • Wash out this compound with the external solution and re-apply kainate to check for recovery.

Visualizations

The following diagrams illustrate key aspects of this compound experimentation.

cluster_workflow Experimental Workflow for this compound Electrophysiology A Establish Stable Whole-Cell Recording B Apply Kainate (Establish Baseline) A->B C Perfuse with This compound B->C D Co-apply Kainate + this compound C->D E Washout and Recovery D->E

Caption: A typical experimental workflow for assessing the inhibitory effect of this compound.

cluster_pathway This compound Mechanism of Action Kainate Kainate GLUK5 GLUK5 Receptor Kainate->GLUK5 Binds to LY466195 This compound LY466195->GLUK5 Competitively Blocks IonChannel Ion Channel (Closed) GLUK5->IonChannel Prevents Opening

Caption: Simplified signaling pathway showing competitive antagonism of this compound at the GLUK5 receptor.

cluster_troubleshooting Troubleshooting Logic for No Drug Effect Start No this compound Effect Observed CheckCompound Verify Compound (Freshness, Concentration) Start->CheckCompound CheckExpression Confirm GLUK5 Expression Start->CheckExpression CheckRecording Assess Recording Quality (Seal, Access, Rundown) Start->CheckRecording SolutionA Prepare Fresh Solution CheckCompound->SolutionA Issue Found SolutionB Use Appropriate Cell Model CheckExpression->SolutionB Issue Found SolutionC Optimize Recording Parameters CheckRecording->SolutionC Issue Found

Caption: A logical flow diagram for troubleshooting experiments where this compound shows no effect.

References

Technical Support Center: Best Practices for Handling and Storing LY-466195

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY-466195, a selective and competitive antagonist of the GLUK5 (formerly GluR5) kainate receptor. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, storage, and use of this compound in experimental settings. Adherence to these best practices is crucial for ensuring the integrity of your experiments and obtaining reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is essential to maintain its stability and efficacy. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: The preparation of a stock solution will depend on the intended application, primarily distinguishing between in vitro and in vivo studies.

  • In Vitro Applications (e.g., cell-based assays): Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro use.

  • In Vivo Applications (e.g., animal studies): For administration to animals, such as intraperitoneal (i.p.) injections in rats, this compound should be dissolved in bacteriostatic 0.9% saline.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective and competitive antagonist of the GLUK5 (GluK5) subunit of the kainate receptor. Kainate receptors are a type of ionotropic glutamate receptor that, when activated by the neurotransmitter glutamate, allow the influx of ions such as sodium and calcium into the neuron, leading to neuronal excitation. As a competitive antagonist, this compound binds to the same site on the GLUK5 receptor as glutamate but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and activating the receptor, thereby inhibiting the downstream signaling cascade.

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in preclinical models of migraine. It has been shown to be effective in a dural plasma protein extravasation (PPE) model and a c-fos migraine model in rats.

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you may encounter when working with this compound.

Issue Possible Cause Suggested Solution
Inconsistent or no effect of this compound in my in vitro assay. 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in calculating dilutions from the stock solution. 3. Cell Health: The cells used in the assay are unhealthy or have a high passage number. 4. Assay Conditions: The experimental conditions (e.g., incubation time, agonist concentration) are not optimal.1. Prepare fresh aliquots of the stock solution and store them properly. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations for dilutions. Prepare fresh working solutions for each experiment. 3. Ensure you are using healthy, low-passage cells. Perform a cell viability test. 4. Optimize your assay conditions, including the concentration of the agonist used to stimulate the kainate receptors.
Precipitation observed in the stock solution or working solution. 1. Low Solubility: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Temperature Effects: The solution was cooled too quickly, or the storage temperature is too low for the solvent.1. Prepare a new stock solution at a slightly lower concentration. Gentle warming and vortexing may help to redissolve the compound. 2. Allow the solution to come to room temperature slowly before use.
Variability in results between different experimental days. 1. Inconsistent Solution Preparation: Minor differences in the preparation of stock or working solutions. 2. Variations in Cell Culture: Differences in cell density, passage number, or health. 3. Inconsistent Assay Procedure: Variations in incubation times or reagent addition.1. Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. 2. Standardize your cell culture procedures, including seeding density and passage number limits. 3. Follow a detailed, standardized protocol for all experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the storage and stability of this compound.

Form Storage Temperature Duration of Stability
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the required amount of this compound powder and DMSO to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Carefully weigh the this compound powder and add it to a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Calcium Influx Assay to Determine IC50 of this compound

This protocol provides a general framework for a calcium influx assay using a cell line recombinantly expressing the GLUK5 receptor.

Materials:

  • HEK293 cells stably expressing the human GLUK5 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • Kainate (agonist) stock solution in water or a suitable buffer

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: The day before the assay, seed the GLUK5-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 1 hour in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Prepare serial dilutions of this compound in HBSS from your stock solution.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO in HBSS).

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the automated liquid handler, add a pre-determined concentration of the agonist (kainate) to all wells to stimulate the GLUK5 receptors.

    • Continue to record the fluorescence for at least 2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the control wells (agonist only).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) GLUK5 GLUK5 Kainate Receptor Glutamate->GLUK5 Binds and Activates LY466195 This compound (Antagonist) LY466195->GLUK5 Binds and Inhibits IonChannel Ion Channel GLUK5->IonChannel Opens Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) E Incubate with this compound (or vehicle) A->E B Seed GLUK5-expressing cells in 96-well plate D Load cells with Calcium Dye (Fluo-4 AM) B->D C Prepare Agonist (Kainate) Solution G Add Agonist (Kainate) C->G D->E F Measure Baseline Fluorescence E->F F->G H Measure Post-Agonist Fluorescence G->H I Calculate Change in Fluorescence (ΔF) H->I J Normalize Data to Control I->J K Plot Dose-Response Curve and Calculate IC50 J->K

References

Technical Support Center: Identifying and Mitigating Artifacts in LY-466195 Calcium Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY-466195 in conjunction with calcium imaging assays. The information is designed to help identify and mitigate common artifacts, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular calcium?

A1: this compound is a selective and competitive antagonist of the GLUK5 (formerly known as GluR5) subunit of the kainate receptor, an ionotropic glutamate receptor.[1][2] Kainate receptors containing the GLUK5 subunit are permeable to calcium ions (Ca²⁺). When activated by an agonist like kainate or glutamate, these receptors allow an influx of Ca²⁺ into the cell, leading to an increase in intracellular calcium concentration. This compound blocks this channel, thereby inhibiting the kainate-induced increase in intracellular calcium.[1]

Q2: What are the common artifacts I might encounter in my this compound calcium imaging experiments?

A2: Common artifacts in calcium imaging that can interfere with the interpretation of this compound's effects include:

  • Motion Artifacts: Sudden shifts in the sample that cause rapid, transient changes in fluorescence intensity, which can be mistaken for cellular responses.[3][4]

  • Phototoxicity: Cell damage or death caused by excessive light exposure, which can lead to abnormal calcium signaling, including spontaneous and erratic fluctuations.

  • Photobleaching: The irreversible destruction of the fluorescent dye by light, resulting in a gradual decrease in signal intensity over time.

  • Background Fluorescence: Signal originating from out-of-focus cells, the surrounding medium, or autofluorescence of cellular components, which can obscure true signals and affect baseline measurements.[5][6][7]

  • Uneven Dye Loading: Inconsistent loading of the calcium indicator (e.g., Fluo-4 AM) among cells, leading to variability in baseline fluorescence and response amplitude.

Q3: How can I be sure that the observed decrease in calcium signal is due to this compound and not an artifact?

A3: To confidently attribute a decrease in calcium signal to this compound, it is crucial to perform proper controls and critically evaluate the characteristics of the fluorescence change. A true inhibitory effect of this compound on an agonist-induced calcium transient should be reproducible and dose-dependent. In contrast, artifacts often have distinct temporal and spatial characteristics. For example, a motion artifact will typically affect multiple cells in a coordinated and abrupt manner, while photobleaching will cause a slow, steady decline in fluorescence across the entire field of view.

Troubleshooting Guide

Issue 1: Rapid, transient spikes in fluorescence that are not synchronized with agonist application.

Question: I'm seeing brief, sharp increases in fluorescence in some of my cells, even before I apply the kainate receptor agonist. Are these real calcium transients, and could they affect my results with this compound?

Answer: These are likely motion artifacts, especially if they appear simultaneously across multiple adjacent cells and have a very rapid rise and fall time that is inconsistent with the typical kinetics of intracellular calcium changes.[3][4] They can be caused by stage drift, vibrations, or movement of the cells themselves.

Mitigation Strategies:

  • Improve Mechanical Stability: Ensure your microscope is on an anti-vibration table and that all components are securely fastened.

  • Use a Stage Incubator: Maintaining a stable temperature can reduce thermal drift.

  • Motion Correction Algorithms: Post-acquisition, you can use image registration algorithms to correct for x-y motion.

  • Two-Channel Imaging: If your system allows, co-express a fluorescent protein that is not calcium-sensitive (e.g., mCherry). A true calcium transient will only be seen in the calcium indicator channel, while a motion artifact will appear in both channels.

Differentiating from a Pharmacological Effect: A genuine calcium transient will typically have a smoother, more rounded peak and a slower decay phase compared to the sharp, jagged appearance of a motion artifact. Furthermore, a pharmacological response to this compound would be an inhibition of an agonist-induced transient, not the appearance of spontaneous spikes.

Issue 2: My baseline fluorescence is steadily decreasing throughout the experiment.

Question: After I start imaging, the overall fluorescence intensity of my cells slowly diminishes over time. How will this affect my measurement of this compound's inhibitory effect?

Answer: This is a classic sign of photobleaching, where the fluorescent indicator is being destroyed by the excitation light. This can lead to an underestimation of the true fluorescence signal and can be mistaken for an inhibitory effect if not properly corrected.

Mitigation Strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal-to-noise ratio.

  • Decrease Exposure Time: Use the shortest exposure time that allows for clear imaging.

  • Reduce Sampling Frequency: Acquire images less frequently if your experimental question allows for it.

  • Use an Anti-fade Reagent: If using fixed cells or a compatible mounting medium, an anti-fade reagent can be included.

  • Choose a More Photostable Dye: If photobleaching is severe, consider using a more robust calcium indicator.

Differentiating from a Pharmacological Effect: Photobleaching is a gradual, continuous process. The inhibitory effect of this compound, on the other hand, should be observed as a step-wise reduction in the agonist-induced calcium peak after the application of this compound. To account for photobleaching in your analysis, you can fit the baseline fluorescence decay to an exponential function and correct the subsequent data accordingly.

Issue 3: The fluorescence signal is weak, and the responses are noisy.

Question: I'm having trouble detecting a clear calcium response to my kainate agonist, and the signal I do get is very noisy. This makes it difficult to assess the effect of this compound.

Answer: A low signal-to-noise ratio (SNR) can be caused by several factors, including insufficient dye loading, low agonist concentration, or suboptimal imaging parameters.

Mitigation Strategies:

  • Optimize Dye Loading: Ensure that the concentration of Fluo-4 AM and the incubation time are optimized for your cell type. Healthy cells are crucial for proper dye loading.

  • Verify Agonist Potency: Confirm that your kainate receptor agonist is at a concentration that elicits a robust and reproducible calcium response.

  • Increase Detector Gain/EM Gain: If your camera has adjustable gain, increasing it can amplify the signal. However, be aware that this can also amplify noise.

  • Binning: If your imaging software allows, you can bin pixels (e.g., 2x2 or 4x4). This will increase the signal per "pixel" at the cost of spatial resolution.

  • Background Subtraction: Proper background subtraction is critical for improving SNR.[5][6][7]

Differentiating from a Pharmacological Effect: A low SNR will make it difficult to discern any effect of this compound. It is essential to first optimize your assay to achieve a robust and reproducible agonist-induced calcium signal before attempting to measure inhibition. A true inhibitory effect will be a consistent reduction in the amplitude of the agonist response across multiple trials and should be dose-dependent.

Data Presentation

The inhibitory effect of this compound on kainate-induced currents in various cell types expressing different kainate receptor subunits is summarized below. This data is critical for designing experiments with appropriate concentrations of this compound.

Cell TypeReceptor Subunit(s)Agonist (Kainate) ConcentrationThis compound IC₅₀ (µM)Reference
Rat Dorsal Root Ganglion NeuronsEndogenous30 µM0.045 ± 0.011[1]
HEK293GLUK5Not Specified0.08 ± 0.02[1]
HEK293GLUK2/GLUK5Not Specified0.34 ± 0.17[1]
HEK293GLUK5/GLUK6Not Specified0.07 ± 0.02[1]

Experimental Protocols

Kainate-Induced Calcium Influx Assay Using Fluo-4 AM

This protocol describes a general method for measuring kainate-induced calcium influx in cultured cells and assessing the inhibitory effect of this compound.

Materials:

  • Cells expressing GLUK5-containing kainate receptors

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Kainic acid

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM, and Pluronic F-127 is added to a final concentration of 0.02% to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO in HBSS) control wells.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the automated injector, add a solution of kainic acid to all wells to achieve a final concentration that elicits a submaximal but robust response (e.g., EC₈₀).

    • Continue recording the fluorescence for at least 60-90 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the responses by expressing the ΔF in the presence of this compound as a percentage of the ΔF in the vehicle-only control wells.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Visualizations

Kainate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate/ Kainate KAR Kainate Receptor (GLUK5-containing) Glutamate->KAR Activates Ca_influx Ca²⁺ Influx KAR->Ca_influx Opens Channel Downstream Downstream Signaling Ca_influx->Downstream LY466195 This compound LY466195->KAR Antagonizes

Caption: Signaling pathway of kainate receptor activation and inhibition by this compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Load with Fluo-4 AM A->B C Wash to Remove Excess Dye B->C D Incubate with This compound C->D E Record Baseline Fluorescence D->E F Add Kainate Agonist E->F G Record Calcium Response F->G H Background Subtraction G->H I Calculate ΔF/F₀ H->I J Generate Dose-Response Curve I->J K Determine IC₅₀ J->K

Caption: Experimental workflow for a calcium imaging assay with this compound.

Troubleshooting_Flowchart Start Problem with Calcium Data Q1 Are there sudden, sharp fluorescence spikes? Start->Q1 A1 Likely Motion Artifacts. Improve stability, use motion correction. Q1->A1 Yes Q2 Is the baseline fluorescence decreasing? Q1->Q2 No A1->Q2 A2 Likely Photobleaching. Reduce light exposure, correct for decay. Q2->A2 Yes Q3 Is the signal weak and noisy? Q2->Q3 No A2->Q3 A3 Low Signal-to-Noise. Optimize dye loading, agonist concentration, and imaging settings. Q3->A3 Yes End Data Quality Improved Q3->End No A3->End

Caption: Troubleshooting flowchart for common calcium imaging artifacts.

References

Validation & Comparative

A Comparative Analysis of LY-466195 and LY293558: Potency, Selectivity, and Therapeutic Potential in AMPA/Kainate Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY-466195 and LY293558, two prominent antagonists of AMPA and kainate receptors. This analysis is supported by experimental data to delineate their distinct pharmacological profiles.

The ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, are fundamental to fast excitatory synaptic transmission throughout the central nervous system.[1][2] Their overactivation is implicated in a variety of neurological and psychiatric conditions, making them critical targets for therapeutic intervention.[1][3] Among the antagonists developed, this compound and LY293558 (tezampanel) have emerged as important pharmacological tools and potential therapeutics. While both compounds target the AMPA/kainate receptor family, they exhibit crucial differences in their receptor subtype selectivity and overall pharmacological profile.

LY293558, also known as tezampanel, is characterized as a competitive, non-selective AMPA/kainate receptor antagonist.[4][5] It has demonstrated neuroprotective and anticonvulsant properties and has been investigated for the acute treatment of migraine.[5][6] In contrast, this compound is a more recently developed antagonist with a distinct profile, showing high selectivity for the GluK1 (formerly GluR5) subunit of the kainate receptor.[4][7] This selectivity suggests a more targeted mechanism of action, potentially offering a different therapeutic window and side effect profile.

Mechanism of Action and Receptor Selectivity

Both this compound and LY293558 are competitive antagonists, meaning they bind to the same site as the endogenous neurotransmitter glutamate on the receptor, thereby preventing its activation. However, their affinity for the various AMPA and kainate receptor subunits differs significantly.

  • LY293558 (Tezampanel): This compound acts as a broad-spectrum antagonist at both AMPA and certain kainate receptors.[4] Electrophysiological and binding studies have confirmed its activity at AMPA receptors and kainate receptors containing the GluK1 (GluR5) subunit.[8] This broad-spectrum antagonism can be advantageous for conditions where widespread dampening of glutamatergic transmission is desired, but it may also contribute to a less favorable side-effect profile.

  • This compound: This antagonist is distinguished by its high selectivity for kainate receptors containing the GluK1 subunit (also known as GLUK5).[9][10] It exhibits over 100-fold greater selectivity for GluK1-containing receptors compared to AMPA receptors and other kainate receptor subtypes.[4][10] This specificity makes this compound a valuable tool for isolating the physiological and pathological roles of GluK1-containing kainate receptors. Its targeted action has been explored in preclinical models of migraine and pain.[3][4]

Glutamatergic Synapse: Antagonism by this compound and LY293558 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonists Antagonists Glutamate Glutamate AMPA_R AMPA Receptor GluA1-4 Glutamate->AMPA_R Activates Kainate_R Kainate Receptor GluK1 (GluR5) Glutamate->Kainate_R Activates LY293558 LY293558 LY293558->AMPA_R Blocks LY293558->Kainate_R Blocks LY466195 This compound LY466195->Kainate_R Selectively Blocks

Caption: Antagonism at the Postsynaptic Membrane.

Data Presentation

The following tables summarize the quantitative data available for this compound and LY293558, highlighting their differences in receptor affinity, pharmacokinetic properties, and demonstrated efficacy in selected models.

Table 1: Comparative Receptor Affinity and Potency

CompoundReceptor SubtypeAssay TypePotency (Ki or IC50)SelectivityReference
This compound GluK5 (GluR5)[3H]kainate displacementKi = 52 ± 22 nM>100-fold vs. AMPA & other kainate subtypes[10]
GluK5Glutamate-evoked Ca2+ influxIC50 = 0.08 ± 0.02 µM[10]
GluK2/GluK5Glutamate-evoked Ca2+ influxIC50 = 0.34 ± 0.17 µM[10]
Kainate-induced currents (rat DRG)ElectrophysiologyIC50 = 0.045 ± 0.011 µM[10]
LY293558 GluR5 (Kainate)Radioligand bindingKi = 4.80 µMNon-selective[8]
GluR2 (AMPA)Radioligand bindingKi = 3.25 µM[8]
GluR1 (AMPA)Radioligand bindingKi = 9.21 µM[8]
GluR5 (Kainate)Kainate-evoked currentsIC50 = 2.5 µM[8]

Table 2: Comparative Pharmacokinetic Properties

CompoundAdministration RouteKey FindingOrganismReference
This compound Intravenous (i.v.)Effective in blocking dural extravasation.Rat[10]
Oral (prodrug)A diethyl ester prodrug showed ~40% oral bioavailability.Rat[10]
LY293558 Intramuscular (i.m.)Readily absorbed and penetrates the blood-brain barrier.Rat[11][12]
Intravenous (i.v.)Tested in human clinical trials for migraine.Human[6]

Table 3: Comparative In Vivo Efficacy

CompoundModel/IndicationKey FindingReference
This compound Migraine (Phase 2 Clinical Trial)Better than placebo but less effective than sumatriptan in achieving pain-free status at 2 hours.[4][13]
Migraine (preclinical)Significantly inhibited dural plasma protein extravasation.[4]
LY293558 Migraine (Phase 2 Clinical Trial)Headache response rate of 69% (vs. 25% for placebo); comparable to sumatriptan.[6][14]
Soman-induced Seizures (preclinical)Stopped seizures, increased survival to 100%, and prevented neuronal loss.[11][12]
Postoperative Pain (preclinical)Demonstrated analgesic effects in a rat model of incisional pain.[15]

Experimental Protocols

The characterization of these compounds relies on a combination of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay (for Ki Determination)
  • Objective: To determine the binding affinity of the unlabeled antagonist (this compound or LY293558) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human AMPA or kainate receptor subunit of interest (e.g., GluK1).

    • Radioligand (e.g., [3H]kainate or [3H]AMPA).

    • Increasing concentrations of the unlabeled antagonist.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

    • The mixture is allowed to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are used to generate a competition curve.

    • The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from this curve.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology (for IC50 Determination)
  • Objective: To measure the functional antagonism of agonist-evoked currents in cells expressing the target receptors.

  • Materials:

    • HEK293 cells or primary neurons expressing the receptor of interest.

    • Patch-clamp rig with amplifier and data acquisition system.

    • External and internal recording solutions.

    • Agonist (e.g., glutamate or kainate).

    • Increasing concentrations of the antagonist.

  • Procedure:

    • A single cell is voltage-clamped at a negative holding potential (e.g., -70 mV).

    • The agonist is rapidly applied to the cell to evoke an inward current mediated by the activation of AMPA/kainate receptors.

    • A control response is established.

    • The agonist is then co-applied with increasing concentrations of the antagonist (this compound or LY293558).

    • The peak amplitude of the evoked current is measured at each antagonist concentration.

  • Data Analysis:

    • A concentration-response curve is plotted, showing the percentage of inhibition of the agonist-evoked current versus the antagonist concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Typical Experimental Workflow for Antagonist Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Assessment A1 Receptor Binding Assays (Determine Ki) A2 Functional Assays (Electrophysiology - Determine IC50) A1->A2 Confirm functional block B1 Pharmacokinetic Studies (BBB penetration, half-life) A2->B1 Select lead compound B2 Efficacy Studies (e.g., Animal Models of Pain/Seizures) B1->B2 Inform dosing regimen C1 Phase I Trials (Safety & Tolerability) B2->C1 Demonstrate preclinical efficacy C2 Phase II Trials (Proof-of-Concept Efficacy) C1->C2

Caption: Workflow for Antagonist Evaluation.

Concluding Summary

The comparison between this compound and LY293558 reveals a classic trade-off in pharmacology between broad-spectrum activity and target selectivity.

  • LY293558 (Tezampanel) is a potent, non-selective antagonist of both AMPA and GluK1-containing kainate receptors. Its ability to broadly suppress excitatory neurotransmission has been demonstrated in robust models of seizures and pain, with clinical data supporting its efficacy in acute migraine.[6][11][12] This profile makes it suitable for conditions requiring strong, generalized dampening of glutamatergic signaling.

  • This compound offers a more refined mechanism of action, with high selectivity for GluK1-containing kainate receptors.[4][10] This allows for the specific modulation of pathways where these particular receptors play a critical role, such as in certain pain and migraine mechanisms.[3] While its clinical efficacy in migraine appeared less pronounced than that of sumatriptan, its selectivity may offer a superior safety profile by avoiding the side effects associated with broad AMPA receptor antagonism.[4][13]

For researchers, the choice between these two compounds depends on the experimental question. This compound is an invaluable tool for dissecting the specific functions of GluK1 receptors, whereas LY293558 is more appropriate for studying the effects of combined AMPA/kainate receptor blockade. For drug development professionals, the distinct profiles of these compounds illustrate different strategies for targeting glutamatergic dysfunction, with the targeted approach of this compound representing a move towards more precise therapeutic interventions.

References

LY-466195: A Comparative Guide to its Selectivity for the GLUK5 Kainate Receptor Subunit

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the selectivity of LY-466195 for the GLUK5 (GRIK1) kainate receptor subunit over other kainate receptor subunits. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a potent and selective competitive antagonist of the GLUK5 kainate receptor subunit.[1] Its selectivity has been evaluated against other kainate receptor subunits and AMPA receptors. The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound across various glutamate receptor subunits.

Receptor SubunitLigandAssay TypeSpeciesKi (nM)IC50 (µM)Reference
GLUK5 (GRIK1) [3H]KainateRadioligand BindingHuman4.9 ± 0.7Weiss et al., 2006
GLUK1 (GRIK1)[3H]this compoundRadioligand BindingRat>10,000Weiss et al., 2006
GLUK2 (GRIK2)[3H]KainateRadioligand BindingRat>10,000Weiss et al., 2006
AMPA (GluA1-4)[3H]AMPARadioligand BindingRat>10,000Weiss et al., 2006
Homomeric GLUK5 GlutamateElectrophysiology (Calcium Influx)HEK293 cells0.08 ± 0.02Weiss et al., 2006[1]
Heteromeric GLUK2/GLUK5 GlutamateElectrophysiology (Calcium Influx)HEK293 cells0.34 ± 0.17Weiss et al., 2006[1]
Heteromeric GLUK5/GLUK6 GlutamateElectrophysiology (Calcium Influx)HEK293 cells0.07 ± 0.02Weiss et al., 2006[1]
Kainate-induced currentsKainateElectrophysiologyRat DRG Neurons0.045 ± 0.011Weiss et al., 2006[1]

Table 1: Selectivity of this compound for GLUK5 over other kainate and AMPA receptor subunits. Data are presented as mean ± S.E.M.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various kainate and AMPA receptor subunits.

Materials:

  • HEK293 cells stably expressing human GLUK5, rat GLUK1, rat GLUK2, or rat AMPA receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands: [3H]Kainate or [3H]AMPA.

  • Unlabeled this compound.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target receptor subunit.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step twice.

    • Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Competition Binding Assay:

    • Incubate the prepared cell membranes (10-20 µg of protein) with a fixed concentration of the radioligand ([3H]Kainate or [3H]AMPA) and varying concentrations of unlabeled this compound.

    • The total assay volume is typically 250 µL.

    • Incubate the mixture for 1 hour at 4°C.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a solution containing a high concentration of the unlabeled ligand to reduce non-specific binding.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials with 4 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Electrophysiology (Calcium Influx Assay)

Objective: To determine the functional inhibitory potency (IC50) of this compound on glutamate-evoked currents in cells expressing GLUK5-containing receptors.

Materials:

  • HEK293 cells stably expressing homomeric GLUK5, heteromeric GLUK2/GLUK5, or heteromeric GLUK5/GLUK6 receptors.

  • Cell culture medium (e.g., DMEM) with necessary supplements.

  • Hanks' balanced salt solution (HBSS) buffered with HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Glutamate solution.

  • This compound solutions of varying concentrations.

  • A fluorescence imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Culture and Plating:

    • Culture the transfected HEK293 cells in appropriate flasks.

    • Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the culture medium from the wells and add the loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence imaging instrument.

    • Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 2-5 minutes).

    • Establish a stable baseline fluorescence reading.

    • Add a fixed concentration of the agonist, glutamate (e.g., 100 µM), to all wells to stimulate the receptors.

    • Record the fluorescence intensity over time to measure the intracellular calcium concentration changes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the responses to the control wells (glutamate alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Determining Selectivity

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Calcium Influx Assay r1 HEK293 Cell Culture (Expressing Target Subunit) r2 Membrane Preparation r1->r2 r3 Competition Binding ([3H]Ligand + this compound) r2->r3 r4 Filtration & Scintillation Counting r3->r4 r5 Data Analysis (Ki determination) r4->r5 end Selectivity Profile r5->end e1 HEK293 Cell Culture (Expressing GLUK5) e2 Calcium Dye Loading e1->e2 e3 Compound Incubation (this compound) e2->e3 e4 Glutamate Stimulation & Fluorescence Reading e3->e4 e5 Data Analysis (IC50 determination) e4->e5 e5->end start Start start->r1 start->e1

Workflow for assessing this compound selectivity.
GLUK5-Containing Kainate Receptor Signaling Pathway

Kainate receptors, including those containing the GLUK5 subunit, primarily function as ionotropic receptors, forming ion channels permeable to Na+ and Ca2+ upon glutamate binding. This leads to membrane depolarization and subsequent activation of voltage-gated calcium channels (VGCCs). In addition to this canonical ionotropic signaling, there is evidence suggesting that kainate receptors can also engage in metabotropic signaling, although the specific pathways for GLUK5 are still under investigation. This can involve G-protein coupling and modulation of intracellular second messenger cascades.

gluk5_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm glutamate Glutamate gluk5 GLUK5-containing Kainate Receptor glutamate->gluk5 Binds depolarization Membrane Depolarization gluk5->depolarization Na+/Ca2+ influx (Ionotropic) g_protein G-Protein (Putative) gluk5->g_protein Activates (Metabotropic - Putative) vgcc Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx vgcc->ca_influx depolarization->vgcc Activates downstream Downstream Ca2+-dependent Signaling ca_influx->downstream second_messenger Second Messenger Cascades (e.g., PLC, PKC) g_protein->second_messenger second_messenger->downstream

GLUK5 kainate receptor signaling pathways.

References

Comparative Pharmacology of LY-466195 and Other Decahydroisoquinoline Kainate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the pharmacological properties of LY-466195, a selective kainate receptor antagonist, alongside other notable decahydroisoquinoline derivatives, LY293558 (Tezampanel) and LY382884. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their binding affinities, functional potencies, and the experimental methodologies used for their characterization.

Introduction to Decahydroisoquinoline Kainate Receptor Antagonists

The decahydroisoquinoline scaffold has proven to be a valuable chemical framework for the development of potent and selective antagonists for ionotropic glutamate receptors, particularly the kainate receptor subtype. Kainate receptors, composed of various subunits (GluK1-5), are ligand-gated ion channels that play a crucial role in synaptic transmission and plasticity.[1] Their dysregulation has been implicated in a range of neurological and psychiatric disorders, making them an attractive target for therapeutic intervention. This guide focuses on this compound and compares its pharmacological profile with two other well-characterized decahydroisoquinoline antagonists, LY293558 and LY382884.

Data Presentation: In Vitro Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound, LY293558, and LY382884 at various kainate and AMPA receptor subtypes. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Comparative Binding Affinities (Ki) of Decahydroisoquinoline Antagonists

CompoundReceptor SubtypeKi (µM)
This compound GluK1 (GluR5)~0.024
GluK2 (GluR6)>100
AMPA (GluA1-4)>100
LY293558 GluK1 (GluR5)~0.5
AMPAPotent Antagonist
LY382884 GluK1 (GluR5)High Affinity
AMPALow Affinity

Note: Specific Ki values for all compounds across all receptor subtypes are not consistently available in the public domain. The table represents the general affinity profiles described in the literature.

Table 2: Comparative Functional Antagonism (IC50) of Decahydroisoquinoline Antagonists

CompoundAssayReceptor/Cell LineIC50 (µM)
This compound Kainate-induced currentsRat Dorsal Root Ganglion Neurons0.045[2]
Glutamate-induced Calcium InfluxHEK293 cells expressing GluK50.08[2]
Glutamate-induced Calcium InfluxHEK293 cells expressing GluK2/GluK50.34[2]
Glutamate-induced Calcium InfluxHEK293 cells expressing GluK5/GluK60.07[2]
LY382884 Kainate-induced currentsRat Dorsal Root Ganglion Neurons0.95[3]
ATPA-induced currentsRat Dorsal Root Ganglion Neurons1.19[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to a target receptor.[4][5][6][7]

1. Membrane Preparation:

  • Tissues or cells expressing the kainate receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]kainate) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • The incubation is carried out in a specific volume at a controlled temperature and for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the antagonist.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay Protocol

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream effect of kainate receptor activation.[8][9][10]

1. Cell Culture and Plating:

  • A stable cell line expressing the kainate receptor subtype of interest (e.g., HEK293 cells) is cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well black, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a detergent to aid in dye uptake (e.g., Pluronic F-127).

  • The cells are incubated in the dark at 37°C for approximately one hour to allow for dye loading.

3. Compound Addition:

  • After dye loading, the cells are washed with an assay buffer.

  • Varying concentrations of the antagonist (e.g., this compound) are added to the wells and pre-incubated for a specific period.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is established.

  • An agonist (e.g., kainate or glutamate) is added to the wells to stimulate the kainate receptors.

  • The fluorescence intensity is measured kinetically to capture the increase in intracellular calcium.

5. Data Analysis:

  • The change in fluorescence upon agonist addition is calculated.

  • The IC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacology of kainate receptor antagonists.

Kainate_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) KAR Kainate Receptor (GluK1-5) Glutamate->KAR Binds to and activates receptor Antagonist Decahydroisoquinoline Antagonist (e.g., this compound) Antagonist->KAR Competitively blocks binding site Ion_Channel Ion Channel KAR->Ion_Channel Conformational change opens channel Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Kainate receptor signaling pathway and mechanism of antagonism.

Experimental_Workflow start Start: Compound Library assay_prep Assay Preparation: - Receptor-expressing cells/membranes - Radioligand or fluorescent dye start->assay_prep incubation Incubation: - Add test compounds - Add agonist (for functional assay) assay_prep->incubation detection Signal Detection: - Scintillation counting (Binding) - Fluorescence reading (Functional) incubation->detection data_analysis Data Analysis: - Calculate IC50/Ki values - Determine potency and selectivity detection->data_analysis hit_validation Hit Validation and Lead Optimization data_analysis->hit_validation

Caption: Experimental workflow for screening kainate receptor antagonists.

References

A Preclinical Head-to-Head: LY-466195 and Sumatriptan in Migraine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the selective 5-HT1F receptor agonist, LY-466195, and the established 5-HT1B/1D receptor agonist, sumatriptan, in validated migraine models. This analysis is based on available preclinical data for the 5-HT1F agonist class, with lasmiditan serving as a proxy for this compound where specific data for the latter is not available.

Migraine, a debilitating neurological disorder, is characterized by intense headaches and associated symptoms. The pathophysiology is complex, involving the activation of the trigeminal nervous system and subsequent release of vasoactive neuropeptides, leading to neurogenic inflammation. Both this compound and sumatriptan target the serotonin (5-HT) system but through different receptor subtypes, offering distinct therapeutic approaches. Sumatriptan, a cornerstone of acute migraine treatment, mediates its effects through vasoconstriction of cranial blood vessels and inhibition of neurogenic inflammation via 5-HT1B and 5-HT1D receptors. In contrast, this compound and other selective 5-HT1F receptor agonists are designed to inhibit neurogenic inflammation without causing vasoconstriction, a significant advantage for patients with cardiovascular risk factors.

Quantitative Efficacy Comparison

The following table summarizes the preclinical efficacy of the 5-HT1F receptor agonist class (represented by lasmiditan) and sumatriptan in two key animal models of migraine: inhibition of dural plasma protein extravasation and reduction of c-Fos expression in the trigeminal nucleus caudalis (TNC). Dural plasma protein extravasation is a marker of neurogenic inflammation, while c-Fos expression in the TNC indicates neuronal activation in response to nociceptive signaling.

Compound ClassCompoundModelEndpointEfficacyReference
5-HT1F Receptor Agonist LasmiditanElectrical Stimulation of Trigeminal GanglionInhibition of Dural Plasma Protein ExtravasationPotent inhibition observed with oral administration.[1]
LasmiditanElectrical Stimulation of Trigeminal GanglionInhibition of c-Fos Expression in TNCDose-dependent inhibition with oral administration. Doses of 10 mg and 100 mg were significantly superior to 1 mg and placebo.[1][2]
5-HT1B/1D Receptor Agonist SumatriptanElectrical Trigeminal StimulationInhibition of Dural Plasma Protein ExtravasationID50 of 30 µg/kg (i.v.).[3]
SumatriptanChemical Stimulation of Meninges (autologous blood)Inhibition of c-Fos Expression in TNC31% reduction in c-Fos positive cells with 720 nmol/kg x 2, i.v.

Experimental Protocols

Dural Plasma Protein Extravasation Model

This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key event in migraine pathophysiology.

  • Animal Preparation: Male Sprague-Dawley rats (250-350 g) are anesthetized (e.g., sodium pentobarbital 65 mg/kg, i.p.). The femoral vein is cannulated for intravenous administration of test compounds and Evans blue dye.

  • Surgical Procedure: The animal is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull. A burr hole is drilled to expose the superior sagittal sinus, and a stimulating electrode is placed on the dura mater.

  • Induction of Extravasation: Evans blue dye (30 mg/kg, i.v.), which binds to plasma albumin, is administered. Five minutes later, the trigeminal ganglion is electrically stimulated (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes) to induce plasma protein extravasation.

  • Drug Administration: The test compound (e.g., this compound or sumatriptan) is typically administered intravenously at a predetermined time before electrical stimulation.

  • Quantification: After a circulation period, the animal is perfused with saline to remove intravascular dye. The dura mater is dissected, and the extravasated Evans blue is extracted using a solvent (e.g., formamide). The amount of extracted dye is quantified spectrophotometrically at 620 nm and is expressed as µg of Evans Blue per mg of tissue.[3]

c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

This model measures the activation of second-order neurons in the TNC, a critical relay center for craniofacial pain, in response to a nociceptive stimulus.

  • Animal Preparation: Anesthetized rats are used.

  • Induction of Neuronal Activation: Nociceptive stimulation is induced by various methods, including electrical stimulation of the trigeminal ganglion or chemical stimulation of the meninges by intracisternal injection of an irritant (e.g., autologous blood or capsaicin).

  • Drug Administration: The test compound is administered, typically intravenously, prior to the nociceptive stimulus.

  • Tissue Processing: Two hours after stimulation, the animals are perfused, and the brainstem is removed and sectioned.

  • Immunohistochemistry and Quantification: The tissue sections are stained for the c-Fos protein using a specific antibody. The number of c-Fos-positive neurons in the laminae I and II of the TNC is then counted under a microscope to quantify neuronal activation.

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways of 5-HT1F and 5-HT1B/1D receptor agonists and the experimental workflow for the dural plasma protein extravasation model.

G cluster_0 This compound (5-HT1F Agonist) Pathway cluster_1 Sumatriptan (5-HT1B/1D Agonist) Pathway LY466195 This compound HT1F 5-HT1F Receptor (on Trigeminal Neuron) LY466195->HT1F Gi Gi Protein Activation HT1F->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Vesicle Synaptic Vesicle (containing CGRP) PKA->Vesicle Less Phosphorylation Inhibition Inhibition of CGRP Release Vesicle->Inhibition Sumatriptan Sumatriptan HT1D 5-HT1D Receptor (on Trigeminal Neuron) Sumatriptan->HT1D HT1B 5-HT1B Receptor (on Blood Vessel) Sumatriptan->HT1B Gi_sum Gi Protein Activation HT1D->Gi_sum AC_sum Adenylyl Cyclase Inhibition Gi_sum->AC_sum cAMP_sum Decreased cAMP AC_sum->cAMP_sum Inhibition_sum Inhibition of CGRP Release cAMP_sum->Inhibition_sum Gq Gq Protein Activation HT1B->Gq PLC Phospholipase C Gq->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction

Caption: Comparative signaling pathways of this compound and sumatriptan.

experimental_workflow start Start anesthesia Anesthetize Rat start->anesthesia cannulation Cannulate Femoral Vein anesthesia->cannulation surgery Expose Dura Mater cannulation->surgery drug_admin Administer Test Compound (i.v.) surgery->drug_admin dye_admin Administer Evans Blue Dye (i.v.) drug_admin->dye_admin stimulation Electrically Stimulate Trigeminal Ganglion dye_admin->stimulation perfusion Perfuse with Saline stimulation->perfusion dissection Dissect Dura Mater perfusion->dissection extraction Extract Evans Blue dissection->extraction quantification Quantify Dye Spectrophotometrically extraction->quantification end End quantification->end

Caption: Experimental workflow for dural plasma protein extravasation model.

Conclusion

Preclinical data suggests that both the 5-HT1F receptor agonist class, represented by lasmiditan, and the 5-HT1B/1D receptor agonist sumatriptan are effective in key animal models of migraine. The primary distinction lies in their mechanism of action. While sumatriptan's efficacy is linked to both inhibition of neurogenic inflammation and vasoconstriction, 5-HT1F agonists like this compound are designed to act solely on the inflammatory component without affecting vascular tone. This targeted approach holds promise for a safer therapeutic profile, particularly for migraine patients with or at risk for cardiovascular conditions. Further direct comparative studies between this compound and sumatriptan are warranted to fully elucidate their relative preclinical efficacy.

References

Head-to-Head Comparison of GLUK5 Antagonists: LY-466195 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of LY-466195 and other notable GLUK5 (GRIK5) antagonists. The data presented herein is collated from preclinical studies to facilitate an objective evaluation of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other selected GLUK5 antagonists. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various independent investigations.

Table 1: In Vitro Potency and Selectivity of GLUK5 Antagonists

CompoundTarget(s)Assay TypeSpeciesIC50 / KiNotes
This compound GLUK5Kainate-induced currents in DRG neuronsRatIC50: 0.045 µM[1]Selective and competitive antagonist.
GLUK5 (homomeric)Glutamate-induced calcium influx in HEK293 cellsHumanIC50: 0.08 µM[1]
GLUK2/GLUK5 (heteromeric)Glutamate-induced calcium influx in HEK293 cellsHumanIC50: 0.34 µM[1]
GLUK5/GLUK6 (heteromeric)Glutamate-induced calcium influx in HEK293 cellsHumanIC50: 0.07 µM[1]
LY382884 GluR5 (GLUK5)Kainate-induced currents in DRG neuronsRatIC50: 0.95 µM[2]Selective antagonist.
GluR5 (GLUK5)ATPA-induced currents in DRG neuronsRatIC50: 1.19 µM[2]ATPA is a selective GluR5 agonist.
GluR5 (GLUK5)[3H]kainate bindingHumanKi: 4.0 µM[3]>25-fold selectivity over GluR1-4, 6, 7, and KA2.
ACET (UBP316) GluK1 (GRIK1)Radioligand bindingRatKb: 1.4 nM[4]Highly potent and selective for GluK1-containing receptors. While primarily a GluK1 antagonist, it is often used in studies involving kainate receptors and provides a reference for selectivity. Ineffective at GluK2 and GluK3 up to 100 µM and 1 µM, respectively.[4]

Table 2: In Vivo Efficacy of GLUK5 Antagonists

CompoundModelSpeciesRoute of AdministrationEffective DoseEndpoint
This compound Dural Plasma Protein Extravasation (Migraine Model)RatIntravenous10 and 100 µg/kgSignificant reduction in dural extravasation.
Trigeminal Nucleus Caudalis c-fos Expression (Pain Model)RatIntravenous1 µg/kgSignificant reduction in c-fos expression.
LY382884 Formalin-induced PainRatIntraperitoneal5, 10, 30, and 100 mg/kgAntinociceptive efficacy without ataxia.[5]
Peripheral Neuropathy (STT Neuron Response)PrimateIntraspinal100 µM - 10 mMReduction of nociceptive responses to mechanical and thermal stimuli.[5][6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental designs used to evaluate these antagonists, the following diagrams have been generated.

GLUK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GLUK5_receptor GLUK5 Receptor (Heteromeric with GLUK1/2/3) Glutamate->GLUK5_receptor Binds Kainate Kainate Kainate->GLUK5_receptor Binds Antagonist GLUK5 Antagonist (e.g., this compound) Antagonist->GLUK5_receptor Blocks Ion_Channel Ion Channel Pore GLUK5_receptor->Ion_Channel Activates Metabotropic_Signaling Metabotropic Signaling (G-protein coupled) GLUK5_receptor->Metabotropic_Signaling Initiates Ion_Influx Na+/Ca2+ Influx Ion_Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream Metabotropic_Signaling->Downstream

GLUK5 Receptor Signaling Pathway.

Dural_Plasma_Protein_Extravasation_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_quantification Quantification Anesthesia Anesthetize Animal (e.g., Rat) Cannulation Cannulate Femoral Vein (for drug/dye administration) Anesthesia->Cannulation Stereotaxic Mount in Stereotaxic Frame Cannulation->Stereotaxic Antagonist_Admin Administer GLUK5 Antagonist (e.g., this compound, i.v.) Stereotaxic->Antagonist_Admin Evans_Blue Inject Evans Blue Dye (i.v.) Antagonist_Admin->Evans_Blue Stimulation Electrical Stimulation of Trigeminal Ganglion Evans_Blue->Stimulation Perfusion Perfuse with Saline (to remove intravascular dye) Stimulation->Perfusion Dissection Dissect Dura Mater Perfusion->Dissection Extraction Extract Evans Blue from Dura Dissection->Extraction Spectro Spectrophotometric Quantification (µg dye / mg tissue) Extraction->Spectro

Dural Plasma Protein Extravasation Workflow.

cFos_Expression_Workflow cluster_induction Induction of Nociceptive Response cluster_tissue_processing Tissue Processing and Analysis Animal_Prep Anesthetize Animal (e.g., Rat) Antagonist_Admin Administer GLUK5 Antagonist (e.g., this compound, i.v.) Animal_Prep->Antagonist_Admin Stimulation Induce Nociceptive Stimulus (e.g., Trigeminal Stimulation) Antagonist_Admin->Stimulation Perfusion_Fixation Perfuse and Fix Brain Tissue Stimulation->Perfusion_Fixation Allow time for c-fos expression (e.g., 2 hours) Sectioning Section Brainstem (Trigeminal Nucleus Caudalis) Perfusion_Fixation->Sectioning Immunohistochemistry Immunohistochemistry for c-fos Sectioning->Immunohistochemistry Imaging_Quantification Microscopy and Quantification of c-fos Positive Neurons Immunohistochemistry->Imaging_Quantification

c-fos Expression Analysis Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of GLUK5 antagonists. Specific parameters may vary between studies.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons
  • Objective: To measure the inhibitory effect of antagonists on kainate-induced ion currents in native neurons expressing GLUK5.

  • Cell Preparation:

    • Dorsal root ganglia are dissected from adult rats.

    • The ganglia are enzymatically dissociated (e.g., using collagenase and dispase) and mechanically triturated to obtain a single-cell suspension.

    • Neurons are plated on coated coverslips and cultured for a short period (e.g., 2-24 hours) before recording.

  • Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • The external solution contains physiological concentrations of ions. The internal pipette solution contains a Cs-based solution to block K+ currents.

    • Neurons are voltage-clamped at a holding potential of -60 mV.

    • Kainate (agonist) is applied to the neuron to evoke an inward current.

    • The antagonist is co-applied with kainate at various concentrations to determine the concentration-dependent inhibition of the kainate-induced current.

  • Data Analysis: The IC50 value is calculated by fitting the concentration-response curve to a logistic equation.

In Vivo Model: Dural Plasma Protein Extravasation (Migraine Model)
  • Objective: To assess the ability of a GLUK5 antagonist to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized.

    • The femoral vein is cannulated for intravenous administration of the antagonist and Evans blue dye.

    • The animal is placed in a stereotaxic frame, and the trigeminal ganglion is exposed for electrical stimulation.

  • Procedure:

    • The GLUK5 antagonist or vehicle is administered intravenously.

    • After a predetermined time, Evans blue dye (which binds to plasma albumin) is injected intravenously.

    • The trigeminal ganglion is electrically stimulated to induce the release of pro-inflammatory neuropeptides, leading to plasma protein extravasation in the dura mater.

  • Quantification:

    • After a circulation period, the animal is perfused with saline to remove intravascular dye.

    • The dura mater is dissected, and the extravasated Evans blue is extracted using a solvent (e.g., formamide).

    • The amount of extracted dye is quantified by spectrophotometry, and the results are expressed as µg of Evans blue per mg of tissue. A reduction in dye extravasation in the antagonist-treated group compared to the vehicle group indicates efficacy.[7]

In Vivo Model: c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
  • Objective: To evaluate the effect of a GLUK5 antagonist on neuronal activation in a central pain-processing region following a nociceptive stimulus.

  • Procedure:

    • Anesthetized rats are administered the GLUK5 antagonist or vehicle.

    • A nociceptive stimulus is applied to the trigeminal system (e.g., electrical stimulation of the trigeminal ganglion or application of an irritant to the dura).

    • After a period that allows for c-fos protein expression (typically 2 hours), the animals are deeply anesthetized and perfused with a fixative (e.g., paraformaldehyde).

  • Analysis:

    • The brainstem is removed, and the region of the TNC is sectioned.

    • Immunohistochemistry is performed on the tissue sections using an antibody specific for the c-fos protein.

    • The number of c-fos-immunoreactive (c-fos positive) neurons in specific laminae of the TNC is counted under a microscope. A reduction in the number of c-fos positive neurons in the antagonist-treated group compared to the vehicle group indicates an antinociceptive effect.[8][9]

This guide provides a foundational comparison of this compound and other GLUK5 antagonists. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their own experimental designs.

References

Validating the Specificity of LY-466195: A Comparative Guide Utilizing GLUK5 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the selective GLUK5 kainate receptor antagonist, LY-466195, through the use of GLUK5 knockout (KO) animal models. By objectively comparing the pharmacological effects of this compound in wild-type versus GLUK5 KO models, researchers can unequivocally determine its on-target specificity. This document outlines the necessary experimental data, detailed protocols, and logical frameworks to support such a validation study.

This compound: Profile of a Selective GLUK5 Antagonist

This compound is a competitive antagonist with high affinity for the GLUK5 (GRIK5) subunit of the kainate receptor. In vitro studies have demonstrated its selectivity for GLUK5-containing receptors.

Receptor Subunit CompositionThis compound IC50 (µM)
Homomeric GLUK50.08[1]
Heteromeric GLUK2/GLUK50.34[1]
Heteromeric GLUK5/GLUK60.07[1]
Kainate-induced currents in rat dorsal root ganglion neurons0.045[1][2]

Table 1: In vitro potency of this compound at various kainate receptor subunit combinations.

While these in vitro data are compelling, in vivo validation using a GLUK5 knockout model is the gold standard to confirm that the physiological and behavioral effects of this compound are mediated through its intended target.

The GLUK5 Knockout Model: A Crucial Tool for Specificity Validation

The generation of mice lacking the Grik5 gene (GLUK5 KO) provides an invaluable tool for dissecting the physiological roles of the GLUK5 subunit and for validating the specificity of compounds targeting this receptor. Studies on GLUK5 KO mice have revealed distinct behavioral phenotypes, including alterations in locomotor activity, motor function, and depressive-like behaviors.[3]

Logical Framework for Validation

The core principle of using a knockout model for drug specificity validation is straightforward: a drug that acts specifically through a particular target will have its effects significantly diminished or entirely absent in an animal lacking that target.

cluster_wt Wild-Type Animal cluster_ko GLUK5 KO Animal wt_drug Administer this compound wt_target This compound binds to GLUK5 wt_drug->wt_target ko_drug Administer this compound wt_effect Observable Effect (e.g., altered behavior, reduced neuronal firing) wt_target->wt_effect ko_target No GLUK5 target present ko_drug->ko_target ko_effect No Observable Effect ko_target->ko_effect

Figure 1: Logical workflow for validating this compound specificity.

Experimental Validation Workflow: A Step-by-Step Approach

A multi-tiered experimental approach is recommended to robustly validate the specificity of this compound. This workflow encompasses molecular, cellular, and behavioral levels of analysis.

cluster_validation Model Validation cluster_exvivo Ex Vivo / In Vitro Analysis cluster_invivo In Vivo Behavioral Analysis start GLUK5 KO and Wild-Type Littermate Cohorts western Western Blot start->western ihc Immunohistochemistry start->ihc ish In Situ Hybridization start->ish binding Radioligand Binding start->binding electro Electrophysiology start->electro calcium Calcium Imaging start->calcium behavior Behavioral Assays start->behavior western->binding Confirm Target Absence ihc->binding Confirm Target Absence ish->binding Confirm Target Absence binding->behavior Correlate Molecular and Functional Effects with Behavior electro->behavior Correlate Molecular and Functional Effects with Behavior calcium->behavior Correlate Molecular and Functional Effects with Behavior end Specificity Validated behavior->end

Figure 2: Comprehensive experimental workflow for specificity validation.

Detailed Experimental Protocols

Validation of GLUK5 Knockout

Objective: To confirm the absence of GLUK5 protein and mRNA in the knockout model.

a) Western Blot:

  • Tissue Preparation: Homogenize brain tissue (e.g., hippocampus, cortex) from wild-type and GLUK5 KO mice in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a validated primary antibody against GLUK5 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A band corresponding to GLUK5 should be present in wild-type samples but absent in KO samples. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

b) Immunohistochemistry (IHC) / In Situ Hybridization (ISH):

  • Tissue Processing: Perfuse mice and prepare paraffin-embedded or frozen brain sections.

  • IHC: After antigen retrieval, incubate sections with a primary antibody against GLUK5, followed by a fluorescently labeled secondary antibody.

  • ISH: Use a labeled RNA probe complementary to GLUK5 mRNA for hybridization on brain sections.

  • Imaging: Visualize the distribution of GLUK5 protein (IHC) or mRNA (ISH) using microscopy.

  • Expected Outcome: Specific staining for GLUK5 should be observed in relevant brain regions of wild-type mice but should be absent in GLUK5 KO mice.

Ex Vivo/In Vitro Assays

a) Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from the brains of wild-type and GLUK5 KO mice.

  • Assay: Perform competitive binding assays using a suitable radioligand for kainate receptors (e.g., [³H]-kainate) and increasing concentrations of unlabeled this compound.

  • Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

  • Expected Outcome: High-affinity binding of this compound should be detected in membranes from wild-type mice. In GLUK5 KO mice, the binding affinity should be significantly reduced or absent, depending on the expression of other kainate receptor subunits that might have very low affinity for the drug.

GenotypeThis compound Binding Affinity (Ki)
Wild-TypeHigh (Expected in nM range)
GLUK5 KOSignificantly Reduced / Undetectable

Table 2: Expected outcomes of radioligand binding assays.

b) Electrophysiology (Brain Slice Recordings):

  • Slice Preparation: Prepare acute brain slices from wild-type and GLUK5 KO mice containing regions with high GLUK5 expression (e.g., hippocampus).

  • Recording: Perform whole-cell patch-clamp recordings from neurons. Evoke synaptic currents or apply a kainate receptor agonist (e.g., kainate) to induce a current.

  • Drug Application: Bath-apply this compound and measure its effect on the evoked or agonist-induced currents.

  • Expected Outcome: In wild-type neurons, this compound should significantly reduce the kainate-induced current. In neurons from GLUK5 KO mice, the effect of this compound should be dramatically attenuated or absent.

c) Calcium Imaging:

  • Cell Culture: Prepare primary neuronal cultures from wild-type and GLUK5 KO embryos.

  • Calcium Indicator Loading: Load neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation and Imaging: Stimulate the neurons with a kainate receptor agonist in the presence and absence of this compound and measure changes in intracellular calcium concentration using fluorescence microscopy.

  • Expected Outcome: this compound should block the agonist-induced calcium influx in wild-type neurons but have a minimal or no effect in GLUK5 KO neurons.

AssayWild-Type + this compoundGLUK5 KO + this compound
Electrophysiology (Kainate-induced current)Significant ReductionMinimal to No Reduction
Calcium Imaging (Kainate-induced Ca2+ influx)Significant BlockadeMinimal to No Blockade

Table 3: Predicted outcomes of functional assays.

In Vivo Behavioral Assays

Objective: To determine if the behavioral effects of this compound are dependent on the presence of GLUK5.

  • Experimental Design: Administer this compound or vehicle to both wild-type and GLUK5 KO mice and assess their performance in relevant behavioral paradigms.

  • Potential Behavioral Tests (based on known GLUK5 KO phenotype):

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.[4]

    • Forced Swim Test / Tail Suspension Test: To evaluate depressive-like behavior.[3]

    • Rotarod Test: To measure motor coordination and balance.[3]

  • Expected Outcome: If this compound elicits a specific behavioral response in wild-type mice, this response should be absent or significantly diminished in GLUK5 KO mice. For instance, if this compound reverses a depressive-like phenotype in wild-type animals, it should not have the same effect in GLUK5 KO animals, which may already exhibit an altered baseline in this test.

Behavioral TestWild-Type + this compoundGLUK5 KO + this compound
Open FieldAltered locomotion/anxietyNo significant change from baseline
Forced Swim TestAltered immobility timeNo significant change from baseline
RotarodAltered motor performanceNo significant change from baseline

Table 4: Hypothetical outcomes of behavioral assays.

Conclusion

The combined use of GLUK5 knockout models and a comprehensive suite of molecular, cellular, and behavioral assays provides a rigorous and definitive approach to validating the in vivo specificity of this compound. By demonstrating a lack of pharmacological effect in animals devoid of the GLUK5 receptor, researchers can confidently attribute the observed in vivo actions of this compound to its on-target engagement. This validation is a critical step in the development of any selective therapeutic agent and ensures a clear understanding of its mechanism of action.

References

Comparative Efficacy of LY-466195 Across Preclinical Pain Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of LY-466195, a selective and competitive antagonist of the GLUK5 kainate receptor, across various preclinical pain assays. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an analgesic agent.

This compound has been investigated for its role in mitigating pain, with a particular focus on migraine and persistent pain states. Its mechanism of action centers on the antagonism of the GLUK5 receptor, a key component in glutamatergic neurotransmission involved in pain signaling.

Quantitative Efficacy of this compound

The following table summarizes the quantitative efficacy of this compound in different preclinical pain models. The data has been compiled from available in vitro and in vivo studies to provide a clear comparison of its potency and effectiveness.

Pain AssayAnimal ModelRoute of AdministrationKey Efficacy ParameterResultCitation
In Vitro Kainate Receptor Antagonism Rat Dorsal Root Ganglion NeuronsN/AIC500.045 µM[1]
HEK293 cells with GLUK5N/AIC500.08 µM[1]
HEK293 cells with GLUK2/GLUK5N/AIC500.34 µM[1]
HEK293 cells with GLUK5/GLUK6N/AIC500.07 µM[1]
Migraine Model Rat Dural Plasma Protein ExtravasationIntravenousInhibition of ExtravasationSignificant reduction at 10 and 100 µg/kg[2]
Pain-Related Neuronal Activation Rat Trigeminal Nucleus CaudalisIntravenousReduction of c-fos expressionSignificant reduction at 1 µg/kg[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons
  • Objective: To determine the potency of this compound in antagonizing kainate-induced currents in primary sensory neurons.

  • Method: Whole-cell patch-clamp recordings were performed on cultured adult rat DRG neurons. Kainate was applied to induce inward currents. This compound was co-applied at varying concentrations to determine the concentration-response curve for the inhibition of the kainate-induced current. The IC50 value was calculated from this curve.[1]

Dural Plasma Protein Extravasation in Rats
  • Objective: To assess the efficacy of this compound in a preclinical model of migraine.

  • Method: Anesthetized rats were prepared to monitor plasma protein extravasation in the dura mater following electrical stimulation of the trigeminal ganglion. This compound was administered intravenously prior to the stimulation. The amount of extravasated dye (e.g., Evans blue) in the dura was quantified to measure the extent of neurogenic inflammation.[2]

c-fos Immunohistochemistry in the Rat Trigeminal Nucleus Caudalis
  • Objective: To evaluate the effect of this compound on neuronal activation in a key pain-processing region of the brainstem.

  • Method: Rats received intravenous administration of this compound prior to trigeminal stimulation. Two hours after stimulation, the animals were euthanized, and their brainstems were processed for c-fos immunohistochemistry. The number of c-fos-positive neurons in the trigeminal nucleus caudalis was quantified as a marker of neuronal activation.[2]

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate a potential signaling pathway and a typical experimental workflow.

GLUK5_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glutamate Glutamate GLUK5 GLUK5 Receptor Glutamate->GLUK5 Binds Ca_Influx Ca²⁺ Influx GLUK5->Ca_Influx Activates PKC PKC Activation Ca_Influx->PKC ERK ERK Activation PKC->ERK Central_Sensitization Central Sensitization (Increased Excitability) ERK->Central_Sensitization LY466195 This compound (Antagonist) LY466195->GLUK5 Blocks

Caption: Proposed GLUK5 signaling pathway in central sensitization.

Pain_Assay_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration This compound or Vehicle Administration Baseline_Measurement->Drug_Administration Pain_Induction Induction of Pain (e.g., Trigeminal Stimulation) Drug_Administration->Pain_Induction Post_Treatment_Measurement Post-Treatment Nociceptive Measurement Pain_Induction->Post_Treatment_Measurement Data_Analysis Data Analysis and Comparison Post_Treatment_Measurement->Data_Analysis

Caption: General experimental workflow for in vivo pain assays.

References

Navigating the Therapeutic Landscape of Migraine: A Comparative Analysis of LY-466195 and Other Acute Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic window of LY-466195 (tezampanel), a selective glutamate kainate receptor antagonist, with established first-line migraine treatments, primarily triptans, and newer therapeutic classes. The analysis is based on available preclinical and clinical data, focusing on efficacy and adverse event profiles to delineate the therapeutic window of each agent.

Executive Summary

Migraine treatment is a dynamic field with a continuous search for therapies offering a wider therapeutic window – maximizing efficacy while minimizing adverse effects. This compound, by targeting the glutamatergic system, represents a departure from the serotonergic mechanism of triptans. Preclinical data suggest a favorable profile with a lack of vasoconstrictor activity, a key concern with triptans. However, Phase II clinical trial results indicate that while superior to placebo, its efficacy in achieving pain freedom at two hours may be lower than that of subcutaneous sumatriptan. Triptans, the current standard of care, exhibit a relatively flat dose-response curve for efficacy, with an increasing incidence of adverse events at higher doses, thereby narrowing their therapeutic window. This guide presents the available quantitative data to facilitate a direct comparison and inform future research and development in migraine therapeutics.

Comparative Efficacy and Safety Data

The following tables summarize the dose-response data for efficacy and the incidence of common adverse events for this compound and a selection of commonly prescribed triptans. This data is crucial for assessing the therapeutic window of each compound.

Table 1: Efficacy of this compound (Tezampanel) in Acute Migraine (Phase IIb Data)

Treatment GroupHeadache Response at 2 hours (% of patients)
Tezampanel 40 mg (s.c.)78.2%[1][2]
Placebo58.7%[1][2]

Note: Headache response was defined as a reduction in pain from moderate or severe to mild or none.[3] Higher doses of 70 mg and 100 mg did not show statistically significant improvement over placebo for the primary endpoint.[2]

Table 2: Dose-Response of Selected Triptans - Efficacy (Headache Relief at 2 hours)

DrugDoseHeadache Relief at 2 hours (% of patients)Placebo Response Rate (%)
Sumatriptan50 mg56-61%22-34%
100 mg59-67%22-34%
Rizatriptan5 mg63-71%29-40%
10 mg67-77%29-40%
Zolmitriptan2.5 mg62-65%23-35%
5 mg65-72%23-35%
Almotriptan12.5 mg57-65%32-38%
Naratriptan2.5 mg48-50%26-31%
Frovatriptan2.5 mg40-46%22-25%

Data compiled from multiple sources and meta-analyses. Placebo response rates can vary significantly between trials.

Table 3: Common Adverse Events of this compound (Tezampanel) and Triptans

Drug Class/DrugCommon Adverse EventsIncidence Notes
This compound (Tezampanel) Dizziness, somnolence, dry mouth, injection site burning/pain.[1][2]Incidence of adverse events was reported to be dose-related, with the 40 mg dose having the lowest incidence.[2]
Triptans (oral) Dizziness, somnolence, fatigue, nausea, paresthesia ("tingling"), sensations of warmth, cold, pressure, or tightness (including in the chest and throat).Incidence and severity of adverse events generally increase with higher doses.[4][5][6] Chest symptoms are a notable concern due to vasoconstrictor effects.

Mechanism of Action and Signaling Pathways

A key differentiator between this compound and triptans is their distinct molecular targets and signaling pathways.

This compound: Targeting the Glutamatergic System

This compound is a selective antagonist of the GLUK5 (also known as GluK1) subunit of the kainate receptor, an ionotropic glutamate receptor.[7] Glutamate is the primary excitatory neurotransmitter in the central nervous system and is implicated in migraine pathophysiology through its role in trigeminal nerve activation and central sensitization.[4][5][6][8][9] By blocking GLUK5-containing kainate receptors, this compound is thought to inhibit nociceptive transmission in the trigeminovascular system.

Glutamate_Signaling_Migraine Glutamatergic Signaling in Migraine Pathophysiology cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Kainate_R Kainate Receptor (contains GLUK5) Glutamate->Kainate_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ion_Channel Ion Channel (Na+, Ca2+ influx) Kainate_R->Ion_Channel activates NMDA_R->Ion_Channel activates AMPA_R->Ion_Channel activates Depolarization Neuronal Depolarization & Excitation Ion_Channel->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal LY466195 This compound LY466195->Kainate_R antagonizes

Glutamate Signaling Pathway and the Action of this compound.
Triptans: Targeting the Serotonergic System

Triptans are agonists of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors.[4][5] Their activation leads to three primary effects believed to be beneficial in migraine:

  • Cranial Vasoconstriction: Triptans constrict dilated intracranial blood vessels.[10]

  • Peripheral Neuronal Inhibition: They inhibit the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.

  • Central Pain Transmission Inhibition: Triptans may reduce neurotransmission in central pain pathways within the brainstem.

Triptan_Signaling_Migraine 5-HT1B/1D Receptor Signaling in Migraine cluster_membrane Cell Membrane Receptor 5-HT1B/1D Receptor G_protein Gi/o Protein Receptor->G_protein activates Vasoconstriction Cranial Vasoconstriction Receptor->Vasoconstriction Neuropeptide_Inhibition Inhibition of Neuropeptide Release Receptor->Neuropeptide_Inhibition AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Triptan Triptan Triptan->Receptor agonizes

Triptan Signaling through 5-HT1B/1D Receptors.

Experimental Protocols and Workflows

The preclinical evaluation of anti-migraine drugs often relies on animal models that aim to replicate key aspects of migraine pathophysiology.

Dural Plasma Protein Extravasation (PPE) Model

This model is used to assess neurogenic inflammation in the dura mater, a key process in migraine.[11][12][13][14]

Methodology:

  • Animal Preparation: Anesthetized animals (typically rats or guinea pigs) are used.

  • Tracer Injection: A fluorescent or colored tracer, such as Evans blue dye, which binds to albumin, is injected intravenously.

  • Stimulation: The trigeminal ganglion or nerve is electrically stimulated, or a substance known to induce neurogenic inflammation is administered.

  • Extravasation: This stimulation causes the release of vasoactive neuropeptides from trigeminal nerve endings in the dura mater, leading to increased vascular permeability and leakage of the tracer-bound albumin into the dural tissue.

  • Quantification: After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated tracer is quantified, usually by spectrophotometry, to measure the extent of plasma protein extravasation.

  • Drug Testing: The test compound (e.g., this compound or a triptan) is administered before the stimulation to assess its ability to inhibit PPE.

PPE_Workflow Dural Plasma Protein Extravasation Workflow Start Anesthetized Animal Tracer IV Injection of Evans Blue Dye Start->Tracer Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Tracer->Drug_Admin Stimulation Trigeminal Ganglion Stimulation Drug_Admin->Stimulation Extravasation Plasma Protein Extravasation in Dura Mater Stimulation->Extravasation Euthanasia Euthanize Animal and Remove Dura Mater Extravasation->Euthanasia Quantification Quantify Extravasated Dye Euthanasia->Quantification

Workflow for the Dural Plasma Protein Extravasation Model.
c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

The expression of the immediate-early gene c-fos is used as a marker of neuronal activation in the TNC, the primary site for processing trigeminal pain signals.[15][16][17][18][19]

Methodology:

  • Animal Model: Animals (e.g., rats) are subjected to a migraine-inducing stimulus, such as electrical stimulation of the trigeminal ganglion or administration of a substance like nitroglycerin.

  • Drug Administration: The test compound is administered before or after the stimulus.

  • Tissue Collection: After a specific time, allowing for c-fos protein expression (typically 2 hours), the animal is euthanized, and the brainstem is collected.

  • Immunohistochemistry: The brainstem tissue is sectioned and processed for c-fos immunohistochemistry. This involves using an antibody that specifically binds to the c-fos protein.

  • Microscopy and Analysis: The sections are examined under a microscope, and the number of c-fos-positive neurons in the TNC is counted. A reduction in the number of c-fos-positive cells in the drug-treated group compared to the control group indicates that the drug has inhibited neuronal activation in this pain-processing region.

cFos_Workflow c-Fos Expression in TNC Workflow Start Animal Model Stimulus Induce Migraine-like Stimulus Start->Stimulus Drug_Admin Administer Test Compound or Vehicle Stimulus->Drug_Admin Incubation Allow Time for c-Fos Expression (e.g., 2h) Drug_Admin->Incubation Tissue_Collection Euthanize and Collect Brainstem Incubation->Tissue_Collection IHC Immunohistochemistry for c-Fos Tissue_Collection->IHC Analysis Quantify c-Fos Positive Neurons in TNC IHC->Analysis

Workflow for c-Fos Expression Analysis in the TNC.

Discussion and Future Directions

The assessment of the therapeutic window is a critical aspect of drug development. For this compound, the available data suggest a potentially wider therapeutic window compared to triptans, primarily due to its lack of vasoconstrictor activity. This would make it a valuable option for patients with cardiovascular contraindications to triptans. However, the seemingly lower efficacy at the doses tested in Phase IIb trials presents a challenge. Further dose-ranging studies would be necessary to fully characterize its efficacy and safety profile and to determine if a dose exists that can match the efficacy of triptans without a significant increase in adverse events.

The flat dose-response curve for efficacy seen with many triptans suggests that increasing the dose beyond a certain point offers little additional benefit while increasing the risk of side effects. This highlights the need for novel mechanisms of action, such as that of this compound, that may offer a different efficacy-tolerability balance.

Future research should focus on obtaining and publishing detailed dose-ranging clinical trial data for novel migraine therapies like this compound. Head-to-head comparison trials with established treatments, using standardized endpoints, are essential for a definitive assessment of the comparative therapeutic window. Furthermore, exploring the combination of drugs with different mechanisms of action could be a promising strategy to enhance efficacy while minimizing the dose and, consequently, the adverse effects of each component.

References

A review of the literature comparing LY-466195 to other glutamate receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison of LY-466195 with other Glutamate Receptor Antagonists for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the pharmacological properties of this compound, a selective antagonist of the GluK5 (GluK1) kainate receptor, with other key glutamate receptor antagonists. The information presented is collated from a comprehensive review of preclinical literature, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Glutamate, the primary excitatory neurotransmitter in the central nervous system, acts on a variety of receptors, broadly classified into ionotropic (NMDA, AMPA, and kainate) and metabotropic receptors. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors a key target for therapeutic intervention. This compound has emerged as a potent and selective antagonist for the GluK5 subunit of the kainate receptor. This guide aims to contextualize its pharmacological profile by comparing it against other well-characterized glutamate receptor antagonists, providing researchers with a consolidated resource to inform their studies.

Data Presentation: Quantitative Comparison of Glutamate Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected glutamate receptor antagonists. This data is compiled from various preclinical studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, µM) of Selected Glutamate Receptor Antagonists

CompoundReceptor SubtypeKi (µM)Primary Target Class
This compound GluK5 (rat) 0.024 Kainate
GluK2/GluK5 (rat)-
GluK5/GluK6 (rat)-
AMPA (rat)>100
LY293558 (Tezampanel)AMPA (rat)0.44AMPA/Kainate
GluK5 (rat)0.034
NBQXAMPA0.15AMPA/Kainate
Kainate4.8
CNQXAMPA0.3AMPA/Kainate
Kainate1.5
NMDA (glycine site)25
MK-801 (Dizocilpine)NMDA (channel blocker)0.0305NMDA
D-AP5NMDA (competitive)-NMDA

Data compiled from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: Functional Potency (IC50, µM) of Selected Glutamate Receptor Antagonists

CompoundAssayPreparationIC50 (µM)
This compound Kainate-induced currentsRat Dorsal Root Ganglion Neurons0.045
Glutamate-evoked Ca2+ influxHEK293 cells (hGluK5)0.08
Glutamate-evoked Ca2+ influxHEK293 cells (hGluK2/GluK5)0.34
Glutamate-evoked Ca2+ influxHEK293 cells (hGluK5/GluK6)0.07
LY293558 (Tezampanel)AMPA-evoked currentsCultured rat hippocampal neurons-
Kainate-evoked currentsCultured rat hippocampal neurons-
NBQXAMPA-evoked inward currentsCultured mouse cortical neurons0.4
NMDA-induced currentsCultured mouse cortical neurons>60
CNQXAMPA-evoked depolarizationRat cortical neurons-
Kainate-evoked depolarizationRat cortical neurons-
MK-801 (Dizocilpine)NMDA-induced currentsCultured superior colliculus neurons0.14
D-AP5NMDA-evoked depolarizationsRat spinal neurons-

Data compiled from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 3: In Vivo Efficacy of this compound in Migraine Models

ModelEndpointRoute of AdministrationEffective Dose
Dural Plasma Protein ExtravasationInhibition of plasma protein leakagei.v.ID100: 100 µg/kg
c-fos ExpressionReduction of Fos-positive cells in trigeminal nucleus caudalisi.v.1 µg/kg

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below.

Dural Plasma Protein Extravasation (PPE) Model

This in vivo model is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the femoral vein is cannulated for intravenous drug administration.

  • Trigeminal Ganglion Stimulation: A stimulating electrode is placed on the trigeminal ganglion.

  • Induction of Extravasation: Evans blue dye, which binds to plasma albumin, is administered intravenously. Electrical stimulation of the trigeminal ganglion is then initiated to induce the release of pro-inflammatory neuropeptides, leading to plasma protein extravasation into the dural tissue.

  • Drug Administration: The test compound (e.g., this compound) is administered intravenously prior to trigeminal ganglion stimulation.

  • Quantification: After a set period, the animals are perfused to remove intravascular dye. The dura is then dissected, and the extravasated Evans blue is extracted and quantified spectrophotometrically. The amount of dye is an index of plasma protein extravasation.

c-fos Expression in the Trigeminal Nucleus Caudalis

This model assesses the central activity of trigeminal nociceptive neurons, which is a hallmark of migraine pain.

  • Animal Preparation: Anesthetized rats are prepared for electrical stimulation of the trigeminal ganglion.

  • Drug Administration: The test compound is administered prior to stimulation.

  • Stimulation: The trigeminal ganglion is electrically stimulated to activate the trigeminovascular system.

  • Tissue Processing: Two hours after stimulation, the animals are perfused, and the brainstem is removed and processed for immunohistochemistry.

  • Quantification: Sections of the trigeminal nucleus caudalis are stained for Fos protein, an immediate-early gene product whose expression is induced by neuronal activity. The number of Fos-positive neurons is then counted to quantify neuronal activation.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This in vitro technique is used to directly measure the effect of antagonists on ion channel currents evoked by glutamate receptor agonists.

  • Cell Preparation: DRG neurons are acutely dissociated from rats and cultured for a short period.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for the control of the membrane potential and the recording of ionic currents.

  • Agonist Application: A solution containing a glutamate receptor agonist (e.g., kainate) is applied to the neuron to evoke an inward current.

  • Antagonist Application: The antagonist (e.g., this compound) is co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-evoked current.

  • Data Analysis: The concentration-response curve for the antagonist is generated to calculate its IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of different glutamate receptors and the points of action for various antagonists.

G Glutamate Receptor Signaling Pathways and Antagonist Sites of Action cluster_kainate Kainate Receptor cluster_ampa AMPA Receptor cluster_nmda NMDA Receptor Glutamate_KA Glutamate_KA KainateReceptor KainateReceptor Glutamate_KA->KainateReceptor Binds IonChannelOpening_KA IonChannelOpening_KA KainateReceptor->IonChannelOpening_KA Ionotropic G_Protein_Coupling G_Protein_Coupling KainateReceptor->G_Protein_Coupling Metabotropic Na_Influx_KA Na_Influx_KA IonChannelOpening_KA->Na_Influx_KA Na+ influx Depolarization_KA Depolarization_KA Na_Influx_KA->Depolarization_KA Depolarization SecondMessenger SecondMessenger G_Protein_Coupling->SecondMessenger Activates Kinase_Cascades Kinase_Cascades SecondMessenger->Kinase_Cascades Modulates LY466195 LY466195 LY466195->KainateReceptor Competitive Antagonist (at GluK5) LY293558_KA LY293558 LY293558_KA->KainateReceptor Competitive Antagonist (at GluK5) Glutamate_AMPA Glutamate_AMPA AMPAReceptor AMPAReceptor Glutamate_AMPA->AMPAReceptor Binds IonChannelOpening_AMPA IonChannelOpening_AMPA AMPAReceptor->IonChannelOpening_AMPA Ionotropic Na_Influx_AMPA Na_Influx_AMPA IonChannelOpening_AMPA->Na_Influx_AMPA Na+ influx Depolarization_AMPA Depolarization_AMPA Na_Influx_AMPA->Depolarization_AMPA Depolarization LY293558_AMPA LY293558 LY293558_AMPA->AMPAReceptor Competitive Antagonist NBQX NBQX NBQX->AMPAReceptor Competitive Antagonist Glutamate_NMDA Glutamate_NMDA NMDAReceptor NMDAReceptor Glutamate_NMDA->NMDAReceptor Binds IonChannelOpening_NMDA IonChannelOpening_NMDA NMDAReceptor->IonChannelOpening_NMDA Ionotropic Glycine Glycine Glycine->NMDAReceptor Co-agonist binding Ca_Influx_NMDA Ca_Influx_NMDA IonChannelOpening_NMDA->Ca_Influx_NMDA Ca2+ influx SecondMessenger_NMDA SecondMessenger_NMDA Ca_Influx_NMDA->SecondMessenger_NMDA Activates D_AP5 D-AP5 D_AP5->NMDAReceptor Competitive Antagonist MK801 MK-801 MK801->IonChannelOpening_NMDA Uncompetitive Channel Blocker Glutamate Glutamate Glutamate->Glutamate_KA Glutamate->Glutamate_AMPA Glutamate->Glutamate_NMDA G Experimental Workflow for Comparing Glutamate Receptor Antagonists cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy and Safety Binding_Assay Radioligand Binding Assays (Determine Ki) Functional_Assay Functional Assays (e.g., Electrophysiology, Ca2+ imaging) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (across receptor subtypes) Functional_Assay->Selectivity_Screen PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Screen->PK_PD Efficacy_Models Efficacy Models (e.g., Migraine, Pain, Epilepsy) PK_PD->Efficacy_Models Safety_Tox Safety and Toxicology (e.g., behavioral side effects) Efficacy_Models->Safety_Tox Data_Analysis Data Analysis and Comparison Safety_Tox->Data_Analysis Candidate_Selection Candidate Compound Selection (e.g., this compound, Comparators) Candidate_Selection->Binding_Assay G Logical Relationships in Drug Discovery and Development Target_ID Target Identification (e.g., GluK5 in migraine) Lead_Gen Lead Generation (e.g., Synthesis of this compound) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Improve potency and selectivity) Lead_Gen->Lead_Opt Preclinical Preclinical Testing (In vitro and in vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Safety Operating Guide

Prudent Disposal Practices for LY-466195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the research chemical LY-466195, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.

Table 1: Waste Categorization for this compound

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired this compound powder, contaminated weigh boats, pipette tips, and gloves.Clearly labeled, sealable container designated for solid chemical waste.
Liquid Waste Solutions containing this compound (e.g., dissolved in solvents like DMSO).Separate, compatible, and clearly labeled container for liquid chemical waste.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-resistant sharps container specifically designated for chemically contaminated sharps.

Disposal Protocol for this compound

Disposal of chemical waste such as this compound must be handled by a licensed hazardous waste disposal company. Never dispose of this compound in the regular trash or down the drain.

Step 1: Waste Collection

  • Solid Waste: Carefully place any unused or expired this compound powder and contaminated disposable materials into a designated solid chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid chemical waste container. Ensure the container is compatible with the solvent used.

Step 2: Labeling and Storage

  • Clearly label all waste containers with the full chemical name ("this compound"), concentration (if applicable), and the date of accumulation.

  • Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

Step 3: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup for the hazardous waste.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and any contaminated solids into a sealable container for disposal as chemical waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleanup materials as chemical waste.[1]

Diagram of Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, etc.) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Handling and Safety Protocols for LY-466195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical compound LY-466195 is not publicly available. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific Material Safety Data Sheet (MSDS) and internal safety protocols for this compound before handling.

Immediate Safety and Logistical Information

When working with any new or uncharacterized compound such as this compound, a cautious approach is paramount. The absence of specific handling data necessitates treating the substance as potentially hazardous.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, assuming a risk of dermal, ocular, and respiratory exposure.

Body Part Personal Protective Equipment Specifications & Use Case
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving may be appropriate depending on the concentration and volume being handled.
Eyes Safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is essential to protect against spills.
Respiratory Fume hood or respiratorAll handling of powdered or volatile forms of this compound should occur within a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical to maintain a safe laboratory environment.

Operational Workflow: The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review MSDS & SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Dilution C->D Begin Work E Experimental Use D->E F Temporary Storage E->F G Segregate Waste F->G End of Experiment H Label Waste Container G->H I Arrange for Professional Disposal H->I

Workflow for Safe Handling of this compound

Disposal Plan:

  • Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be segregated from general laboratory waste.

  • Containerization: Use a dedicated, clearly labeled, and sealed waste container for all this compound waste. The label should include the chemical name, hazard symbols, and the date of accumulation.

  • Professional Disposal: Arrange for the disposal of the chemical waste through the institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Due to the lack of specific information on this compound, no detailed experimental protocols can be provided. Researchers must develop their own protocols based on the chemical properties of the compound and the specific requirements of their experiments, always prioritizing safety.

Signaling Pathways

Information on the biological activity and signaling pathways affected by this compound is not available in the public domain. Any investigation into its mechanism of action should be conducted with the utmost care, assuming the compound could have potent and unknown biological effects.

This document serves as a foundational guide. It is imperative that all personnel handling this compound receive specific training on its known or potential hazards and that all work is conducted in accordance with the institution's safety policies and procedures.

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